2-(2-Bromophenyl)-6-butyl-1,3,6,2-dioxazaborocane
Description
Properties
IUPAC Name |
2-(2-bromophenyl)-6-butyl-1,3,6,2-dioxazaborocane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BBrNO2/c1-2-3-8-17-9-11-18-15(19-12-10-17)13-6-4-5-7-14(13)16/h4-7H,2-3,8-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLNVCXQNTXWSKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCCN(CCO1)CCCC)C2=CC=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BBrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30584924 | |
| Record name | 2-(2-Bromophenyl)-6-butyl-1,3,6,2-dioxazaborocane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30584924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1257641-07-8 | |
| Record name | 2-(2-Bromophenyl)-6-butyl-1,3,6,2-dioxazaborocane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30584924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1257641-07-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
2-(2-Bromophenyl)-6-butyl-1,3,6,2-dioxazaborocane molecular weight
An In-Depth Technical Guide to 2-(2-Bromophenyl)-6-butyl-1,3,6,2-dioxazaborocane: A Versatile Boronic Acid Progenitor in Synthetic and Medicinal Chemistry
Executive Summary
This guide provides a comprehensive technical overview of this compound, a key building block for researchers, chemists, and drug development professionals. This compound is a stable, crystalline surrogate for the often-unstable 2-bromophenylboronic acid, facilitating its storage, handling, and application in complex organic synthesis. With a molecular weight of 326.041 g/mol and the CAS number 1257641-07-8, it serves as a critical intermediate, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1][2][3] Its structure uniquely combines the reactivity of the bromophenyl moiety with the stability conferred by the N-butyl-diethanolamine protecting group, making it an invaluable tool in the synthesis of novel pharmaceutical agents and complex organic molecules.
The Strategic Role of Boron in Modern Drug Discovery
The incorporation of boron into organic molecules has become a cornerstone of modern medicinal chemistry.[4][5] Boronic acids and their derivatives possess a unique electronic structure, with an empty p-orbital on the boron atom that allows for reversible covalent interactions with biological nucleophiles, such as the hydroxyl groups in the active sites of serine proteases. This property has been masterfully exploited in the development of potent enzyme inhibitors.[6]
The most prominent examples include Bortezomib (Velcade®) and Ixazomib (Ninlaro®), two FDA-approved drugs for the treatment of multiple myeloma that function by inhibiting the proteasome.[4][6] Despite their utility, many simple boronic acids suffer from poor stability, readily undergoing dehydration to form cyclic boroxine anhydrides, which can complicate stoichiometry and reactivity.
To overcome this challenge, protective chemistries have been developed. Dioxazaborocanes, formed by the condensation of a boronic acid with a substituted diethanolamine, represent a highly effective strategy.[7] The intramolecular dative bond between the nitrogen and boron atoms saturates the boron's Lewis acidity, resulting in a stable, crystalline, and easily handled solid that can release the active boronic acid in situ when required for a reaction. This compound is a prime example of this enabling technology.
Physicochemical Profile
A thorough understanding of a compound's physical and chemical properties is fundamental to its effective use in a laboratory setting. The key identifiers and properties of this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 1257641-07-8 | [1][2][3] |
| Molecular Formula | C₁₄H₂₁BBrNO₂ | [3][8] |
| Molecular Weight | 326.041 g/mol | [3] |
| Monoisotopic Mass | 325.08487 Da | [8] |
| Melting Point | 92-97 °C | [3] |
| InChI Key | OLNVCXQNTXWSKY-UHFFFAOYSA-N | [3][8] |
| Canonical SMILES | B1(OCCN(CCO1)CCCC)C2=CC=CC=C2Br | [8] |
The Dioxazaborocane Moiety: A Self-Validating Protective System
The efficacy of this compound lies in the clever design of the 1,3,6,2-dioxazaborocane ring system. The N-butyl diethanolamine backbone forms a bicyclic structure around the boron atom, creating a stable tetracoordinate boron center through an intramolecular N→B dative bond.[7] This structural feature is the primary reason for the compound's enhanced stability compared to its parent boronic acid, (2-bromophenyl)boronic acid.[9]
This protection is not merely passive; it is a dynamic equilibrium. In the presence of water or under specific reaction conditions (e.g., in Suzuki coupling), the N→B bond can dissociate, revealing the trivalent boronic acid necessary for transmetalation in the catalytic cycle. This reversible protection mechanism ensures the boronic acid is generated only when needed, minimizing degradation.
Synthesis and Characterization
The synthesis of this compound is a straightforward and high-yielding condensation reaction, making it an accessible reagent for most chemistry laboratories.
Retrosynthetic Analysis
A logical retrosynthetic disconnection reveals the two primary starting materials required for its synthesis. This approach simplifies the planning of the synthesis by breaking down the target molecule into commercially available or easily prepared precursors.
Experimental Protocol: Synthesis
This protocol describes a standard procedure for the condensation reaction. The causality behind this choice is efficiency and purity; the reaction typically proceeds to completion, and the product can often be isolated by simple filtration after precipitation or crystallization, minimizing the need for complex purification.
Objective: To synthesize this compound from (2-bromophenyl)boronic acid and N-butyldiethanolamine.
Materials:
-
(2-Bromophenyl)boronic acid (1.0 eq)
-
N-Butyldiethanolamine (1.05 eq)
-
Toluene or Heptane (as solvent)
-
Round-bottom flask equipped with a Dean-Stark apparatus and condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
Charge the Flask: To a 250 mL round-bottom flask, add (2-bromophenyl)boronic acid (e.g., 20.1 g, 100 mmol).
-
Add Amine and Solvent: Add N-butyldiethanolamine (e.g., 16.9 g, 105 mmol) and toluene (100 mL). The slight excess of the amine ensures the complete consumption of the limiting boronic acid.
-
Azeotropic Water Removal: Equip the flask with a Dean-Stark apparatus and a reflux condenser. Heat the mixture to reflux with vigorous stirring. The purpose of the Dean-Stark trap is to azeotropically remove the water formed during the condensation, driving the reaction to completion according to Le Châtelier's principle.
-
Monitor Reaction: Continue refluxing for 2-4 hours, or until no more water is collected in the Dean-Stark trap (theoretical water for 100 mmol scale is 1.8 mL).
-
Isolation: Allow the reaction mixture to cool to room temperature. Reduce the solvent volume in vacuo. The product will typically precipitate as a white or off-white solid. If necessary, add an anti-solvent like heptane to induce precipitation.
-
Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold heptane to remove any unreacted starting materials.
-
Drying: Dry the product under vacuum to a constant weight. The expected yield is typically >90%.
Self-Validation: The identity and purity of the synthesized product should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The melting point (92-97 °C) serves as a quick and reliable check for purity.[3]
Applications in Cross-Coupling Chemistry
The primary utility of this reagent is as a robust coupling partner in palladium-catalyzed reactions, most notably the Suzuki-Miyaura cross-coupling. The presence of the bromo-substituent on the phenyl ring provides a reactive handle for C-C bond formation, while the protected boronic acid waits to be revealed for a subsequent transformation or remains as a stable functional group.
Prototypical Suzuki-Miyaura Reaction Workflow
The use of this compound in a Suzuki coupling follows a well-defined workflow. The process is designed to be efficient, allowing for the controlled formation of a biaryl bond, a common motif in pharmaceutical compounds.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol outlines a general procedure for coupling this compound with an aryl halide.
Objective: To synthesize a biaryl compound via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound (1.2 eq)
-
Aryl Halide (e.g., 4-iodotoluene) (1.0 eq)
-
Pd(PPh₃)₄ (Palladium Catalyst, 0.02-0.05 eq)
-
Potassium Carbonate (K₂CO₃) (2.0-3.0 eq)
-
1,4-Dioxane and Water (e.g., 4:1 mixture)
-
Schlenk flask or reaction vial
Procedure:
-
Inert Atmosphere: Charge a Schlenk flask with the aryl halide (1.0 eq), this compound (1.2 eq), and K₂CO₃ (2.0 eq). The base is crucial as it facilitates the formation of the boronate species required for transmetalation.
-
Degassing: Seal the flask, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times. This step is critical to remove oxygen, which can deactivate the palladium catalyst.
-
Add Catalyst and Solvents: Under a positive pressure of inert gas, add the palladium catalyst, followed by the degassed dioxane/water solvent mixture.
-
Heating: Heat the reaction mixture to 80-100 °C with stirring. Monitor the reaction progress by TLC or LC-MS until the starting aryl halide is consumed (typically 4-12 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.
Safety and Handling
As a chemical reagent, this compound requires careful handling in a controlled laboratory environment.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust and direct contact with skin and eyes. Use in a well-ventilated area or a chemical fume hood.
-
Precautionary Statements:
-
Storage: Store in a tightly sealed container in a cool, dry place. The compound should be stored locked up.[3]
-
Disposal: Dispose of contents/container in accordance with local, regional, and national regulations.[3]
Conclusion
This compound stands out as a highly valuable and versatile reagent in organic synthesis and medicinal chemistry. Its superior stability and ease of handling address the inherent challenges of working with free boronic acids, while its bifunctional nature—a stable boronic acid surrogate and a reactive aryl bromide—provides chemists with a powerful building block for constructing complex molecular architectures. For researchers in drug discovery, this compound offers a reliable and efficient route to novel biaryl structures and other key intermediates, accelerating the development of next-generation therapeutics.
References
-
CAS Standard Information Network. 1008106-85-1_2-(2-Bromophenyl)-6-butyl-1,3,6,2-dioxazaborolane. [Link]
-
PubChemLite. This compound. [Link]
-
PubChem. 2-(4-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione. [Link]
-
ResearchGate. 2-(6-Bromopyridin-2-yl)-6-methyl-[1][2][3][10]dioxazaborocane, a new stable (pyridin-2-yl)boronic acid derivative. [Link]
-
MDPI. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. [Link]
-
PubChem. 2-(2-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione. [Link]
-
PubChem. (2-Bromophenyl)boronic acid. [Link]
-
MDPI. Recent Advances in the Synthesis of Borinic Acid Derivatives. [Link]
-
National Institutes of Health (NIH). Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope. [Link]
-
ResearchGate. Synthesis of Novel Halopyridinylboronic Acids and Esters. Part 4. Halopyridin-2-yl-boronic Acids and Esters Are Stable, Crystalline Partners for Classical Suzuki Cross-Coupling. [Link]
-
Arkivoc. Recent progress in the synthesis of pyridinylboronic acids and esters. [Link]
-
National Institutes of Health (NIH). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. [Link]
Sources
- 1. manchesterorganics.com [manchesterorganics.com]
- 2. 1257641-07-8|this compound|BLD Pharm [bldpharm.com]
- 3. echemi.com [echemi.com]
- 4. mdpi.com [mdpi.com]
- 5. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. PubChemLite - this compound (C14H21BBrNO2) [pubchemlite.lcsb.uni.lu]
- 9. (2-Bromophenyl)boronic acid | C6H6BBrO2 | CID 2773294 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 2-(4-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione | C11H11BBrNO4 | CID 44542259 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to 2-(2-Bromophenyl)-6-butyl-1,3,6,2-dioxazaborocane: Structure, Synthesis, and Application in Cross-Coupling Chemistry
Executive Summary
This technical guide provides an in-depth analysis of 2-(2-Bromophenyl)-6-butyl-1,3,6,2-dioxazaborocane, a highly stable and versatile organoboron compound. Boronic acids are foundational reagents in modern organic synthesis, yet their inherent instability presents significant challenges in handling, storage, and stoichiometric accuracy. This document elucidates how the unique dioxazaborocane structure, formed by the condensation of 2-bromophenylboronic acid with N-butyldiethanolamine, overcomes these limitations. The core of this stability lies in the formation of an intramolecular dative bond between the nitrogen and boron atoms, resulting in a tetracoordinate boron center. We will explore the synthesis, structural characteristics, and, most critically, the application of this compound as a robust and reliable precursor in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Detailed experimental protocols, mechanistic insights, and safety considerations are provided for researchers, chemists, and drug development professionals seeking to leverage this powerful synthetic building block.
Introduction: The Rise of Protected Boronic Acids
The advent of palladium-catalyzed cross-coupling reactions has revolutionized the construction of carbon-carbon bonds, with the Suzuki-Miyaura reaction standing as a pillar in both academic and industrial chemistry.[1][2] Central to this reaction is the organoboron reagent, typically a boronic acid.
2.1 The Challenge of Boronic Acid Instability Despite their utility, boronic acids [RB(OH)₂] are often plagued by stability issues. They are susceptible to dehydration, leading to the formation of cyclic boroxine anhydrides, and can undergo protodeboronation under various conditions. This instability complicates purification, accurate weighing, and long-term storage, potentially leading to inconsistent reaction outcomes.
2.2 Dioxazaborocanes as a Solution: The Role of the N→B Dative Bond To address these challenges, various protecting group strategies have been developed. Among the most effective are N-acyliminodiacetic acid (MIDA) esters and their analogues, such as the N-alkyldiethanolamine adducts, which form dioxazaborocane structures.[3] The defining feature of this compound is the intramolecular coordination of the tertiary amine nitrogen to the boron atom. This N→B dative bond saturates the Lewis acidic boron center, forcing it into a more stable, tetracoordinate geometry.[4] This structural feature renders the compound exceptionally stable to air, moisture, and chromatography, making it a reliable, bench-top stable surrogate for the parent boronic acid.[5][6]
Molecular Profile
3.1 Structural Elucidation The structure of this compound is characterized by a bicyclic system containing the boron atom. The 2-bromophenyl group is attached to the boron, making the molecule a valuable bifunctional reagent for sequential cross-coupling strategies.
Caption: Structure of this compound.
3.2 Physicochemical Properties A summary of the key physicochemical properties is presented below.
| Property | Value | Reference |
| CAS Number | 1257641-07-8 | [7][8][9] |
| Molecular Formula | C₁₄H₂₁BBrNO₂ | [7][10] |
| Molecular Weight | 326.04 g/mol | [7][9] |
| Monoisotopic Mass | 325.08500 Da | [7][10] |
| Appearance | White to off-white solid (Typical) | N/A |
| InChIKey | OLNVCXQNTXWSKY-UHFFFAOYSA-N | [7][10] |
Synthesis and Purification
The synthesis of dioxazaborocanes is typically a straightforward and high-yielding condensation reaction. The process is designed to be robust and scalable.
4.1 Synthesis Workflow The most common laboratory-scale synthesis involves the direct reaction between 2-bromophenylboronic acid and N-butyldiethanolamine. This approach is efficient as the starting materials are commercially available.
Sources
- 1. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Silyl-protected dioxaborinanes: application in the Suzuki cross-coupling reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. echemi.com [echemi.com]
- 8. manchesterorganics.com [manchesterorganics.com]
- 9. 1257641-07-8|this compound|BLD Pharm [bldpharm.com]
- 10. PubChemLite - this compound (C14H21BBrNO2) [pubchemlite.lcsb.uni.lu]
An In-Depth Technical Guide to the Synthesis of 2-(2-Bromophenyl)-6-butyl-1,3,6,2-dioxazaborocane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 2-(2-Bromophenyl)-6-butyl-1,3,6,2-dioxazaborocane, a valuable building block in modern organic synthesis, particularly in the realm of drug discovery and development. This document delves into the strategic selection of precursors, a detailed, step-by-step synthesis protocol, and the critical mechanistic underpinnings of the transformation. The guide is designed to equip researchers with the necessary knowledge to confidently and efficiently synthesize this versatile compound.
Introduction: The Significance of this compound
This compound belongs to the class of dioxazaborocanes, which are bicyclic structures featuring a dative bond between a nitrogen and a boron atom. This intramolecular coordination imparts significant stability to the boronic acid moiety, rendering it less prone to protodeboronation and other degradation pathways compared to the free boronic acid.[1][2] The presence of the 2-bromophenyl group makes this compound a highly versatile precursor for a wide range of cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a cornerstone of modern carbon-carbon bond formation in pharmaceutical synthesis.[3][4] The butyl group on the nitrogen atom enhances the solubility of the compound in organic solvents, facilitating its use in various reaction media.
The strategic importance of this molecule lies in its ability to act as a stable, storable, and reliable source of the 2-bromophenylboronic acid functionality. This allows for the controlled and efficient introduction of the 2-bromophenyl motif into complex molecular architectures, a common feature in many biologically active compounds.
Retrosynthetic Analysis and Precursor Selection
The synthesis of this compound is conceptually straightforward, relying on the condensation reaction between two key precursors: 2-bromophenylboronic acid and N-butyldiethanolamine .
Caption: Retrosynthetic analysis of the target molecule.
Synthesis of 2-Bromophenylboronic Acid
2-Bromophenylboronic acid is a commercially available reagent. However, for researchers opting for its synthesis, a common and reliable method involves the diazotization of 2-bromoaniline, followed by iodination to form 1-bromo-2-iodobenzene. Subsequent magnesium-iodide exchange and reaction with a borate ester, followed by hydrolysis, yields the desired 2-bromophenylboronic acid.[3]
Synthesis of N-Butyldiethanolamine
N-Butyldiethanolamine is also commercially available. Its synthesis is typically achieved through the N-alkylation of diethanolamine with a suitable butyl halide, such as butyl bromide or butyl iodide.
The Core Synthesis Pathway: Condensation Reaction
The formation of the 1,3,6,2-dioxazaborocane ring system is achieved through a dehydrative condensation reaction between the boronic acid and the diethanolamine derivative. This reaction is generally driven to completion by the removal of water, often through azeotropic distillation.
Sources
discovery of 2-(2-Bromophenyl)-6-butyl-1,3,6,2-dioxazaborocane
An In-depth Technical Guide to the Synthesis, Properties, and Application of 2-(2-Bromophenyl)-6-butyl-1,3,6,2-dioxazaborocane
This guide provides a comprehensive technical overview of this compound, a bifunctional organoboron compound. Its discovery and utility are situated within the broader context of advancements in boronic acid chemistry, specifically the development of stable, storable, and synthetically versatile boronic acid surrogates. This document is intended for researchers, scientists, and drug development professionals engaged in organic synthesis and medicinal chemistry.
Boronic acids are a cornerstone of modern organic synthesis, most notably for their role as nucleophilic partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This reaction is a powerful tool for forging carbon-carbon bonds, a critical step in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. However, the practical application of many boronic acids is hampered by their inherent instability.[1] They are often prone to decomposition via processes like protodeboronation or trimerization into boroxines, which can complicate storage, handling, and reaction efficiency.
To overcome these limitations, the field has seen a concerted effort to develop protecting groups that reversibly mask the boronic acid functionality. This led to the innovation of highly stable, crystalline boronate esters that serve as reliable surrogates for their more sensitive counterparts. Among the most successful are N-methyliminodiacetic acid (MIDA) boronates and N-alkyl diethanolamine-derived dioxazaborocanes.[1][2][3] These compounds are not only stable to the benchtop and compatible with silica gel chromatography but also designed to release the active boronic acid under specific, mild conditions, enabling precise control over complex synthetic sequences.[2][4][5]
The Evolution of Stabilized Boronic Esters
The development of the target molecule, this compound, is a direct result of foundational research into boronic acid stabilization. Two key classes of compounds paved the way.
N-Methyliminodiacetic Acid (MIDA) Boronates
Pioneered by the laboratory of Prof. Martin Burke, MIDA boronates represent a landmark achievement in boronic acid chemistry. By complexing a boronic acid with the trivalent N-methyliminodiacetic acid (MIDA) ligand, the boron center is rehybridized from sp² to sp³, effectively "switching off" its reactivity in anhydrous cross-coupling conditions.
Key Advantages of MIDA Boronates:
-
Exceptional Stability: MIDA boronates are typically free-flowing, crystalline solids that are stable to air, moisture, and long-term storage.[2][4]
-
Chromatographic Compatibility: Unlike many boronic acids, MIDA boronates are universally compatible with silica gel chromatography, greatly simplifying purification.[2][5]
-
Controlled Deprotection: The boronic acid can be readily unmasked using mild aqueous basic conditions (e.g., NaHCO₃ or NaOH at room temperature), ensuring its release only when desired.
Dioxazaborocanes: Stabilization via Intramolecular Coordination
An alternative and powerful strategy for stabilization involves the reaction of boronic acids with N-substituted diethanolamines. This forms an eight-membered heterocyclic ring system known as a dioxazaborocane. The key to its stability is the formation of a transannular dative bond between the tertiary amine nitrogen and the boron atom (N→B).[6][7] This intramolecular coordination shields the Lewis acidic boron center, imparting robustness to the molecule.[8][9] The target compound of this guide belongs to this structural class.
The strength of this N→B bond, and thus the overall stability and reactivity, can be tuned by the substituents on both the boron and nitrogen atoms.[7] These diethanolamine complexes (often called DABO or DOAB boronates) are also typically air- and water-stable adducts that can be easily isolated and stored.[6]
Core Topic: this compound
The synthesis of this specific molecule is driven by the strategic goal of creating a bifunctional building block . It combines a masked boronic acid (the dioxazaborocane portion) with a reactive handle for cross-coupling (the 2-bromophenyl group). This design is ideal for Iterative Cross-Coupling (ICC) , a powerful strategy for the systematic and controlled assembly of complex small molecules.[2][3]
Synthesis Protocol
The preparation of this compound is achieved through the direct condensation of its constituent parts: 2-bromophenylboronic acid and N-butyldiethanolamine.
Materials & Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | CAS Number |
| 2-Bromophenylboronic Acid | 200.82 | 24420-36-2 |
| N-Butyldiethanolamine | 161.24 | 102-79-4 |
| Toluene | 92.14 | 108-88-3 |
Step-by-Step Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 2-bromophenylboronic acid (1.0 eq) and N-butyldiethanolamine (1.05 eq).
-
Solvent Addition: Add a suitable solvent for azeotropic water removal, such as toluene, to the flask.
-
Dehydrative Condensation: Heat the reaction mixture to reflux. The formation of the dioxazaborocane ring proceeds via the elimination of two molecules of water, which are collected in the Dean-Stark trap.
-
Reaction Monitoring: Monitor the reaction progress by TLC or ¹H NMR until the starting materials are consumed.
-
Isolation and Purification: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization (e.g., from a hexane/ethyl acetate mixture) or silica gel chromatography to yield the title compound as a crystalline solid.
Characterization Workflow
Confirming the identity and purity of the synthesized compound is critical. A multi-technique approach is employed.
Caption: Workflow for the analytical characterization of the title compound.
-
NMR Spectroscopy:
-
¹H NMR: Will show characteristic signals for the butyl group, the diastereotopic protons of the ethylene bridges (-OCH₂CH₂N-), and the aromatic protons of the 2-bromophenyl ring.
-
¹³C NMR: Will confirm the number of unique carbon environments, including the aromatic carbons, the butyl chain carbons, and the carbons of the diethanolamine backbone.
-
¹¹B NMR: A key experiment that will show a signal characteristic of a tetracoordinate boron atom, confirming the presence of the N→B dative bond. This is a significant departure from the signal for a tricoordinate boron in the starting boronic acid.[10]
-
-
Mass Spectrometry (HRMS): High-resolution mass spectrometry will be used to confirm the exact mass and elemental composition (C₁₄H₂₁BBrNO₂), providing definitive proof of the molecular formula.[11]
Predicted Physicochemical Properties:
| Property | Predicted Value | Source/Justification |
| Molecular Formula | C₁₄H₂₁BBrNO₂ | - |
| Molecular Weight | 326.04 g/mol | - |
| Appearance | White to off-white crystalline solid | Analogy to similar DABO/MIDA boronates[3][6] |
| Stability | Bench-stable, resistant to air and moisture | Intramolecular N→B coordination[6][9] |
| Solubility | Soluble in common organic solvents (THF, DCM, EtOAc); Insoluble in hexanes | General property of MIDA/DABO boronates[12] |
Application in Iterative Synthesis
The primary value of this compound lies in its role as a bifunctional building block for the programmed synthesis of complex molecules. The workflow below illustrates a single iterative cross-coupling cycle.
Caption: A representative iterative cross-coupling workflow.
-
Step A: Coupling at the Aryl Bromide: The C-Br bond is selectively reacted in a Suzuki-Miyaura cross-coupling with a boronic acid of choice (R¹-B(OH)₂). The dioxazaborocane protecting group remains completely intact under these anhydrous conditions.
-
Purification: The new, larger dioxazaborocane intermediate is easily purified via standard silica gel chromatography.
-
Step B: Deprotection: The purified intermediate is treated with a mild aqueous base. This hydrolyzes the dioxazaborocane, breaking the B-O and N→B bonds to liberate the free boronic acid in situ.[6]
-
Step C: Coupling at the Boronic Acid: A second, different aryl halide (R²-X) is introduced, and a subsequent Suzuki-Miyaura coupling is performed at the newly revealed boronic acid site.
This cycle can be repeated, allowing for the stepwise and controlled construction of complex molecular architectures from a set of pre-functionalized building blocks. This "Lego-like" approach is transformative for drug discovery, enabling the rapid generation of molecular libraries for biological screening.[4]
Conclusion and Future Outlook
The discovery and synthesis of molecules like this compound are not isolated events but rather logical extensions of a sophisticated strategy to tame the reactivity of boronic acids. By incorporating a stable protecting group and a reactive functional handle into a single molecule, chemists have created a powerful tool for iterative synthesis. This approach simplifies the construction of complex organic molecules, accelerating research in medicinal chemistry and materials science.
Future work in this area will likely focus on expanding the toolbox of such bifunctional building blocks with diverse functionalities and stereochemistries. Furthermore, the dynamic covalent nature of the B-N bond in dioxazaborocanes is being explored for the creation of novel materials with tunable properties, such as self-healing polymers and vitrimers, opening new frontiers beyond traditional organic synthesis.[7][8][9][13]
References
- Lipshutz, B. H., Ghorai, S. Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents.
- Mikhailov, A. A., et al. MIDA Boronate Monomers in Suzuki–Miyaura Catalyst-Transfer Polymerization: The Pros and Cons.
- Burke, M. D., et al. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis.
- Sigma-Aldrich.
- Kumar, A., et al. Recent advances in the synthesis and reactivity of MIDA boronates.
- Knapp, D. M., Gillis, E. P., Burke, M. D. A Mild Method for Making MIDA Boronates.
- Burke, M. D., et al. Apparatus and Methods for the Automated Synthesis of Small Molecules.
- Li, Z., et al. Preparation of MIDA Anhydride and Reaction with Boronic Acids.
- Various Authors. General Methods for Synthesis of N-Methyliminodiacetic Acid Boronates from Unstable ortho-Phenolboronic Acids.
- Various Authors. Organic Syntheses Procedure. Organic Syntheses.
- BLDpharm. MIDA Boronate: A New Organo-boron Reagent. BLDpharm Website.
- Ballmer, S. G., et al. From Synthesis to Function via Iterative Assembly of N‑Methyliminodiacetic Acid Boronate Building Blocks. The Grillo Lab (2015).
- Gillis, E. P., et al. Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates. Journal of the American Chemical Society.
- Various Authors. Stability of boronic esters – Structural effects on the relative rates of transesterification of 2-(phenyl)-1,3,2-dioxaborolane.
- Various Authors. Functionalization of amine-cured epoxy resins by boronic acids based on dynamic dioxazaborocane formation.
-
Various Authors. 2-(6-Bromopyridin-2-yl)-6-methyl-[2][14][15][16]dioxazaborocane, a new stable (pyridin-2-yl)boronic acid derivative. ResearchGate.
- Henry, S. S., et al. Isolation of Diethanolamine Boronic Ester Improves Synthesis to AZD5718. Organic Process Research & Development (2023).
- Various Authors. Tuning the Viscoelastic Properties of Dioxazaborocane Vitrimers via Chemical Design of the Functional Groups. Synthical.
- PubChem. This compound.
- BLDpharm. 1257641-07-8|this compound. BLDpharm Website.
- Yang, Y., et al. Boronic Ester Based Vitrimers with Enhanced Stability via Internal Boron–Nitrogen Coordination. Journal of the American Chemical Society (2020).
- Vedejs, E., et al. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions.
- PubChem. 2-(4-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione.
- BenchChem. 2-Butyl-1,3,6,2-dioxazaborocane. BenchChem Website.
- Sigma-Aldrich. N-Butyldiethanolamine. Sigma-Aldrich Website.
- Various Authors. Contrasting effects of ring size on stability of esters (9/10) and...
- Organic Chemistry Portal.
- Chemicalbook. 2-(2-Bromophenyl)-6-methyl-1,3,6,2-dioxazaboracane-4,8-dione. Chemicalbook Website.
- Berion, F., et al.
- Various Authors. Diethanolamine Boronic Esters: Development of a Simple and Standard Process for Boronic Ester Synthesis.
- BenchChem. 6-Methyl-2-phenyl-1,3,6,2-dioxazaborocane-4,8-dione. BenchChem Website.
- BenchChem. Application Note: Characterization of 4-Bromopyridine-2,6-dicarbohydrazide using NMR Spectroscopy. BenchChem Website.
- Hernandez-Becerra, J. A., et al. Characterization of the 1-(5-(4,5-Dimethyl-1,3,2-dioxoborolan-2-yl)thiophen-2-yl)ethanone Using NMR 13 C, 1 H and 11 B through the Density Functional Theory. MDPI (2023).
- Hocek, M., et al. Recent progress in the synthesis of pyridinylboronic acids and esters. Arkivoc (2010).
- Various Authors. Process for the preparation of 2-cyanophenylboronic acid and esters thereof.
- BLDpharm. 2-(2-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione. BLDpharm Website.
- Chemsrc. 6-Butyl-2-(4-bromophenyl)-1,3,6,2-dioxazaborocane. Chemsrc Website.
- MySkinRecipes. 2-(Furan-2-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione, 2-Furanboronic acid MIDA ester. MySkinRecipes Website.
Sources
- 1. Recent advances in the synthesis and reactivity of MIDA boronates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 4. grillolabuc.com [grillolabuc.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. PubChemLite - this compound (C14H21BBrNO2) [pubchemlite.lcsb.uni.lu]
- 12. US20160207943A1 - Apparatus and Methods for the Automated Synthesis of Small Molecules - Google Patents [patents.google.com]
- 13. synthical.com [synthical.com]
- 14. Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
2-(2-Bromophenyl)-6-butyl-1,3,6,2-dioxazaborocane literature review
An In-depth Technical Guide to 2-(2-Bromophenyl)-6-butyl-1,3,6,2-dioxazaborocane
Abstract
This technical guide provides a comprehensive overview of this compound, a stable and versatile boronic acid surrogate. Boronic acids and their derivatives are foundational reagents in modern organic synthesis, most notably in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. However, the inherent instability and challenging purification of many free boronic acids have driven the development of more robust alternatives. Among these, dioxazaborocanes, formed by the condensation of a boronic acid with an N-substituted diethanolamine, offer significant advantages in terms of benchtop stability, ease of handling, and purification. This guide details the synthesis, characterization, and key applications of this compound, with a focus on its utility in Suzuki-Miyaura cross-coupling for the formation of complex biaryl structures. Experimental protocols, mechanistic insights, and comparative data are provided to aid researchers, scientists, and drug development professionals in the effective utilization of this valuable synthetic intermediate.
Introduction: The Need for Stable Boronic Acid Surrogates
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the efficient formation of carbon-carbon bonds.[1] At the heart of this transformation lies the organoboron reagent, typically a boronic acid. While immensely useful, many boronic acids suffer from drawbacks such as instability towards air and moisture, leading to decomposition via protodeboronation or formation of cyclic boroxine anhydrides.[2] These stability issues can complicate stoichiometry, reduce reaction yields, and shorten shelf-life.
To overcome these limitations, various protecting group strategies have been developed, giving rise to more stable boronic acid derivatives like pinacol esters, trifluoroborate salts, and N-methyliminodiacetic acid (MIDA) boronates.[2] Dioxazaborocanes, also known as DABO boronates, represent a highly practical and cost-effective class of these stable surrogates.[3] The formation of an intramolecular dative bond between the nitrogen of the diethanolamine backbone and the boron atom creates a tetracoordinate, sp³-hybridized boron center. This structural feature imparts significant hydrolytic and oxidative stability, allowing these compounds to be handled and stored in air without special precautions.[3][4]
This compound is a prime example of such a reagent. It serves as a stable, crystalline solid that can be conveniently weighed and used in reactions, acting as a slow-release source of the parent 2-bromophenylboronic acid under the basic aqueous conditions of the Suzuki-Miyaura coupling.[3] This guide explores the synthesis and application of this specific and highly useful building block.
Synthesis and Characterization
The preparation of this compound is a straightforward two-stage process, beginning with the synthesis of the parent boronic acid, followed by its condensation with N-butyldiethanolamine.
Synthesis of Precursors
2.1.1. 2-Bromophenylboronic Acid
2-Bromophenylboronic acid is a versatile intermediate in its own right, often used in the synthesis of pharmaceuticals and organic electronics.[5][6][7] A common and reliable laboratory-scale synthesis starts from 2-bromoaniline, proceeding through a diazotization-iodination sequence, followed by a Grignard reaction and borylation.[6][8]
Caption: Synthetic pathway to 2-Bromophenylboronic Acid.
Experimental Protocol: Synthesis of 2-Bromophenylboronic Acid
-
Diazotization and Iodination: 2-Bromoaniline is diazotized using sodium nitrite in the presence of a strong acid (e.g., HCl) at 0-5 °C. The resulting diazonium salt is then treated with a solution of potassium iodide to yield 1-bromo-2-iodobenzene.[8]
-
Grignard Formation: The 1-bromo-2-iodobenzene is subjected to a halogen-metal exchange with a Grignard reagent such as isopropylmagnesium chloride to form the corresponding arylmagnesium species.[8]
-
Borylation and Hydrolysis: The Grignard reagent is then reacted with a trialkyl borate, typically trimethyl borate, at low temperatures (e.g., -20 °C). The resulting boronate ester is subsequently hydrolyzed with an aqueous acid to afford 2-bromophenylboronic acid as a solid product, which can be purified by recrystallization.[5]
2.1.2. N-Butyldiethanolamine
N-Butyldiethanolamine is a commercially available tertiary amine. It can also be synthesized by the reaction of n-butylamine with ethylene oxide. It is a colorless to pale yellow liquid with a mild amine-like odor.[9]
| Property | Value | Reference |
| Molecular Formula | C₈H₁₉NO₂ | [9] |
| Molecular Weight | 161.24 g/mol | |
| Boiling Point | 273-275 °C | [10] |
| Density | 0.986 g/mL at 25 °C | [10] |
| Refractive Index | n20/D 1.463 | [10] |
| Table 1: Physical Properties of N-Butyldiethanolamine. |
Synthesis of this compound
The final product is obtained through a simple and efficient condensation reaction that forms the stable dioxazaborocane ring system.[3]
Caption: Formation of the target dioxazaborocane.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: To a solution of 2-bromophenylboronic acid (1.0 eq) in dichloromethane (DCM) in an open flask at room temperature, add N-butyldiethanolamine (1.0-1.1 eq) dropwise with stirring.
-
Reaction Execution: Continue stirring the mixture at room temperature. The reaction is typically complete within a few hours, driven by the formation of water which evaporates from the open flask. The progress can be monitored by TLC.
-
Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The resulting crude solid is then purified by recrystallization, typically from a solvent system like heptane or an ether/hexane mixture, to yield the product as a white to off-white crystalline solid.[3]
Characterization
| Property | Predicted Value / Characteristic |
| Molecular Formula | C₁₄H₂₁BBrNO₂ |
| Molecular Weight | 326.04 g/mol |
| Appearance | White to off-white crystalline solid |
| ¹H NMR | Aromatic protons (2-bromophenyl group): ~7.2-7.8 ppm. Methylene protons adjacent to oxygen (-O-CH₂-): ~3.8-4.2 ppm. Methylene protons adjacent to nitrogen (-N-CH₂-): ~2.8-3.2 ppm. Butyl group protons: ~0.9-1.6 ppm. |
| ¹³C NMR | Aromatic carbons: ~120-140 ppm. Methylene carbons adjacent to oxygen: ~60-70 ppm. Methylene carbons adjacent to nitrogen: ~50-60 ppm. Butyl group carbons: ~13-35 ppm. |
| ¹¹B NMR | A single, relatively sharp signal in the range of +5 to +15 ppm is expected, characteristic of a tetracoordinate boronate ester.[11][12] This is significantly upfield from the broad signal of the parent boronic acid (~28-33 ppm). |
| Table 2: Predicted Physicochemical and Spectroscopic Properties. |
Chemical Properties and Stability
The defining feature of this compound is its exceptional stability compared to its parent boronic acid and other common boronic esters.
Sources
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 2-Bromophenylboronic acid | 244205-40-1 [chemicalbook.com]
- 6. Application research of 2-Bromophenylboronic acid_Chemicalbook [chemicalbook.com]
- 7. nbinno.com [nbinno.com]
- 8. 2-Bromophenylboronic acid Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 9. N-Butyldiethanolamine | C8H19NO2 | CID 7620 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. scientificlabs.co.uk [scientificlabs.co.uk]
- 11. chemistry.sdsu.edu [chemistry.sdsu.edu]
- 12. researchgate.net [researchgate.net]
Dioxazaborocanes: A Technical Guide to Structure, Reactivity, and Application
Foreword
For decades since their initial description in the 1950s, dioxazaborocanes were relegated to the role of bench-stable intermediates, a convenient means to isolate and purify boronic acids.[1][2] However, a recent renaissance in their study has unveiled a rich and dynamic chemistry, positioning them as versatile building blocks in fields as diverse as polymer science and medicinal chemistry. This guide provides an in-depth exploration of the core features of dioxazaborocane compounds, offering researchers, scientists, and drug development professionals a comprehensive understanding of their synthesis, unique structural attributes, and burgeoning applications. We will delve into the causality behind their reactivity and provide practical, field-proven insights into their utilization.
The Dioxazaborocane Core: Structure and Synthesis
Dioxazaborocanes are bicyclic boronic adducts formed through the condensation of a boronic acid with a diethanolamine derivative.[1][3] This seemingly simple transformation gives rise to a remarkably stable yet dynamic structure, the key features of which underpin its diverse applications.
The Defining Feature: The Transannular Dative N→B Bond
The defining characteristic of the dioxazaborocane scaffold is the intramolecular dative bond between the nitrogen of the diethanolamine backbone and the boron atom.[4][5] This interaction results in a tetracoordinate, sp³-hybridized boron center, which imparts significant stability to the molecule compared to its parent boronic acid.[6] The presence and strength of this N→B bond are not static; they are influenced by the electronic and steric nature of the substituents on both the boron and the nitrogen, as well as by external factors like temperature.[4][7]
// Nodes for the structure B [label="B", pos="0,0!", shape=circle, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; O1 [label="O", pos="-1,1!", shape=circle, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; O2 [label="O", pos="1,1!", shape=circle, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; N [label="N", pos="0,-1.5!", shape=circle, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; C1 [label="CH₂", pos="-1.5,0!", shape=plaintext]; C2 [label="CH₂", pos="1.5,0!", shape=plaintext]; C3 [label="CH₂", pos="-0.7,-2.5!", shape=plaintext]; C4 [label="CH₂", pos="0.7,-2.5!", shape=plaintext]; R_B [label="R", pos="0,0.8!", shape=plaintext, fontsize=14, fontcolor="#202124"]; R_N [label="R'", pos="0,-2.3!", shape=plaintext, fontsize=14, fontcolor="#202124"];
// Edges for the bonds B -- O1; B -- O2; O1 -- C1; C1 -- C3; C3 -- N; N -- C4; C4 -- C2; C2 -- O2; B -- R_B [style=invis]; N -- R_N [style=invis];
// Dative bond N -> B [style=dashed, color="#5F6368", arrowhead=normal, label=" Dative Bond"]; } endom Caption: Generalized structure of a dioxazaborocane, highlighting the key dative N→B bond.
Synthesis: A Straightforward Condensation
The synthesis of dioxazaborocanes is typically a robust and high-yielding process, proceeding via the condensation of a boronic acid with a diethanolamine. This reaction can often be performed using environmentally sustainable solvents and allows for facile isolation of the crystalline dioxazaborocane product.[3] The modularity of this synthesis is a key advantage, allowing for the introduction of a wide variety of functional groups at both the boron ("R") and nitrogen ("R'") positions, thereby enabling the fine-tuning of the compound's physical and chemical properties.
Chemical Properties and Reactivity
Historically used as a protecting group for boronic acids, the reactivity of dioxazaborocanes is now being harnessed for a variety of chemical transformations.[2][8]
Stability and Controlled Hydrolysis
The stability of the dioxazaborocane core is highly tunable. The equilibrium between the dioxazaborocane and its constituent boronic acid and diethanolamine is dependent on pH, with the highest stability often observed under physiological conditions when the pKa values of the boronic acid and diethanolamine are closely matched.[3][7] Furthermore, the kinetics of hydrolysis can be controlled over several orders of magnitude by introducing steric hindrance around the boron atom.[7] This tunable stability is a critical feature for applications in controlled release and drug delivery.
| Substituent on Boronic Acid | Substituent on Diethanolamine | Association Constant (M⁻¹) | Hydrolysis Half-life |
| Phenyl | H | ~10² | Minutes |
| 2,6-Dimethylphenyl | H | ~10³ | Hours |
| Phenyl | Methyl | ~10¹ | Seconds |
| Note: This table presents illustrative data to demonstrate trends. Actual values are highly dependent on specific reaction conditions. |
Dynamic Covalent Chemistry
The dative N→B bond in dioxazaborocanes can be reversibly broken, particularly at elevated temperatures.[4] This dynamic covalent nature is the foundation for their use in "vitrimers" – a class of polymers that exhibit properties of both thermosets and thermoplastics.[9][10] The thermally-induced dissociation of the N→B bond allows for network rearrangement, enabling materials to be reprocessed and recycled.[4][11]
Applications in Drug Discovery and Development
While boronic acids have made a significant impact in medicine, exemplified by drugs like the proteasome inhibitor bortezomib, the direct application of dioxazaborocanes is an emerging area with considerable potential.[12][13][14]
Prodrug Strategies
The tunable stability of the dioxazaborocane core makes it an excellent candidate for prodrug design. A biologically active boronic acid can be masked as a stable, crystalline dioxazaborocane, potentially improving its pharmacokinetic profile, including oral bioavailability and metabolic stability.[14][15] The dioxazaborocane would then hydrolyze under specific physiological conditions (e.g., the slightly acidic tumor microenvironment) to release the active boronic acid at the target site.
Controlled Release Systems
The ability to control the hydrolysis kinetics of dioxazaborocanes over a wide timescale, from hours to weeks, opens up possibilities for their use in sophisticated drug delivery systems.[7] This "scheduled cleavability" could be engineered into linkers for antibody-drug conjugates or incorporated into implantable devices for sustained, long-term drug release.
Boron Neutron Capture Therapy (BNCT)
Boron Neutron Capture Therapy (BNCT) is a targeted radiation therapy that requires the selective delivery of boron-10 (¹⁰B) isotopes to tumor cells.[16][17] While current BNCT agents like boronophenylalanine (BPA) have shown clinical efficacy, there is a continuous search for new delivery vehicles with improved tumor selectivity and boron load.[18][19][20] The stability of dioxazaborocanes under physiological conditions, coupled with the potential to attach tumor-targeting moieties, makes them an intriguing, albeit currently exploratory, platform for the development of next-generation BNCT agents.
Experimental Protocols
To ensure the practical application of the concepts discussed, the following section provides standardized protocols for the synthesis and characterization of a representative dioxazaborocane.
Synthesis of Phenyl-Dioxazaborocane
Objective: To synthesize a simple, representative dioxazaborocane from phenylboronic acid and diethanolamine.
Materials:
-
Phenylboronic acid (1.0 eq)
-
Diethanolamine (1.05 eq)
-
Toluene
-
Round-bottom flask with Dean-Stark apparatus
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
Procedure:
-
To a 100 mL round-bottom flask equipped with a Dean-Stark trap and condenser, add phenylboronic acid (e.g., 1.22 g, 10 mmol) and diethanolamine (e.g., 1.10 g, 10.5 mmol).
-
Add toluene (50 mL) to the flask.
-
Heat the reaction mixture to reflux with vigorous stirring. Water will begin to collect in the Dean-Stark trap.
-
Continue refluxing until no more water is collected (typically 2-4 hours).
-
Allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting white solid can be recrystallized from a suitable solvent system (e.g., ethanol/water) to yield pure phenyl-dioxazaborocane.
Causality: The use of a Dean-Stark trap is crucial for driving the condensation reaction to completion by removing the water byproduct, in accordance with Le Châtelier's principle. The slight excess of diethanolamine ensures the complete consumption of the more valuable boronic acid.
Spectroscopic Characterization
¹¹B NMR Spectroscopy:
-
Dissolve the synthesized product in a suitable solvent (e.g., CDCl₃).
-
Acquire the ¹¹B NMR spectrum.
-
Expected Result: A single, relatively sharp resonance between δ 5 and 15 ppm is indicative of a tetracoordinate boron center, confirming the formation of the dioxazaborocane structure. This is a significant shift from the broad signal typically observed for tricoordinate boronic acids (δ 25-35 ppm).
¹H NMR Spectroscopy:
-
Acquire the ¹H NMR spectrum in the same solvent.
-
Expected Result: The spectrum will show characteristic multiplets for the methylene protons of the diethanolamine backbone, typically in the δ 2.5-4.5 ppm region, in addition to the signals corresponding to the phenyl group. The integration of these signals should correspond to the expected proton ratios.
Conclusion and Future Outlook
Dioxazaborocanes have transitioned from simple chemical curiosities to a class of compounds with significant potential across multiple scientific disciplines. Their unique combination of stability, dynamic covalent character, and synthetic accessibility provides a powerful platform for innovation. In materials science, the development of advanced vitrimers with tailored properties for applications in recyclable composites and self-healing materials will continue to be a major focus. For drug development professionals, the exploration of dioxazaborocanes as prodrugs and components of sophisticated delivery systems offers a promising new avenue to enhance the therapeutic window of boronic acid-based pharmaceuticals. As our understanding of the nuanced structure-property relationships of these fascinating molecules grows, so too will their application in solving complex scientific challenges.
References
-
Dioxazaborocanes: Old Adducts, New Tricks. (2011). ResearchGate. [Link]
-
Bonin, H., Delacroix, T., & Gras, E. (2011). Dioxazaborocanes: old adducts, new tricks. Organic & Biomolecular Chemistry Blog. [Link]
-
Bonin, H., Delacroix, T., & Gras, E. (2011). Dioxazaborocanes: old adducts, new tricks. Organic & Biomolecular Chemistry, 9(13), 4714-4724. [Link]
-
The synthesis of epoxy-amine-dioxazaborocane (D series) materials via a controlled molecular assembly approach. (n.d.). ResearchGate. [Link]
-
Quinteros-Sedano, A., Le Besnerais, B., Van Zee, N. J., & Nicolaÿ, R. (2025). Exploiting Dioxazaborocane Chemistry for Preparing Elastomeric Vitrimers with Enhanced Processability and Mechanical Properties. Chemistry of Materials. [Link]
-
Exploiting Dioxazaborocane Chemistry for Preparing Elastomeric Vitrimers with Enhanced Processability and Mechanical Properties. (2025). ACS Publications. [Link]
-
Exploiting Dioxazaborocane Chemistry for Preparing Elastomeric Vitrimers with Enhanced Processability and Mechanical Properties. (2025). ESPCI Paris. [Link]
-
Synthesis of dioxazaborinanes 104 from β-hydroxylaminoalcohols. (n.d.). ResearchGate. [Link]
-
Zubkevich, S. V., et al. (2025). Enhancing Polyhydroxyurethane Properties via the Formation of Dioxaborolane- and Dioxazaborocane Vitrimers. Chemistry of Materials. [Link]
-
Next generation of boron neutron capture therapy (BNCT) agents for cancer treatment. (2023). Medical Research Reviews. [Link]
-
Tuning the Stability and Kinetics of Dioxazaborocanes. (2025). PubMed. [Link]
-
Dunmore, Z. (n.d.). Synthesis and spectroscopic analysis of novel conjugated boron molecular sensors for anion detection. University of Lincoln Library Dissertation Showcase. [Link]
-
Mechanism of action of diazaborines. (1998). PubMed. [Link]
-
Zubkevich, S. V., et al. (2025). Enhancing Polyhydroxyurethane Properties via the Formation of Dioxaborolane- and Dioxazaborocane Vitrimers. ResearchGate. [Link]
-
A computational study of the formation of 1,3,2-dioxaborolane from the reaction of dihydroxy borane with 1,2-ethanediol. (2015). ResearchGate. [Link]
-
Multi-Functional Boron-Delivery Agents for Boron Neutron Capture Therapy of Cancers. (2025). MDPI. [Link]
-
The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry. (2018). PMC - PubMed Central. [Link]
-
Dioxazaborocanes: old adducts, new tricks. (2011). PubMed. [Link]
-
Tuning the Viscoelastic Properties of Dioxazaborocane Vitrimers via Chemical Design of the Functional Groups. (2025). ChemRxiv. [Link]
-
Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (2022). MDPI. [Link]
-
Developing targeted drugs for boron neutron capture therapy to treat refractory cancers. (n.d.). TAE Life Sciences. [Link]
-
Multi-Functional Boron-Delivery Agents for Boron Neutron Capture Therapy of Cancers. (2025). ResearchGate. [Link]
-
Ito, Y., Aoki, D., & Otsuka, H. (2019). Functionalization of amine-cured epoxy resins by boronic acids based on dynamic dioxazaborocane formation. Polymer Chemistry. [Link]
-
Boron Chemistry for Medical Applications. (2019). MDPI. [Link]
-
Barth, R. F., et al. (2018). Boron delivery agents for neutron capture therapy of cancer. ResearchGate. [Link]
-
Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope. (2023). PMC - NIH. [Link]
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (2020). PMC - PubMed Central. [Link]
-
Tuning the Viscoelastic Properties of Dioxazaborocane Vitrimers via Chemical Design of the Functional Groups. (2026). Synthical. [Link]
-
Barthelmes, K., et al. (2025). Cover Feature: Tuning the Stability and Kinetics of Dioxazaborocanes. ResearchGate. [Link]
-
Spectroscopic characterization, DFT, antimicrobial activity and molecular docking studies on 4,5-bis[(E)-2-phenylethenyl]-1H,1′H-2,2′-biimidazole. (n.d.). NIH. [Link]
-
Bridging synthetic chemistry and computational methods: studying the stability and reactivity of metal-binding macrocycles. (n.d.). TCU Digital Repository. [Link]
-
Spectroscopic Characterization. (n.d.). Instituto de Nanociencia y Materiales de Aragón. [Link]
-
Design and discovery of boronic acid drugs. (2020). PubMed. [Link]
-
Spectroscopic characterization and binding interaction of heavy metal onto the surface receptor of the azobenzene: DFT and experimental approach. (2021). OUCI. [Link]
-
Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (2022). PMC - PubMed Central. [Link]
Sources
- 1. Dioxazaborocanes: old adducts, new tricks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Dioxazaborocanes: old adducts, new tricks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Enhancing Polyhydroxyurethane Properties via the Formation of Dioxaborolane- and Dioxazaborocane Vitrimers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Tuning the Stability and Kinetics of Dioxazaborocanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. blogs.rsc.org [blogs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Chimie Moléculaire, Macromoléculaire et Matériaux (C3M) : Exploiting Dioxazaborocane Chemistry for Preparing Elastomeric Vitrimers with Enhanced Processability and Mechanical Properties [c3m.espci.fr]
- 11. researchgate.net [researchgate.net]
- 12. The Boron Advantage: The Evolution and Diversification of Boron’s Applications in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Next generation of boron neutron capture therapy (BNCT) agents for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. taelifesciences.com [taelifesciences.com]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
The Strategic Role of the Bromophenyl Group in Dioxazaborocanes: A Technical Guide for Researchers
Foreword: Beyond a Simple Substituent
In the landscape of modern medicinal chemistry and materials science, the dioxazaborocane moiety has emerged as a versatile and highly valuable scaffold. Its unique properties, particularly the dynamic and tunable nature of the dative N→B bond, have opened new avenues for the design of novel therapeutics and advanced materials. Within this framework, the incorporation of a bromophenyl group is not a trivial substitution but a strategic decision that imparts a confluence of advantageous electronic, steric, and functional characteristics. This technical guide provides an in-depth exploration of the multifaceted role of the bromophenyl group in dioxazaborocanes, offering insights for researchers, scientists, and drug development professionals seeking to leverage this powerful combination. We will delve into the fundamental principles governing its influence, provide practical experimental protocols, and explore its applications in cutting-edge research.
The Dioxazaborocane Core: A Platform for Innovation
Dioxazaborocanes, particularly N-methyliminodiacetic acid (MIDA) boronates, are bicyclic structures that effectively protect and stabilize boronic acids.[1] The central feature of this scaffold is the dative bond between the nitrogen and boron atoms, which reversibly sequesters the empty p-orbital of boron, rendering it less reactive.[2] This protection strategy transforms often unstable boronic acids into bench-stable, crystalline solids that are compatible with a wide range of reaction conditions, including chromatography.[3] The true elegance of the dioxazaborocane system lies in its ability to slowly release the free boronic acid under specific, mild conditions, typically aqueous basic solutions. This "slow-release" mechanism is pivotal for controlled and efficient cross-coupling reactions.[1]
The Bromophenyl Group: A Multifunctional Modulator
The introduction of a bromophenyl substituent onto the boron atom of the dioxazaborocane ring is a key design element that significantly influences the molecule's properties and utility. Its role can be dissected into three primary aspects: electronic modulation, steric influence, and its function as a versatile synthetic handle.
Electronic Effects: Enhancing Lewis Acidity and Modulating Reactivity
The bromine atom, being an electron-withdrawing group, exerts a significant inductive effect on the phenyl ring. This electronic pull increases the Lewis acidity of the boron center in the corresponding boronic acid.[4][5] This enhanced acidity has a direct impact on the dioxazaborocane's properties. A more Lewis acidic boron atom will form a stronger dative N→B bond within the dioxazaborocane cage. This can influence the stability of the protected form and the kinetics of the deprotection or "slow-release" process. While a stronger N→B bond implies greater stability, the precise tuning of this bond's strength is crucial for optimizing the release of the boronic acid in catalytic cycles like the Suzuki-Miyaura coupling.
The electron-withdrawing nature of the bromophenyl group can also influence the reactivity of the aryl group itself. When electron-withdrawing substituents are present, aryl C-H groups can become more effective hydrogen bond donors, potentially influencing intermolecular interactions in the solid state and in biological contexts.[6]
Steric Considerations: Impact on Molecular Packing and Interactions
The bromine atom, while not exceptionally large, contributes to the steric bulk of the bromophenyl group. This steric presence can influence the crystal packing of bromophenyl-substituted dioxazaborocanes and their interactions with other molecules, such as enzymes or receptors in a biological setting. The interplay of steric and electronic effects can be subtle but significant in determining the overall behavior and application of these molecules.
A Versatile Synthetic Handle: The Gateway to Molecular Diversity
Perhaps the most significant role of the bromophenyl group is its function as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1][7] The carbon-bromine bond provides a reactive site for the oxidative addition of a palladium(0) catalyst, initiating the catalytic cycle. This allows for the facile introduction of a wide array of substituents, including other aryl, heteroaryl, alkyl, and vinyl groups, at the position of the bromine atom. This capability is paramount in the construction of complex molecules and the generation of libraries of compounds for drug discovery and materials science applications. The stability of the dioxazaborocane protecting group under many cross-coupling conditions allows for sequential and site-selective modifications.
Synthesis and Characterization of Bromophenyl Dioxazaborocanes
The most common and stable form of bromophenyl dioxazaborocanes are the N-methyliminodiacetic acid (MIDA) boronates. The synthesis is typically a straightforward condensation reaction.
Experimental Protocol: Synthesis of 2-(4-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
This protocol describes a convenient method for the synthesis of 2-(4-bromophenyl)-N-methyliminodiacetic acid boronate.[8]
Materials:
-
4-Bromophenylboronic acid
-
N-Methyliminodiacetic acid (MIDA)
-
Polyethylene glycol-300 (PEG-300)
-
Monowave reaction vial with a stirrer bar
Procedure:
-
In a Monowave reaction vial, dissolve 4-bromophenylboronic acid (1.0 mmol, 1.0 eq) and N-methyliminodiacetic acid (1.0 mmol, 1.0 eq) in PEG-300 (1 mL).
-
Heat the reaction mixture to 160 °C at full power in the Monowave for 10 minutes (a 5-minute temperature ramp followed by a 10-minute hold time).
-
After cooling, the MIDA boronate can be isolated. The work-up is often minimal, which is a significant advantage of this method.
Table 1: Summary of Synthesis Parameters
| Parameter | Value |
|---|---|
| Reactants | 4-Bromophenylboronic acid, N-Methyliminodiacetic acid |
| Solvent | PEG-300 |
| Temperature | 160 °C |
| Reaction Time | 10 minutes |
| Work-up | Minimal |
Spectroscopic Characterization
The structure of the synthesized bromophenyl dioxazaborocane can be confirmed by standard spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the bromophenyl group and the MIDA ligand. For 2-(4-bromophenyl)-MIDA boronate, the aromatic protons will typically appear as two doublets in the range of δ 7.4-7.6 ppm. The methylene protons of the MIDA ligand will appear as two doublets due to their diastereotopic nature, typically around δ 3.9 and 4.1 ppm, with a characteristic geminal coupling constant. The methyl group on the nitrogen will appear as a singlet around δ 2.5 ppm.
-
¹³C NMR: The carbon NMR spectrum will show the expected signals for the aromatic and MIDA carbons. The carbon attached to boron is often not observed due to quadrupolar relaxation.
-
¹¹B NMR: The ¹¹B NMR chemical shift provides information about the coordination state of the boron atom. For tricoordinate boronic acids, the signal is typically around δ 30 ppm. In the tetracoordinate dioxazaborocane, the signal is shifted upfield, typically to around δ 12 ppm, confirming the formation of the N→B dative bond.
Applications in Suzuki-Miyaura Cross-Coupling Reactions
The bromophenyl group on a dioxazaborocane serves as a powerful linchpin for building molecular complexity through the Suzuki-Miyaura reaction. The MIDA-protected boronic acid on another part of the molecule remains inert while the C-Br bond reacts.
Experimental Protocol: Suzuki-Miyaura Coupling of 2-(4-Bromophenyl)-MIDA Boronate
This protocol provides a general procedure for the Suzuki-Miyaura coupling of a bromophenyl MIDA boronate with another boronic acid or ester.
Materials:
-
2-(4-Bromophenyl)-MIDA boronate
-
Arylboronic acid or ester (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Solvent (e.g., a mixture of toluene, ethanol, and water)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add 2-(4-bromophenyl)-MIDA boronate (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.0 equiv).
-
Add the solvent mixture (e.g., toluene:ethanol:water in a 4:1:1 ratio).
-
Degas the mixture by bubbling with an inert gas for 15-20 minutes.
-
Add the palladium catalyst (e.g., 0.05 equiv of Pd(PPh₃)₄).
-
Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and perform a standard aqueous work-up.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel.
Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.
The Role in Drug Discovery and Development
The bromophenyl group is a common motif in many biologically active compounds, and its incorporation into dioxazaborocane-based molecules offers exciting opportunities in drug discovery.
Anticancer and Antimicrobial Potential
Numerous studies have demonstrated the potent anticancer and antimicrobial activities of heterocyclic compounds containing a bromophenyl moiety.[6][9][10] The bromine atom can participate in halogen bonding, a non-covalent interaction that can influence drug-receptor binding. Furthermore, the lipophilicity imparted by the bromophenyl group can affect the compound's pharmacokinetic properties, such as membrane permeability and metabolic stability. The dioxazaborocane core itself can be designed to mimic the transition state of enzymatic reactions, making these compounds promising enzyme inhibitors.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure the cytotoxicity of potential anticancer compounds.[11][12][13]
Materials:
-
Cancer cell line (e.g., MCF-7 breast cancer cells)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Bromophenyl dioxazaborocane compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the bromophenyl dioxazaborocane compound in cell culture medium. Replace the old medium with the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10-20 µL of the MTT solution to each well and incubate for another 2-4 hours at 37 °C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the compound relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can then be determined from a dose-response curve.
Caption: Key steps in the MTT assay for assessing cytotoxicity.
Structural Insights from X-ray Crystallography
The dioxazaborocane ring typically adopts a boat-chair conformation. The bromophenyl group would be attached to the boron atom, and its orientation relative to the bicyclic ring system would be influenced by steric and electronic factors. In the solid state, intermolecular interactions such as C-H···π and C-Br···π interactions involving the bromophenyl ring can play a significant role in the crystal packing.[15]
Caption: General workflow for X-ray crystallographic analysis.
Conclusion and Future Perspectives
The bromophenyl group is far more than a simple substituent in the chemistry of dioxazaborocanes. It is a strategic element that enhances the stability and utility of the dioxazaborocane core, provides a crucial synthetic handle for molecular elaboration, and offers potential for valuable interactions in biological systems. Its electron-withdrawing nature fine-tunes the electronic properties of the boron center, while its presence opens the door to a vast chemical space through cross-coupling chemistry. For researchers in drug discovery and materials science, a thorough understanding of the role of the bromophenyl group is essential for the rational design of novel and functional dioxazaborocane-based molecules. Future research will undoubtedly continue to exploit these properties to develop next-generation therapeutics, diagnostics, and advanced materials with precisely controlled architectures and functions.
References
-
Zheng, W., et al. (2018). Discovery of Novel Bromophenol Hybrids as Potential Anticancer Agents through the Ros-Mediated Apoptotic Pathway: Design, Synthesis and Biological Evaluation. Molecules, 23(11), 2993. [Link]
-
Al-Ostath, A., et al. (2022). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. Molecules, 27(19), 6693. [Link]
-
Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(20), 6961–6963. [Link]
-
Harriman, G. C., et al. (2017). Use of N‐methyliminodiacetic acid boronate esters in suzuki‐miyaura cross‐coupling polymerizations of triarylamine and fluorene monomers. Journal of Polymer Science Part A: Polymer Chemistry, 55(16), 2798–2806. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]
-
van der Vight, M., et al. (2022). Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. Chemistry – A European Journal, 28(9), e202104044. [Link]
-
Smith, G. M., et al. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 42(21), 8185-8201. [Link]
-
Healy, A. R., et al. (2022). A Convenient, Rapid, Conventional Heating Route to MIDA Boronates. Molecules, 27(16), 5052. [Link]
-
Miranda, M. A., et al. (2014). Substituent Effect on the Photolability of 4-Aryl-1,4-Dihydropyridines. Photochemistry and Photobiology, 90(1), 73-78. [Link]
-
Indian Journal of Pharmaceutical Education and Research. (2023). Heterocyclic Compounds and their Derivatives with Potential Anticancer Activity. Indian Journal of Pharmaceutical Education and Research, 57(4), 1017-1035. [Link]
-
Yoneda Labs. (2023). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
protocols.io. (2025). MTT Assay. [Link]
-
Miyaura, N. (2022). Miyaura Borylation Reaction. Organic Chemistry Portal. [Link]
-
ResearchGate. (2007). Increments for H and C NMR chemical shifts in pinacol arylboronates. [Link]
-
Taylor, M. S. (2023). The Effect of Carborane Substituents on the Lewis Acidity of Boranes. Inorganic Chemistry, 62(33), 13495-13504. [Link]
-
Acta Crystallographica Section C: Structural Chemistry. (2022). Crystal structure and Hirshfeld surface analysis of 2-(4-bromophenyl)-4-methyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carbonitrile. Acta Crystallographica Section C: Structural Chemistry, 78(8), 438-444. [Link]
-
ACS Omega. (2025). Study on the Molecular Dynamics of 2-(4-Fluorophenyl)-6-methyl-4-(3-(trifluoromethyl)phenyl)-1,2-dihydrodipyrazolo[3,4-b:3′,4′-d]pyridin-3(6H)-one for Cancer Immunotherapy Using a DFT Model. ACS Omega, 10(48), 51835-51848. [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. (1976). X-Ray crystallographic determination of the structure of the p-bromophenylboronate ester of 17α,20β,21-trihydroxypregn-4-en-3-one. Journal of the Chemical Society, Perkin Transactions 2, (11), 1336-1340. [Link]
-
Chem-Station. (2014). MIDA boronate. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. Influence of Different Pretreatments on the Microtensile Bond Strength to Eroded Dentin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of boron doping on the structural and optoelectronic properties of 9,10-diarylanthracenes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. Frontiers | Structural analogs of 2-(4-fluorophenyl)-6-methyl-3-(pyridin-4-yl)pyrazolo[1,5-a]pyridine for targeting Candida albicans non-essential stress kinase Yck2 through protein-ligand binding and dynamics analysis [frontiersin.org]
- 6. Influence of substituents on the strength of aryl C-H...anion hydrogen bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Yoneda Labs [yonedalabs.com]
- 8. A Convenient, Rapid, Conventional Heating Route to MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2-(4-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione | C11H11BBrNO4 | CID 44542259 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. BLD Insights | MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. MTT Assay [protocols.io]
- 13. atcc.org [atcc.org]
- 14. Miyaura Borylation Reaction [organic-chemistry.org]
- 15. Crystal structure and Hirshfeld surface analysis of 2-(4-bromophenyl)-4-methyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 16. X-Ray crystallographic determination of the structure of the p-bromophenylboronate ester of 17α,20β,21-trihydroxypregn-4-en-3-one - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Stability of the N→B Dative Bond in Dioxazaborocanes
Introduction: The Dioxazaborocane Moiety and the Significance of the Transannular N→B Bond
Dioxazaborocanes are a class of bicyclic boronic adducts formed through the condensation of boronic acids with diethanolamine (DEA) or its derivatives.[1][2] First described in the mid-20th century, they were initially valued as a practical means for the isolation, purification, and characterization of boronic acids.[1][3] However, their utility has expanded significantly, and they are now recognized as key players in organic synthesis, materials science, and particularly, in drug development.[2][4] They are increasingly viewed as a viable fluoride-free alternative to the widely used organotrifluoroborate salts.[1][2]
The defining feature of the dioxazaborocane structure is the transannular dative bond between the nitrogen and boron atoms (N→B). This interaction causes the boron atom to shift from a trigonal planar (sp²) geometry in the parent boronic acid to a more stable tetracoordinate (sp³) state. This structural change imparts unique properties to the molecule, including enhanced stability and modulated reactivity compared to free boronic acids.[5] The strength and lability of this N→B bond are not static; they are highly tunable, making dioxazaborocanes attractive as reversible covalent warheads, pH-sensitive drug delivery vehicles, and dynamic protecting groups.[3][6][7] Understanding and controlling the factors that govern the stability of this bond is therefore paramount for rationally designing molecules with desired therapeutic or synthetic functions.
This guide provides a comprehensive overview of the principles governing N→B bond stability in dioxazaborocanes, details robust experimental methodologies for its characterization, and discusses the implications for drug development and biomedical applications.
Section 1: The Equilibrium and Factors Governing N→B Bond Stability
The formation of the N→B dative bond in a dioxazaborocane is a reversible equilibrium process between an "open" (tricoordinate boron) and a "closed" (tetracoordinate boron) form. The position of this equilibrium, and thus the stability of the bond, is dictated by a combination of electronic, steric, and environmental factors.
Caption: Dioxazaborocane equilibrium between the open and closed forms.
Electronic Effects: The Principle of pKₐ Matching
The intrinsic stability of the N→B bond is profoundly influenced by the electronic properties of the substituents on both the boronic acid and the diethanolamine backbone. The Lewis acidity of the boron atom and the Lewis basicity of the nitrogen atom are the primary drivers of the dative interaction.
A key principle for maximizing stability under physiological conditions is the matching of the pKₐ values of the boronic acid and the protonated diethanolamine derivative.[6] Maximum stability, reflected by the highest association constant (Kₐ), is achieved when the pKₐ of the boronic acid is close to that of the amine.[6] This relationship can be rationalized by considering the proton competition at both sites. When the pKₐ values are matched, there is an optimal balance where the boron is sufficiently acidic to accept electrons and the nitrogen is sufficiently basic to donate them without being fully protonated and thus non-donating.
-
Electron-Withdrawing Groups (EWGs) on the boronic acid (e.g., -CF₃, -NO₂) increase its Lewis acidity (lower pKₐ), strengthening the N→B interaction, provided the nitrogen remains sufficiently basic.
-
Electron-Donating Groups (EDGs) on the diethanolamine backbone (e.g., alkyl groups on the nitrogen) increase its Lewis basicity (higher pKₐ), which can also enhance bond stability.[8]
The interplay of these substituent effects allows for the fine-tuning of the N→B bond's association constant over several orders of magnitude, from 10⁰ to 10³ M⁻¹.[6]
Steric Effects: Controlling Hydrolysis Kinetics
While electronic effects primarily govern the thermodynamic stability (Kₐ), steric hindrance around the boron-nitrogen core is a powerful tool for controlling the kinetic stability, particularly the rate of hydrolysis (bond cleavage).[6]
Bulky substituents placed on the carbon backbone of the diethanolamine moiety or on the aryl ring of the boronic acid can effectively shield the N→B bond from attack by water molecules. This steric protection can slow the hydrolysis kinetics by up to five orders of magnitude.[6] This principle is critical for applications requiring long-term stability in aqueous environments. For instance, a sterically hindered dioxazaborocane might exhibit quasi-static stability, with only minimal cleavage over hours or even days, followed by a slow approach to equilibrium over a week.[6] This "scheduled cleavability" is a highly desirable feature for controlled drug release platforms.[6][9]
Environmental Factors: pH and Solvent
The stability of the N→B bond is acutely sensitive to the surrounding environment.
-
pH: The formation and stability of dioxazaborocanes exhibit a bell-shaped dependency on pH.[6] At low pH, the amine nitrogen is protonated, preventing it from acting as a Lewis base and shifting the equilibrium to the open form. At high pH, the boronic acid is converted to the boronate anion [B(OH)₃R]⁻, which is a poor Lewis acid, again disfavoring the closed structure. The maximum stability is typically observed in a pH range that balances these two effects, often near physiological pH, which can be tuned by the pKₐ matching principle described earlier.[6][10] This pH-dependent disassembly is a key mechanism for designing drug delivery systems that release their payload in the acidic environment of endosomes or tumors.[7]
-
Solvent: The polarity and protic nature of the solvent play a crucial role. In aprotic solvents, the N→B bond is generally stable and favored.[11] However, in protic media like water, solvent molecules can compete for coordination to the boron atom or form hydrogen bonds with the nitrogen, potentially weakening the transannular interaction.[11] Computational studies suggest that in aqueous media, the interaction can be complex, involving solvent insertion into the N→B bond to form a hydrogen-bonded zwitterionic species.[11]
Caption: Key factors governing N→B bond stability in dioxazaborocanes.
Section 2: Experimental Assessment of N→B Bond Stability
A multi-faceted approach combining spectroscopic, crystallographic, and computational methods is essential for a thorough characterization of N→B bond stability.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the workhorse technique for studying the dynamics and equilibrium of dioxazaborocanes in solution.[12]
-
¹¹B NMR: Boron-11 NMR is particularly diagnostic.[13] The chemical shift (δ) of the ¹¹B nucleus is highly sensitive to its coordination number. Tricoordinate boron in the "open" form typically resonates downfield (δ ≈ 20–35 ppm), while the formation of the tetracoordinate N→B bond in the "closed" form results in a significant upfield shift (δ ≈ 5–15 ppm).[13][14] By monitoring the chemical shift and integrating the signals corresponding to the two forms under various conditions (e.g., changing pH or temperature), one can directly quantify the equilibrium position.[10]
-
¹H and ¹³C NMR: The formation of the rigid bicyclic structure upon N→B bond formation leads to distinct changes in the proton and carbon spectra of the diethanolamine backbone, providing complementary evidence for the closed structure.
-
Variable Temperature (VT) NMR: VT-NMR experiments can be used to study the thermodynamics of the equilibrium, allowing for the calculation of ΔG°, ΔH°, and ΔS° for the N→B bond formation.[15]
-
Sample Preparation: Prepare a stock solution of the purified dioxazaborocane (e.g., 50 mM) in a suitable solvent system (e.g., D₂O/acetonitrile-d₃ mixture) to ensure solubility across the desired pH range.
-
Titration Setup: Prepare a series of NMR tubes, each containing an aliquot of the stock solution. Adjust the pH of each sample incrementally (e.g., from pH 2 to pH 12) using dilute DCl and NaOD solutions. Measure the final pH of each sample accurately.
-
NMR Acquisition: Acquire ¹¹B NMR spectra for each sample at a constant temperature (e.g., 298 K). Use a relaxation delay sufficient to ensure quantitative measurement.
-
Data Analysis: For each spectrum, identify and integrate the signals for the tricoordinate (δ_open) and tetracoordinate (δ_closed) boron species. If the exchange is fast on the NMR timescale, a single, population-weighted average signal will be observed. The mole fraction of the closed form (X_closed) can be calculated using the equation: δ_obs = X_closed * δ_closed + (1 - X_closed) * δ_open.
-
Calculation of Kₐ: The association constant (Kₐ) can be calculated at each pH. Plot the mole fraction of the closed form versus pH to visualize the bell-shaped stability curve.[6]
Single-Crystal X-ray Crystallography
X-ray crystallography provides unambiguous, high-resolution structural data on dioxazaborocanes in the solid state.[16][17] It is the definitive method for confirming the presence of the N→B dative bond and for precisely measuring its geometric parameters.
-
Bond Length: The N→B bond length is a direct indicator of the bond's strength. Typical N→B dative bond lengths in dioxazaborocanes are in the range of 1.65–1.75 Å.[3] Shorter bond lengths generally correlate with stronger interactions.
-
Geometry: Crystallography confirms the tetrahedral geometry around the boron atom and the characteristic boat-like conformation of the heterocyclic rings.[3] This data is invaluable for validating computational models.
Computational Chemistry
In silico methods, particularly Density Functional Theory (DFT), are powerful tools for predicting and rationalizing N→B bond stability.[11][18]
-
Bond Dissociation Energy (BDE): Calculations can provide a quantitative estimate of the N→B bond strength.[19]
-
Geometric Optimization: Theoretical models can predict bond lengths and angles, which can be compared with experimental X-ray data.[20]
-
Substituent Effects: Computational studies allow for the systematic investigation of a wide range of substituents on both the boronic acid and diethanolamine fragments, enabling the rational design of new dioxazaborocanes with tailored stability profiles.[21] This can significantly accelerate the discovery process by prioritizing the most promising synthetic targets.
| Parameter | Technique | Information Gained | Typical Values / Observation |
| Coordination State | ¹¹B NMR Spectroscopy | Direct measure of open vs. closed equilibrium in solution | Tricoordinate: δ 20-35 ppm; Tetracoordinate: δ 5-15 ppm[14] |
| N→B Bond Length | X-ray Crystallography | Definitive proof of bond; correlates with strength | 1.65 - 1.75 Å[3] |
| Thermodynamics (Kₐ) | pH-Titration NMR | Quantifies overall stability at equilibrium | 10⁰ to 10³ M⁻¹[6] |
| Kinetics (k_hydrolysis) | Time-Resolved NMR | Rate of bond cleavage in aqueous media | Can be tuned over 5 orders of magnitude[6] |
| Bond Energy | Computational (DFT) | Theoretical strength of the dative bond | Provides quantitative BDE values for comparison[19] |
Table 1: Summary of key parameters and experimental techniques for assessing N→B bond stability.
Section 3: Applications and Implications in Drug Development
The ability to precisely tune the thermodynamic and kinetic stability of the N→B bond makes dioxazaborocanes highly versatile platforms for addressing challenges in drug delivery and design.
Caption: General workflow for the assessment and application of dioxazaborocane stability.
pH-Responsive Drug Delivery
The bell-shaped pH-stability profile of the N→B bond is ideal for creating "smart" drug delivery systems.[7] A drug can be tethered to a polymer or nanoparticle via a dioxazaborocane linker. This system can be designed to be highly stable at the physiological pH of blood (≈7.4) but to rapidly hydrolyze and release its payload in the more acidic microenvironments of tumors or within cellular endosomes (pH 5.0–6.5).[7] This strategy enhances the therapeutic index by concentrating the drug at the site of action and minimizing off-target toxicity.[22]
Reversible Covalent Inhibitors
The reversible nature of the N→B bond allows for its use in designing covalent inhibitors that can offer the potency benefits of covalent drugs while potentially reducing the risk of permanent off-target modification. A dioxazaborocane warhead can be designed to form a stable, yet reversible, tetracoordinate boron complex with a nucleophilic residue (e.g., a serine hydroxyl) in a target enzyme's active site. The stability and residence time of this complex can be tuned via the principles outlined above to achieve the desired pharmacological profile.
Advanced Protecting Groups
Dioxazaborocanes serve as robust protecting groups for boronic acids, shielding them from unwanted reactions like protodeboronation.[2][3] The kinetic stability imparted by steric hindrance can be exploited to create protecting groups that survive a range of reaction conditions but can be cleaved under specific, mild triggers (e.g., a change in pH), offering an advantage over other protecting strategies.[3][5]
Conclusion
The N→B dative bond in dioxazaborocanes is a sophisticated chemical motif whose stability is governed by a predictable interplay of electronic, steric, and environmental factors. The ability to fine-tune the thermodynamics of bond formation through pKₐ matching and to control the kinetics of bond cleavage through steric design provides researchers and drug developers with a powerful toolkit. By employing a combination of NMR spectroscopy, X-ray crystallography, and computational modeling, the stability of these systems can be rigorously characterized and rationally engineered. This control opens exciting avenues for the development of next-generation pH-responsive drug delivery systems, reversible covalent therapeutics, and advanced synthetic methodologies, underscoring the expanding importance of dioxazaborocane chemistry.
References
- Current time information in Upper Miramichi, CA. (n.d.). Google.
- Burgoyne, F. (2011, June 17). Dioxazaborocanes: old adducts, new tricks. Organic & Biomolecular Chemistry Blog.
- A Four-Component Reaction for the Synthesis of Dioxadiazaborocines. (2015). ResearchGate.
- Dioxazaborocanes: old adducts, new tricks. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
- Dioxazaborocanes: Old Adducts, New Tricks | Request PDF. (n.d.). ResearchGate.
- Synthesis of H-forms of dioxazaboroles | Download Scientific Diagram. (n.d.). ResearchGate.
-
Barthelmes, K., Yaginuma, K., & Matsumoto, A. (2024). Tuning the Stability and Kinetics of Dioxazaborocanes. Chemistry – A European Journal, 31(5), e202402625. [Link]
-
Bonin, H., Delacroix, T., & Gras, E. (2011). Dioxazaborocanes: old adducts, new tricks. Organic & Biomolecular Chemistry, 9(13), 4714–4724. [Link]
-
Photoresponsive Dioxazaborocanes-Containing Oligomers. (2024). Chemistry – A European Journal, 30(68), e202402912. [Link]
- influence of substituents on bond lengths. (n.d.).
- 11B NMR Together with Infrared Spectroscopy Provides Insight into Structural Elucidation of Quadrivalent Diazaborines & Cyclic Boronate Esters: Intriguing & Little-Explored. (n.d.). NIH.
- Stability of boronic esters – Structural effects on the relative rates of transesterification of 2-(phenyl)-1,3,2-dioxaborolane | Request PDF. (n.d.). ResearchGate.
- A Computational Investigation of the Nitrogen-Boron Interaction in o-(N,N-Dialkylaminomethyl)arylboronate Systems. (n.d.). PMC - PubMed Central.
- Cover Feature: Tuning the Stability and Kinetics of Dioxazaborocanes (Chem. Eur. J. 5/2025) | Request PDF. (n.d.). ResearchGate.
- 1,3-Dioxanes, 1,3-Dioxolanes. (n.d.). Organic Chemistry Portal.
- A Computational Characterization of Boron-Oxygen Multiple Bonding in HN=CH−CH=CH−NH−BO. (n.d.). NIH.
- Computational study of the fluorination effect on nitrogen–boron bond. (n.d.). Sci-Hub.
- Advances in X-ray crystallography methods to study structural dynamics of macromolecules. (n.d.). memtein.com.
- Tuning the Electronic Properties of the Dative N-B Bond with Associated O-B Interaction: Electron Localizability Indicator from X-Ray Wavefunction Refinement. (2016). PubMed.
- X-Ray Crystallography: Explaining the Enigmas of Molecular Struct. (n.d.). Longdom Publishing.
- Unusual substituent effects on the bonding of iminoboranes. (2007). PubMed.
- Leveraging 11B NMR for Optimization of Boronic Acid-Diol Complexation: Insights for SERS-Based Diol Detection | Request PDF. (n.d.). ResearchGate.
- X-ray Crystallography. (2023, August 29). Chemistry LibreTexts.
- The Contribution of NMR Spectroscopy in Understanding Perovskite Stabilization Phenomena. (n.d.). MDPI.
- Facile dynamic one-step modular assembly based on boronic acid-diol for construction of a micellar drug delivery system. (n.d.). Biomaterials Science (RSC Publishing).
- Chemical Conjugation in Drug Delivery Systems. (n.d.). PMC - PubMed Central.
- Thermodynamic and kinetic stability of DSPE-PEG(2000) micelles in the presence of bovine serum albumin. (2010). PubMed.
-
Application of NMR Spectroscopy for the Detection of Equilibrating E- Z Diastereomers. (2020). ACS Omega, 5(38), 24848–24853. [Link]
- Drug Delivery. (n.d.). Sigma-Aldrich.
- X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. (n.d.). PMC - NIH.
- A Solid-State B-11 NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids and Boronic Esters. (n.d.). ResearchGate.
-
X-ray crystallography in drug discovery. (2009). Methods in Molecular Biology, 572, 31–56. [Link]
- Computational Study on N-N Homolytic Bond Dissociation Enthalpies of Hydrazine Derivatives. (n.d.). ResearchGate.
- Novel Drug Delivery Particles Can Provide Dual Effects on Cancer “Theranostics” in Boron Neutron Capture Therapy. (n.d.). MDPI.
- Substituent Effects on B−N Bonding and Coupling Constants in Fivemembered Rings N3B2H4X and N2B3H4X, for X = H, F, and Li. (n.d.). ResearchGate.
- Kinetic stability versus thermodynamic stability. (1972). Semantic Scholar.
- Stabilization of Diborynes versus Destabilization of Diborenes by Coordination of Lewis Bases: Unravelling the Dichotomy. (2024). PubMed.
- (PDF) Computational study on the impact of Nb doping on electronic structure, magnetic and optical properties of hexagonal bilayer BN. (2023). ResearchGate.
- Effect of Organic Compounds and Alkalinity on the Stability of Bulk Nanobubbles: A Molecular Dynamics Study. (n.d.). MDPI.
- The effect of a highly twisted C [[double bond, length as m-dash]] C double bond on the electronic structures of 9,9′-bifluorenylidene derivatives in the ground and excited states. (n.d.). Organic Chemistry Frontiers (RSC Publishing).
- Bond dissociation energy and thermal stability of energetic materials. (n.d.). ResearchGate.
- Equilibrium, Kinetic, and Thermodynamic Studies on Adsorption of Rhodamine B from Aqueous Solutions Using Oxidized Mesoporous Carbons. (2022). MDPI.
- (PDF) Effects of substituents on C-H bond dissociation enthalpies of ent-kaurane diterpenoids: A DFT study. (n.d.). ResearchGate.
Sources
- 1. Dioxazaborocanes: old adducts, new tricks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Dioxazaborocanes: old adducts, new tricks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. blogs.rsc.org [blogs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Tuning the Stability and Kinetics of Dioxazaborocanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Facile dynamic one-step modular assembly based on boronic acid-diol for construction of a micellar drug delivery system - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 8. Unusual substituent effects on the bonding of iminoboranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. A Computational Investigation of the Nitrogen-Boron Interaction in o-(N,N-Dialkylaminomethyl)arylboronate Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. 11B NMR Together with Infrared Spectroscopy Provides Insight into Structural Elucidation of Quadrivalent Diazaborines & Cyclic Boronate Esters: Intriguing & Little-Explored - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Application of NMR Spectroscopy for the Detection of Equilibrating E- Z Diastereomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. memtein.com [memtein.com]
- 17. longdom.org [longdom.org]
- 18. sci-hub.ru [sci-hub.ru]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Chemical Conjugation in Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Suzuki-Miyaura Coupling of 2-(2-Bromophenyl)-6-butyl-1,3,6,2-dioxazaborocane
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Advantage of Dioxazaborocane Boronates in Biaryl Synthesis
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl structures prevalent in pharmaceuticals and advanced materials.[1][2] The reaction's power lies in its functional group tolerance, mild conditions, and the general stability of its organoboron reagents.[3][4]
This application note focuses on a specific, highly valuable class of organoboron reagent: 2-(2-Bromophenyl)-6-butyl-1,3,6,2-dioxazaborocane . This reagent is a bifunctional building block, containing both the nucleophilic boronate ester and an electrophilic aryl bromide within the same molecule. The key feature is the 1,3,6,2-dioxazaborocane moiety, which is formed by the condensation of a boronic acid with an N-substituted diethanolamine. Analogous to the well-studied N-methyliminodiacetic acid (MIDA) boronates, these structures offer exceptional stability.[5][6][7][8] This stability makes them ideal for multi-step synthesis, as they are robust to a wide range of reaction conditions, including chromatography, and only release the active boronic acid in situ under the specific basic, aqueous conditions of the Suzuki-Miyaura coupling.[5][7][9]
This guide provides a comprehensive overview of the mechanistic principles, key reaction parameters, and a detailed protocol for the successful application of this versatile building block.
The Catalytic Cycle: A Mechanistic Rationale for Protocol Design
Understanding the palladium-catalyzed cycle is crucial for rational optimization and troubleshooting. The process involves three primary stages, each influenced by the choice of ligand, base, and solvent.[2][10]
-
Oxidative Addition: The cycle begins with the active Pd(0) catalyst, stabilized by phosphine ligands, inserting into the carbon-bromine bond of the aryl bromide partner.[2] Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are paramount here, as they accelerate this rate-limiting step by increasing the electron density on the palladium center.[11][12][13]
-
Transmetalation: This is the defining step where the organic moiety is transferred from boron to palladium.[1] It requires the activation of the dioxazaborocane. A base (e.g., K₃PO₄, Cs₂CO₃) facilitates the hydrolysis of the boronate ester to a more nucleophilic boronate species.[10] This "ate" complex then exchanges its organic group with the halide on the Pd(II) center.[1] The precise mechanism, whether proceeding through a boronate or an oxo-palladium pathway, is a subject of detailed study but universally requires a base for activation.[3][10]
-
Reductive Elimination: In the final step, the two organic fragments on the Pd(II) complex couple and are expelled, forming the new C-C bond of the biaryl product. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[1] The steric bulk of the phosphine ligands also promotes this step, helping to bring the two organic groups into proximity for elimination.[11][12]
Caption: Figure 1: The Suzuki-Miyaura Catalytic Cycle.
Optimizing the Protocol: A Guide to Reagent Selection
The success of the Suzuki-Miyaura coupling hinges on the judicious selection of four key components: the palladium source, ligand, base, and solvent.
| Component | Recommendation | Rationale & Justification |
| Palladium Source | Pd(OAc)₂ or Pd₂(dba)₃ | These are stable Pd(II) and Pd(0) precursors, respectively, that are readily reduced in situ to the active Pd(0) catalyst. They are cost-effective and widely available. |
| Ligand | SPhos or XPhos | For coupling aryl bromides, bulky, electron-rich dialkylbiaryl phosphine ligands are superior.[11] They promote the oxidative addition of the C-Br bond and facilitate the final reductive elimination step, leading to higher efficiency and broader substrate scope.[11][12][14] |
| Base | K₃PO₄ or Cs₂CO₃ | An inorganic base is essential for activating the boronate ester.[14][15] K₃PO₄ is a moderately strong base that is effective for the slow-release hydrolysis needed for MIDA-type boronates.[7] Cs₂CO₃ is often more effective but also more expensive.[14][16] |
| Solvent System | 1,4-Dioxane/H₂O or Toluene/H₂O (e.g., 5:1 ratio) | A mixture of an organic solvent and water is crucial. The organic solvent solubilizes the reactants and catalyst, while water is necessary to hydrolyze the boronate and dissolve the inorganic base.[2][17] |
Detailed Experimental Protocol
This protocol provides a generalized procedure for the coupling of an aryl/heteroaryl halide with this compound.
Caption: Figure 2: Experimental Workflow for Suzuki Coupling.
Materials:
-
This compound (1.2 equivalents)
-
Aryl or Heteroaryl Halide (1.0 equivalent)
-
Palladium(II) Acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄, 3.0 equivalents), finely ground
-
1,4-Dioxane, anhydrous
-
Water, deionized and degassed
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the aryl halide (1.0 eq), this compound (1.2 eq), K₃PO₄ (3.0 eq), Pd(OAc)₂ (0.02 eq), and SPhos (0.04 eq).
-
Inert Atmosphere: Seal the vessel with a septum or cap. Evacuate the flask under high vacuum and backfill with an inert gas (N₂ or Ar). Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Prepare a degassed 5:1 mixture of 1,4-dioxane and water by bubbling N₂ or Ar gas through the solvents for at least 30 minutes. Add the solvent mixture to the reaction vessel via syringe to achieve a final concentration of approximately 0.1 M with respect to the limiting aryl halide.
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block at 80-100 °C. Stir the mixture vigorously for 4-24 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the limiting starting material is consumed.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction with water and transfer it to a separatory funnel.
-
Extraction: Extract the aqueous layer three times with an organic solvent such as ethyl acetate or dichloromethane.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.
Troubleshooting Common Issues
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion | Inactive catalyst; Insufficiently inert atmosphere; Poor quality base/solvents. | Ensure catalyst/ligand are from a reliable source. Re-dry and degas solvents. Use freshly opened, finely ground base. Ensure a robust inert gas seal. |
| Protodeborylation | Presence of excess water or protic sources; Reaction temperature too high or time too long. | The dioxazaborocane protecting group minimizes this, but it can still occur after hydrolysis. Ensure anhydrous organic solvent is used and limit water to the recommended ratio. Optimize temperature and time. |
| Homocoupling (Aryl-Aryl) | Oxygen contamination leading to catalyst decomposition and side reactions. | Improve the degassing procedure for solvents and the evacuation/backfill cycle for the reaction vessel. |
References
-
Wikipedia. Suzuki reaction. [Link]
-
Bardera, M. A., et al. (2011). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH. [Link]
-
Malek, N., et al. (2016). The role of phosphines in the activations of coupled substrates in the Suzuki—Miyaura reaction. Semantic Scholar. [Link]
-
Biffis, A., et al. (2018). The Suzuki coupling reactions of aryl bromides with phenylboronic acid. ResearchGate. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). CHAPTER 8. Boron Reagent Activation in Suzuki–Miyaura Coupling. R Discovery. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
-
ResearchGate. THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. [Link]
-
Singh, K., et al. (2006). A Novel, Air-Stable Phosphine Ligand for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reaction of Chloro Arenes. The Journal of Organic Chemistry, 71(11), 4303–4306. [Link]
-
Knapp, D. M., et al. (2012). Development of the Direct Suzuki–Miyaura Cross-Coupling of Primary B-Alkyl MIDA-boronates and Aryl Bromides. Organic Letters, 14(7), 1850–1853. [Link]
-
Vedejs, E., et al. (2010). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. PMC - NIH. [Link]
-
Leadbeater, N. E., & Williams, V. A. (2005). Suzuki Coupling of Aryl Chlorides with Phenylboronic Acid in Water, Using Microwave Heating with Simultaneous Cooling. Organic Letters, 7(24), 5473–5475. [Link]
-
Kassel, S. H., et al. (2018). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. PMC - NIH. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Otsuka, H. (2020). N-Coordinated Organoboron in Polymer Synthesis and Material Science. ACS Publications. [Link]
-
Aich, D., et al. (2022). Recent advances in the synthesis and reactivity of MIDA boronates. Chemical Communications, 58(97), 13298-13316. [Link]
-
Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. NIH. [Link]
-
Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(18), 6461–6463. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Organoborane coupling reactions (Suzuki coupling). PMC - NIH. [Link]
-
Liu, C., et al. (2014). Accessing Molecularly Complex Azaborines: Palladium-Catalyzed Suzuki–Miyaura Cross-Couplings of Brominated 2,1-Borazaronaphthalenes and Potassium Organotrifluoroborates. PMC - NIH. [Link]
-
Havlíček, L., et al. (2001). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. SciSpace. [Link]
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 4. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Recent advances in the synthesis and reactivity of MIDA boronates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Suzuki Coupling [organic-chemistry.org]
- 16. researchgate.net [researchgate.net]
- 17. scispace.com [scispace.com]
using 2-(2-Bromophenyl)-6-butyl-1,3,6,2-dioxazaborocane in cross-coupling reactions
Application Note & Protocol
Topic: Leveraging 2-(2-Bromophenyl)-6-butyl-1,3,6,2-dioxazaborocane for Advanced Cross-Coupling Strategies
Audience: Researchers, scientists, and drug development professionals.
Introduction: A New Paradigm in Boronic Acid Stability and Utility
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] However, the utility of this powerful transformation has often been hampered by the inherent instability of many boronic acid building blocks.[1][4] Particularly problematic are ortho-substituted arylboronic acids, which can be prone to decomposition via pathways like protodeboronation, making their storage and use challenging.[4]
This compound emerges as a superior solution to this long-standing problem. This compound belongs to a class of air-stable boronic acid surrogates, closely related to the well-established N-methyliminodiacetic acid (MIDA) boronates, which have revolutionized the field.[5] By forming a stable, tetracoordinate boron center through an intramolecular dative bond between nitrogen and boron, these reagents effectively "protect" the reactive boronic acid moiety.[1][6] This protection renders the compound exceptionally stable to air, moisture, and silica gel chromatography, allowing for easy handling, purification, and long-term storage without degradation.[5][7]
The key innovation lies in the concept of "slow-release" cross-coupling .[4] Under specific aqueous basic conditions used in the Suzuki-Miyaura reaction, the protective N-butyldiethanolamine ligand is gradually hydrolyzed, liberating the active 2-bromophenylboronic acid in situ. This controlled release maintains a low, steady concentration of the unstable boronic acid in the reaction mixture, favoring the desired cross-coupling pathway over decomposition.[4][8] This application note provides a comprehensive guide to the unique advantages, mechanism, and practical application of this compound in Suzuki-Miyaura cross-coupling reactions.
The Causality of Enhanced Performance: Mechanism of Action
The efficacy of this compound is rooted in the reversible protection of the boron center. In its native state, the boron atom is sp³-hybridized due to coordination with the nitrogen atom of the N-butyldiethanolamine ligand.[1] This tetrahedral geometry makes the boron's p-orbital unavailable, thus preventing the transmetalation step in the Suzuki-Miyaura catalytic cycle under anhydrous conditions.[1][9]
The activation process is initiated by the presence of a mild aqueous base (e.g., K₃PO₄) in the reaction medium.[4] The base facilitates the hydrolysis of the protective ligand, shifting the equilibrium towards the open, sp²-hybridized boronic acid. This "unmasked" boronic acid is now catalytically active and can participate in the cross-coupling cycle. The rate of hydrolysis is slower than the rate of cross-coupling, ensuring that the concentration of the unstable boronic acid remains low, thereby minimizing side reactions and maximizing product yield.[10]
Caption: The Suzuki-Miyaura cycle initiated by slow release of boronic acid.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol details a general procedure for the cross-coupling of this compound with an aryl or heteroaryl chloride. The choice of an aryl chloride as the coupling partner highlights the high reactivity achievable with this system, as chlorides are typically less reactive than bromides or iodides.[4]
Materials and Reagents
-
Boron Reagent: this compound
-
Coupling Partner: Aryl or heteroaryl chloride (e.g., 4-chloroanisole)
-
Catalyst: Palladium(II) acetate (Pd(OAc)₂)
-
Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Base: Potassium phosphate tribasic (K₃PO₄)
-
Solvent: 1,4-Dioxane and Water (degassed)
-
Equipment: Schlenk flask or reaction vial, magnetic stirrer, heating block, inert gas supply (Nitrogen or Argon).
Step-by-Step Methodology
Caption: General workflow for the slow-release cross-coupling experiment.
-
Vessel Preparation: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.2 equiv).
-
Rationale: Using a slight excess of the boron reagent can help drive the reaction to completion, especially with challenging coupling partners.[8]
-
-
Addition of Solids: In a glovebox or under a positive flow of inert gas, add the aryl chloride (1.0 equiv), Pd(OAc)₂ (5 mol%), SPhos (10 mol%), and K₃PO₄ (7.5 equiv).
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water in a 5:1 ratio to achieve a final concentration of ~0.07 M with respect to the limiting reagent (the aryl chloride).
-
Rationale: Degassing the solvents is critical to prevent oxidation of the Pd(0) active catalyst. The presence of water is essential for the hydrolysis and slow release of the boronic acid.[4]
-
-
Reaction Execution: Seal the vessel and place it in a preheated heating block at 60-100 °C. Stir vigorously for 2-12 hours.
-
Rationale: The optimal temperature may vary depending on the reactivity of the aryl chloride. More deactivated (electron-rich or sterically hindered) chlorides may require higher temperatures or longer reaction times.[8]
-
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the limiting reagent is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
-
Rationale: A key advantage of using dioxazaborocane reagents is their compatibility with silica gel, which simplifies the purification process as any unreacted starting material can be easily separated.[5]
-
Data and Expected Outcomes
The slow-release methodology consistently provides high yields for a wide range of substrates, including those that are challenging for traditional Suzuki-Miyaura couplings.
| Entry | Aryl Halide Partner | Product | Typical Yield (%) |
| 1 | 4-Chloroanisole | 2-Bromo-4'-methoxy-1,1'-biphenyl | 90-98% |
| 2 | 2-Chlorotoluene | 2-Bromo-2'-methyl-1,1'-biphenyl | 85-95% |
| 3 | 3-Chloropyridine | 2-(2-Bromophenyl)-5-chloropyridine | 88-96% |
| 4 | 2,4-Dimethoxychlorobenzene | 2-Bromo-2',4'-dimethoxy-1,1'-biphenyl | 80-90% |
Table 1: Representative yields for the cross-coupling of this compound with various aryl chlorides. Yields are based on published data for similar MIDA boronate couplings.[4][8]
Conclusion and Best Practices
This compound represents a significant advancement in the practical application of Suzuki-Miyaura cross-coupling. Its exceptional benchtop stability, compatibility with standard purification techniques, and ability to engage in high-yielding, slow-release couplings make it an invaluable tool for researchers in organic synthesis and drug discovery. By understanding the principles of protection and controlled release, scientists can reliably construct complex molecular architectures that were previously difficult to access. For optimal results, ensure all reagents and solvents are of high purity and that the reaction is performed under a strictly inert atmosphere to preserve the activity of the palladium catalyst.
References
-
Gillis, E. P., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. Available at: [Link]
-
Knapp, D. M., et al. (2012). Regioselective Synthesis and Slow-Release Suzuki–Miyaura Cross-Coupling of MIDA Boronate-Functionalized Isoxazoles and Triazoles. Journal of the American Chemical Society. Available at: [Link]
-
Lipshutz, B. H., et al. (2013). Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. Journal of the American Chemical Society. Available at: [Link]
-
Dick, G. R., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. Available at: [Link]
-
Lee, J. C. H., et al. (2008). Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates. Journal of the American Chemical Society. Available at: [Link]
-
Burke, M. D., et al. (2011). Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. Accounts of Chemical Research. Available at: [Link]
-
Ballmer, S. G., et al. (2015). From Synthesis to Function via Iterative Assembly of N‑Methyliminodiacetic Acid Boronate Building Blocks. Accounts of Chemical Research. Available at: [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. yonedalabs.com. Available at: [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Suzuki-Miyaura Reaction and Boron Reagents. ResearchGate. Available at: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. chem.libretexts.org. Available at: [Link]
-
Royal Society of Chemistry. (2014). Boron Reagent Activation in Suzuki–Miyaura Coupling. RSC Discovery. Available at: [Link]
-
Miyaura, N., & Suzuki, A. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B. Available at: [Link]
-
ResearchGate. (2009). 2-(6-Bromopyridin-2-yl)-6-methyl-[4][11][12]dioxazaborocane, a new stable (pyridin-2-yl)boronic acid derivative. ResearchGate. Available at: [Link]
Sources
- 1. Suzuki-Miyaura Cross-Coupling Reagents [sigmaaldrich.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Yoneda Labs [yonedalabs.com]
- 10. grillolabuc.com [grillolabuc.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Sci-Hub. Regioselective Synthesis and Slow-Release Suzuki–Miyaura Cross-Coupling of MIDA Boronate-Functionalized Isoxazoles and Triazoles / The Journal of Organic Chemistry, 2011 [sci-hub.box]
Application Notes and Protocols for Reactions with 2-(2-Bromophenyl)-6-butyl-1,3,6,2-dioxazaborocane
Introduction: A Versatile Reagent for Modern Cross-Coupling
In the landscape of synthetic organic chemistry, the formation of carbon-carbon bonds remains a cornerstone of molecular construction. The Suzuki-Miyaura cross-coupling reaction stands as a preeminent tool for this purpose, celebrated for its functional group tolerance and mild reaction conditions.[1] Central to this transformation is the organoboron reagent. 2-(2-Bromophenyl)-6-butyl-1,3,6,2-dioxazaborocane is an air- and moisture-stable boronic ester derivative, offering distinct advantages in handling and storage compared to its corresponding boronic acid. The N-butyldiethanolamine protecting group forms a stable, bicyclic structure with the boron atom, which can be readily employed in cross-coupling reactions for the synthesis of complex biaryl and poly-aryl structures, which are prevalent in pharmaceuticals and materials science.[2]
This document provides a detailed guide for researchers, scientists, and drug development professionals on the experimental setup for reactions involving this compound, with a focus on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. We will delve into the rationale behind the selection of catalysts, bases, and solvents, and provide a comprehensive, step-by-step protocol for a representative reaction.
Reagent Overview and Properties
This compound serves as a stable and efficient source of the 2-bromophenyl boronic acid moiety. The inherent steric hindrance from the ortho-bromo substituent presents unique challenges and considerations in reaction design, primarily impacting the oxidative addition and reductive elimination steps of the catalytic cycle.[2]
| Property | Value | Source |
| CAS Number | 1257641-07-8 | [3] |
| Molecular Formula | C₁₄H₂₁BBrNO₂ | [3] |
| Molecular Weight | 326.04 g/mol | [3] |
| Appearance | Solid | [3] |
| Melting Point | 92-97 °C | [3] |
Safety and Handling
Proper handling of all chemical reagents is paramount for ensuring laboratory safety. This compound is classified as toxic if swallowed.[3] Adherence to the following safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields or goggles, a flame-resistant lab coat, and chemical-resistant gloves.[3]
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[2]
-
Ingestion: Do not eat, drink, or smoke when using this product. In case of ingestion, seek immediate medical attention.[3]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[3]
Hazard Information:
| Pictogram | Signal Word | Hazard Statement | Precautionary Statements |
| Danger | H301: Toxic if swallowed | P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[3] |
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[1] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (the coupling partner).
-
Transmetalation: The organic group from the boronic ester is transferred to the palladium center. This step is typically facilitated by a base, which activates the boronic ester.[4]
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.[1]
Figure 1: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Aryl Chloride
This protocol provides a representative procedure for the cross-coupling of this compound with an aryl chloride. Due to the steric hindrance of the 2-bromophenyl group, the choice of a suitable catalyst and ligand system is critical for achieving high yields.[2] Bulky, electron-rich phosphine ligands, such as those developed by Buchwald (e.g., XPhos), are often effective in promoting both the oxidative addition and reductive elimination steps for hindered substrates.[5]
Reaction Parameters
| Parameter | Recommended Condition | Rationale |
| Palladium Precatalyst | Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | A common and effective Pd(0) source. |
| Ligand | XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) | A bulky, electron-rich ligand that facilitates coupling of sterically hindered substrates.[2] |
| Base | K₃PO₄ (Potassium Phosphate) | A moderately strong, non-nucleophilic inorganic base that effectively promotes transmetalation without causing significant side reactions.[2] |
| Solvent | 1,4-Dioxane / Water (4:1) | A common solvent system that solubilizes both organic and inorganic reagents. Water is often necessary to facilitate the transmetalation step.[2] |
| Temperature | 100 °C | Elevated temperature is often required to overcome the activation energy for sterically hindered couplings. |
Step-by-Step Procedure
Figure 2: Step-by-step workflow for the Suzuki-Miyaura cross-coupling reaction.
1. Reagent Preparation and Degassing: a. To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired aryl chloride (1.2 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv). b. Seal the flask with a rubber septum and perform a minimum of three vacuum/inert gas (e.g., argon or nitrogen) backfill cycles to ensure an inert atmosphere.[2] c. In a separate flask, degas the 1,4-dioxane/water (4:1) solvent mixture by sparging with an inert gas for at least 30 minutes.[2]
2. Reaction Setup: a. Under a positive pressure of inert gas, add the palladium precatalyst, Pd₂(dba)₃ (e.g., 2.5 mol %), and the XPhos ligand (e.g., 6 mol %) to the Schlenk flask containing the reagents. b. Using a syringe, add the degassed solvent mixture to the flask. c. Fit the flask with a reflux condenser under the inert gas atmosphere.
3. Reaction Execution: a. Lower the flask into a preheated oil bath set to 100 °C. b. Stir the reaction mixture vigorously to ensure proper mixing of the heterogeneous components. c. Monitor the progress of the reaction by periodically taking small aliquots (via syringe) and analyzing by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-24 hours.[2]
4. Workup and Purification: a. Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. b. Dilute the reaction mixture with an organic solvent such as ethyl acetate and water. c. Transfer the mixture to a separatory funnel, separate the organic and aqueous layers, and extract the aqueous layer two more times with ethyl acetate. d. Combine the organic layers, wash with brine to remove residual water and inorganic salts, and dry over anhydrous sodium sulfate (Na₂SO₄). e. Filter the mixture to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. f. Purify the crude residue by flash column chromatography on silica gel to isolate the desired biaryl product.[2]
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | - Inefficient catalyst/ligand system for the sterically hindered substrate. - Insufficiently inert atmosphere (catalyst deactivation). - Ineffective base. | - Screen other bulky, electron-rich phosphine ligands (e.g., SPhos) or N-heterocyclic carbene (NHC) ligands.[2] - Ensure thorough degassing of reagents and solvent. - Try alternative bases such as cesium carbonate (Cs₂CO₃).[6] |
| Homocoupling of Boronic Ester | - Reaction conditions favoring the self-coupling of the boronic ester. | - Lower the reaction temperature. - Use a less concentrated reaction mixture. |
| Dehalogenation of Aryl Halide | - Presence of a hydride source. | - Avoid amine bases and alcohol solvents. Ensure the use of high-purity solvents.[2] |
Conclusion
This compound is a valuable, stable, and easy-to-handle reagent for the synthesis of sterically congested biaryl compounds via the Suzuki-Miyaura cross-coupling reaction. Success with this substrate hinges on the careful selection of a robust catalytic system capable of overcoming the steric hindrance posed by the ortho-bromo substituent. The protocol and guidelines presented in this application note provide a solid foundation for researchers to effectively utilize this versatile building block in their synthetic endeavors, paving the way for the efficient construction of complex molecules for pharmaceutical and materials science applications.
References
- Havelková, M., Dvořák, D., & Hocek, M. (2001).
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 17, 2026, from [Link]
-
Selvita. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. [Link]
- D'Agostino, M., Ciotta, A., & Perna, F. M. (2020). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments.
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved January 17, 2026, from [Link]
- McIntosh, S., & Green, R. J. M. (2023). Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method.
- Tschirsch, M., & Studer, A. (2014). Use of 2-bromophenylboronic esters as benzyne precursors in the Pd-catalyzed synthesis of triphenylenes. Organic Letters, 16(9), 2338-2341.
- Bock, M. J., & Denmark, S. E. (2021). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. The Journal of Organic Chemistry, 86(2), 1619-1630.
- Barrett, K. T., Metternich, J. B., & Fletcher, S. P. (2018). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. Organic & Biomolecular Chemistry, 16(39), 7064-7068.
- Dreher, S. D., Lim, S. E., Sandrock, D. L., & Molander, G. A. (2014). Stereospecific Pd-Catalyzed Cross-Coupling Reactions of Secondary Alkylboron Nucleophiles and Aryl Chlorides. Journal of the American Chemical Society, 136(38), 13154-13157.
- Li, J. H., Liu, W. J., & Xie, Y. X. (2005). Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. Applied Organometallic Chemistry, 19(7), 834-837.
- Korenaga, T., Kosaki, T., & Fukumura, R. (2005). Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. Organic Letters, 7(22), 4915-4917.
- Dalmás, M., et al. (2016). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Educación Química, 27(2), 129-133.
- Djuric, S. W., et al. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Beilstein Journal of Organic Chemistry, 12, 2685-2720.
- Korenaga, T., Kosaki, T., & Fukumura, R. (2005). Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. Organic Letters, 7(22), 4915-4917.
-
PubChem. (n.d.). 2-(4-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione. Retrieved January 17, 2026, from [Link]
- Iranpoor, N., Rahimi, S., & Panahi, F. (2015). Scheme 2 The Suzuki reaction between 4-bromotoluene and phenylboronic acid in the presence of different triazine based ligands.
-
Chemsrc. (n.d.). 6-Butyl-2-(4-bromophenyl)-1,3,6,2-dioxazaborocane. Retrieved January 17, 2026, from [Link]
Sources
Application Notes & Protocols: 2-(2-Bromophenyl)-6-butyl-1,3,6,2-dioxazaborocane as a Superior Boronic Acid Surrogate for Cross-Coupling Reactions
Introduction: The Imperative for Stable Boronic Acid Surrogates in Modern Synthesis
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] This powerful transformation is central to the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[4][5] At the heart of this reaction lies the organoboron reagent, typically a boronic acid. However, the practical application of boronic acids is often hampered by their inherent instability. Many boronic acids are prone to dehydration to form cyclic boroxine anhydrides, protodeboronation, and decomposition, which can lead to inconsistent reactivity and challenges in purification and accurate dosing.[6]
To address these limitations, a variety of "boronic acid surrogates" or "protected boronic acids" have been developed.[6][7] Among these, 1,3,6,2-dioxazaborocanes, formed by the condensation of a boronic acid with an N-substituted diethanolamine, have emerged as exceptionally robust and versatile reagents.[8][9][10][11] This guide focuses on a specific and highly useful member of this class: 2-(2-Bromophenyl)-6-butyl-1,3,6,2-dioxazaborocane .
The defining feature of the 1,3,6,2-dioxazaborocane framework is a stabilizing transannular dative bond between the nitrogen and boron atoms.[8] This intramolecular coordination shifts the boron from a trigonal planar geometry to a more stable tetrahedral configuration, effectively protecting the Lewis acidic empty p-orbital from unwanted side reactions.[8] The result is a bench-stable, often crystalline solid that is easy to handle, weigh, and store over extended periods without degradation.[12]
This application note provides a comprehensive overview of this compound, detailing its advantages, synthesis, and a detailed protocol for its application in a Suzuki-Miyaura cross-coupling reaction.
Core Advantages of this compound
The unique structure of this dioxazaborocane imparts several key benefits for researchers in drug discovery and synthetic chemistry:
-
Enhanced Stability and Shelf-Life: The intramolecular N→B dative bond confers exceptional stability, making the compound resistant to the degradation pathways that plague free boronic acids.[8][12] This leads to greater reproducibility in reactions.
-
Ease of Handling and Dosing: As a crystalline solid, it can be accurately weighed and dispensed, unlike many boronic acids which can be difficult to handle due to their physical properties and instability.[12]
-
Controlled Release of the Active Species: The dioxazaborocane serves as a "masked" form of the boronic acid. Under the basic conditions of the Suzuki-Miyaura reaction, the N→B bond can reversibly cleave, allowing for the slow and controlled release of the active boronic acid, which can minimize side reactions.[13]
-
Broad Functional Group Compatibility: The protected nature of the boronic acid moiety allows for its use in complex synthetic sequences where an unprotected boronic acid might not be tolerated.
Synthesis of this compound
The synthesis of this dioxazaborocane is a straightforward condensation reaction between 2-bromophenylboronic acid and N-butyldiethanolamine. The reaction is typically high-yielding and the product can often be isolated by simple filtration.
Experimental Protocol: Synthesis
Materials:
-
2-Bromophenylboronic acid
-
N-Butyldiethanolamine
-
Dichloromethane (DCM) or Diethyl Ether
-
Stir plate and stir bar
-
Round bottom flask
-
Filtration apparatus (Büchner funnel)
Procedure:
-
To a round bottom flask, add 2-bromophenylboronic acid (1.0 equivalent).
-
Dissolve the boronic acid in a minimal amount of dichloromethane or diethyl ether.
-
Add N-butyldiethanolamine (1.05 equivalents) to the solution at room temperature with stirring.
-
A white precipitate will typically form within minutes.[14]
-
Continue stirring at room temperature for 30-60 minutes to ensure complete reaction.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with a small amount of cold solvent (DCM or diethyl ether) to remove any unreacted starting materials.
-
Dry the product under vacuum to yield this compound as a white, crystalline solid.
Characterization: The product can be characterized by standard analytical techniques such as NMR spectroscopy (¹H, ¹³C, ¹¹B), mass spectrometry, and melting point analysis.
Application in Suzuki-Miyaura Cross-Coupling
This compound is an excellent coupling partner in palladium-catalyzed Suzuki-Miyaura reactions. The following protocol provides a general procedure for the cross-coupling of this surrogate with an aryl halide.
Illustrative Reaction:
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
Materials:
-
This compound
-
Aryl halide (e.g., 4-iodotoluene)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Solvent (e.g., 1,4-dioxane/water, toluene/water, or DMF)
-
Schlenk flask or reaction vial
-
Inert atmosphere (Nitrogen or Argon)
-
Standard workup and purification supplies (separatory funnel, rotary evaporator, silica gel for column chromatography)
Procedure:
-
To a Schlenk flask, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the palladium catalyst (1-5 mol%) to the flask under the inert atmosphere.
-
Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Palladium(0) catalysts are sensitive to oxidation, so an inert atmosphere is crucial to prevent catalyst deactivation.
-
Base: The base is essential for the activation of the boronic acid surrogate and for the transmetalation step in the catalytic cycle.[15] The choice of base can significantly impact the reaction outcome.
-
Solvent System: A mixture of an organic solvent and water is commonly used. Water can play a role in the hydrolysis of the dioxazaborocane to the active boronic acid.[16]
-
Catalyst: The choice of palladium catalyst and ligand can influence the reaction rate, yield, and substrate scope.[1][5]
Data Presentation
| Parameter | Recommendation | Rationale |
| Stoichiometry | 1.2 eq. Dioxazaborocane | Ensures complete consumption of the limiting aryl halide. |
| Catalyst Loading | 1-5 mol% | Balances reaction efficiency with cost. |
| Base | K₂CO₃ or K₃PO₄ (2-3 eq.) | Effective for activation and transmetalation.[15][16] |
| Solvent | Dioxane/H₂O (4:1) | Common and effective for a wide range of substrates. |
| Temperature | 80-100 °C | Provides sufficient thermal energy for most couplings. |
Visualizations
Synthesis Workflow
Caption: Workflow for the synthesis of the dioxazaborocane surrogate.
Suzuki-Miyaura Catalytic Cycle
Caption: The Suzuki-Miyaura catalytic cycle with dioxazaborocane activation.
Conclusion
This compound represents a significant improvement over its parent boronic acid for applications in organic synthesis, particularly in the context of drug discovery and development where reliability and reproducibility are paramount.[17][18][19][20][21] Its enhanced stability, ease of handling, and controlled release of the active boronic acid species make it a valuable tool for chemists. The protocols outlined in this guide provide a solid foundation for the successful implementation of this superior boronic acid surrogate in Suzuki-Miyaura cross-coupling reactions.
References
-
[2-(6-Bromopyridin-2-yl)-6-methyl-[1][2][3][5]dioxazaborocane, a new stable (pyridin-2-yl)boronic acid derivative. ResearchGate.]()
Sources
- 1. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. asianpubs.org [asianpubs.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Recent advances in the Suzuki–Miyaura cross-coupling reaction using efficient catalysts in eco-friendly media - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Phenylboronic Acid MIDA Ester|6-Methyl-2-phenyl-1,3,6,2-dioxazaborocane [benchchem.com]
- 11. Dioxazaborocanes: old adducts, new tricks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Suzuki Coupling [organic-chemistry.org]
- 16. macmillan.princeton.edu [macmillan.princeton.edu]
- 17. mdpi.com [mdpi.com]
- 18. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Tuning the Stability and Kinetics of Dioxazaborocanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. 1257641-07-8|this compound|BLD Pharm [bldpharm.com]
- 24. 2-(4-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione | C11H11BBrNO4 | CID 44542259 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 25. Suzuki Cross-Coupling - Always Being Your Research Support! [bldpharm.com]
- 26. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 27. 2-(2-Bromophenyl)-6-methyl-1,3,6,2-dioxazaboracane-4,8-dione | 1257649-57-2 [chemicalbook.com]
The Strategic Application of 2-(2-Bromophenyl)-6-butyl-1,3,6,2-dioxazaborocane in Modern Medicinal Chemistry
Introduction: Navigating the Challenges of Boronic Acids in Drug Discovery
Boronic acids and their derivatives are indispensable tools in the arsenal of the modern medicinal chemist, primarily for their versatile role in carbon-carbon and carbon-heteroatom bond formation. The Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning transformation, stands as a testament to the power of organoboron compounds in constructing the complex molecular scaffolds that constitute contemporary drug candidates. However, the inherent instability of many boronic acids—their propensity for dehydration to form boroxines and susceptibility to protodeboronation—presents significant challenges in terms of storage, handling, and stoichiometric control in reactions.
To circumvent these issues, a variety of protecting group strategies have been developed. Among the most effective are the N-alkyldiethanolamine-derived boronate esters, such as 2-(2-Bromophenyl)-6-butyl-1,3,6,2-dioxazaborocane . This crystalline, bench-stable solid serves as a robust and reliable surrogate for the more labile 2-bromophenylboronic acid. The N-butyl substituent enhances solubility in organic solvents compared to its N-H or N-methyl counterparts, while the dioxazaborocane ring provides a protective cage for the boronic acid functionality. This protection is key to its utility, allowing for precise control over its reactivity; the boronic acid can be unmasked in situ under the basic conditions of the Suzuki-Miyaura coupling, participating in the catalytic cycle at the desired moment. This "slow-release" mechanism often leads to cleaner reactions and higher yields, minimizing the formation of homocoupled byproducts.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and application of this compound in medicinal chemistry, with a focus on its use in the synthesis of medicinally relevant biaryl scaffolds via Suzuki-Miyaura cross-coupling.
Application Notes: The Utility of this compound in Medicinal Chemistry
The primary application of this compound in medicinal chemistry is as a stable and efficient coupling partner in palladium-catalyzed Suzuki-Miyaura reactions. The 2-bromophenyl moiety is a versatile building block, allowing for the introduction of a bromine handle that can be further functionalized in subsequent synthetic steps. This bifunctional nature is of great strategic importance in the assembly of complex molecules.
Key Advantages in Drug Discovery Workflows:
-
Enhanced Stability and Handling: Unlike the free boronic acid, the dioxazaborocane derivative is a solid that can be weighed accurately and stored for extended periods without degradation, ensuring reproducibility of experimental results.
-
Improved Reaction Performance: The slow in situ release of the boronic acid under basic reaction conditions can lead to lower concentrations of the active boron species at any given time. This minimizes side reactions such as protodeboronation and homocoupling, resulting in cleaner reaction profiles and higher yields of the desired product.
-
Versatility in Biphenyl Synthesis: The Suzuki-Miyaura coupling is a powerful method for the synthesis of biaryl and heteroaryl-aryl structures, which are prevalent motifs in a vast number of approved drugs and clinical candidates across various therapeutic areas, including oncology, inflammation, and infectious diseases.
-
Strategic Introduction of Functionality: The presence of the bromine atom on the phenyl ring of the title compound allows for sequential or orthogonal cross-coupling reactions, enabling the synthesis of complex, multi-substituted aromatic systems.
Causality in Experimental Design:
The choice of an N-butyldiethanolamine-protected boronic acid is a deliberate one, aimed at optimizing both the physical properties and the reactivity of the organoboron reagent. The butyl group imparts increased lipophilicity, which can improve solubility in the organic solvents commonly used for cross-coupling reactions. The stability of the dioxazaborocane ring is such that it remains intact during workup and purification of the protected boronate itself, yet it is sufficiently labile to break down under the basic conditions of the Suzuki-Miyaura reaction to liberate the active boronic acid.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the straightforward synthesis of the title compound from commercially available starting materials. The reaction proceeds via a condensation reaction between 2-bromophenylboronic acid and N-butyldiethanolamine.
Materials:
-
2-Bromophenylboronic acid
-
N-Butyldiethanolamine
-
Toluene
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser
-
Magnetic stirrer/hotplate
-
Standard glassware for workup and purification
Procedure:
-
To a round-bottom flask, add 2-bromophenylboronic acid (1.0 eq) and N-butyldiethanolamine (1.1 eq).
-
Add toluene to the flask to create a suspension.
-
Set up the flask with a Dean-Stark apparatus and a reflux condenser.
-
Heat the reaction mixture to reflux and stir vigorously. Water will be collected in the Dean-Stark trap as the reaction progresses.
-
Continue heating at reflux until no more water is collected in the trap (typically 4-6 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove any insoluble impurities.
-
Remove the toluene under reduced pressure to yield the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate) to afford this compound as a white to off-white crystalline solid.
Self-Validation: The purity of the final product should be assessed by ¹H NMR, ¹³C NMR, and LC-MS to confirm the structure and absence of starting materials and byproducts.
Diagram of Synthesis Workflow:
Caption: Synthesis of the title compound.
Protocol 2: Suzuki-Miyaura Cross-Coupling for the Synthesis of a Bioactive Scaffold Precursor
This protocol details the use of this compound in a Suzuki-Miyaura coupling with a heterocyclic halide to form a biaryl structure, a common core in many pharmaceutical agents. As a representative example, we will describe the coupling with 2-chloro-5-nitropyridine.
Materials:
-
This compound
-
2-Chloro-5-nitropyridine
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane
-
Water (degassed)
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer/hotplate
-
Standard glassware for workup and purification
Procedure:
-
To a Schlenk tube, add this compound (1.2 eq), 2-chloro-5-nitropyridine (1.0 eq), Pd(OAc)₂ (0.02 eq), SPhos (0.04 eq), and K₃PO₄ (2.0 eq).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio).
-
Seal the tube and heat the reaction mixture to 80-100 °C.
-
Stir the reaction vigorously for 4-12 hours, monitoring its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.
Causality Behind Experimental Choices:
-
Palladium Catalyst and Ligand: The choice of Pd(OAc)₂ and a biarylphosphine ligand like SPhos is common for Suzuki-Miyaura couplings as this combination forms a highly active catalytic species capable of coupling a wide range of substrates, including electron-deficient heterocycles.
-
Base: Potassium phosphate is a moderately strong base that is effective in promoting the transmetalation step of the catalytic cycle without causing unwanted side reactions.
-
Solvent System: A mixture of an organic solvent like 1,4-dioxane and water is often used to ensure the solubility of both the organic substrates and the inorganic base.
Diagram of Suzuki-Miyaura Coupling Workflow:
Caption: Suzuki-Miyaura coupling workflow.
Data Presentation
The following table summarizes typical reaction conditions and expected yields for the Suzuki-Miyaura coupling of this compound with various aryl and heteroaryl halides, based on literature precedents for similar N-alkyldiethanolamine boronates.
| Entry | Aryl/Heteroaryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | 6 | >90 |
| 2 | 2-Chloropyridine | Pd₂(dba)₃ (1.5) | XPhos (6) | K₂CO₃ | Toluene/H₂O | 110 | 12 | 85-95 |
| 3 | 3-Bromothiophene | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 90 | 8 | 80-90 |
| 4 | 1-Chloro-4-nitrobenzene | PdCl₂(dppf) (3) | - | Cs₂CO₃ | DMF | 120 | 4 | >90 |
Conclusion
This compound is a highly valuable, stable, and efficient reagent for the synthesis of complex biaryl and heteroaryl-aryl scaffolds in medicinal chemistry. Its enhanced stability and handling characteristics, coupled with its excellent performance in Suzuki-Miyaura cross-coupling reactions, make it a superior alternative to the corresponding free boronic acid. The protocols and insights provided in this application note are intended to empower researchers to leverage the full potential of this versatile building block in their drug discovery and development programs.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
-
Lennox, A. J., & Lloyd-Jones, G. C. (2014). The Snieckus-Fries rearrangement of aryl O-carbamates: a centenary review. Angewandte Chemie International Edition, 53(15), 3814-3831. [Link]
-
Inglesby, P. A., et al. (2019). Diethanolamine Boronic Esters: Development of a Simple and Standard Process for Boronic Ester Synthesis. Organic Process Research & Development, 23(10), 2236-2245. [Link]
-
Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. John Wiley & Sons. [Link]
Application Note & Protocol Guide: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of 2-(2-Bromophenyl)-6-butyl-1,3,6,2-dioxazaborocane
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Biaryl Scaffolds
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This powerful transformation is particularly vital in the synthesis of biaryl and heteroaryl structures, which are prevalent motifs in pharmaceuticals, agrochemicals, and advanced materials.[2][3] The specific substrate, 2-(2-Bromophenyl)-6-butyl-1,3,6,2-dioxazaborocane, is an N-methyliminodiacetic acid (MIDA) boronate ester. MIDA boronates are valued for their high stability, often being crystalline and air-stable solids, which facilitates their handling and purification.[4] In the presence of a base, they undergo slow hydrolysis to release the corresponding boronic acid in situ, a feature that can be highly advantageous for challenging coupling reactions where the free boronic acid might be unstable.[4][5] This application note provides a comprehensive guide to performing the Suzuki-Miyaura coupling of this MIDA boronate with a generic aryl or heteroaryl halide, focusing on the selection of an appropriate palladium catalyst system and providing a detailed experimental protocol.
Understanding the Catalytic Cycle: The Heart of the Reaction
The efficacy of the Suzuki-Miyaura coupling is rooted in a well-defined catalytic cycle centered on a palladium catalyst.[1][6][7] A fundamental understanding of this cycle is crucial for troubleshooting and optimizing reaction conditions. The generally accepted mechanism involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl bromide (in this case, the bromophenyl part of the MIDA boronate is illustrative, though the coupling partner is the aryl halide), inserting itself into the carbon-halogen bond to form a Pd(II) intermediate.[6][7] The reactivity order for the halide is I > Br > OTf >> Cl.[6]
-
Transmetalation: The organoboron species (the boronic acid generated from the MIDA boronate) is activated by a base to form a boronate salt.[8] This activated species then transfers its organic group to the Pd(II) center, displacing the halide. This is often the rate-determining step.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[6]
Caption: Figure 1: The Suzuki-Miyaura Catalytic Cycle.
Selecting the Optimal Catalyst System: A Multi-Component Approach
The success of the Suzuki-Miyaura coupling of this compound with an aryl halide is highly dependent on the judicious choice of the palladium source, ligand, base, and solvent.
Palladium Precatalyst
A variety of palladium sources can be used, which generate the active Pd(0) species in situ. Common choices include:
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)): A reliable and widely used catalyst that is active for a broad range of substrates.
-
PdCl₂(dppf) ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)): Often shows excellent activity for challenging couplings, including those involving heteroaryl substrates.
-
Pd(OAc)₂ (Palladium(II) Acetate) / Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)): These are often used in combination with a variety of phosphine ligands.
Ligands: The Key to Catalyst Performance
The ligand plays a critical role in stabilizing the palladium center, influencing its reactivity, and preventing catalyst decomposition.[7][9] For the coupling of aryl bromides, phosphine ligands are most common.
-
Triphenylphosphine (PPh₃): A standard, cost-effective ligand.
-
Bulky, Electron-Rich Phosphines: Ligands like SPhos, XPhos, and RuPhos have been shown to be highly effective for a wide range of Suzuki-Miyaura reactions, often allowing for lower catalyst loadings and milder reaction conditions.[10] These ligands promote the oxidative addition step and stabilize the monoligated palladium species believed to be key intermediates.[10]
Base Selection: The Activator
A base is essential for the activation of the boronic acid derivative for the transmetalation step.[8][11] The choice of base can significantly impact the reaction rate and yield.
-
Inorganic Bases: Carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) are commonly used and generally provide high yields.[11] K₃PO₄ is often a good choice for MIDA boronates as it is effective in promoting the slow hydrolysis required.
-
Organic Bases: In some cases, particularly when substrates are sensitive to strong inorganic bases, organic bases like triethylamine (Et₃N) can be employed, especially in aqueous solvent systems for MIDA boronates.[4][12]
Solvent System
The choice of solvent is crucial for dissolving the reactants and facilitating the reaction.
-
Aqueous Mixtures: Many Suzuki-Miyaura reactions are performed in a mixture of an organic solvent and water.[1] Common systems include toluene/water, dioxane/water, and THF/water. The presence of water is often beneficial for dissolving the inorganic base and facilitating the transmetalation step.
-
"Green" Solvents: There is a growing interest in using more environmentally friendly solvents. For MIDA boronates, reactions have been successfully carried out in water as the sole medium, often at room temperature.[4][12][13][14]
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general procedure for the Suzuki-Miyaura cross-coupling of this compound with an aryl or heteroaryl bromide.
Materials:
-
This compound (1.0 equiv)
-
Aryl or Heteroaryl Bromide (1.2 equiv)
-
Palladium Catalyst (e.g., PdCl₂(dppf), 2 mol%)
-
Base (e.g., K₃PO₄, 3.0 equiv)
-
Solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)
-
Nitrogen or Argon source
-
Standard glassware for inert atmosphere reactions
Caption: Figure 2: Experimental Workflow.
Step-by-Step Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the this compound (1.0 equiv), the aryl or heteroaryl bromide (1.2 equiv), the palladium catalyst (e.g., PdCl₂(dppf), 0.02 equiv), and the base (e.g., K₃PO₄, 3.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes.
-
Solvent Addition: Degas the 1,4-dioxane and water by bubbling with nitrogen or argon for 15-20 minutes. Add the degassed 1,4-dioxane and water (in a 4:1 ratio) to the flask via syringe.
-
Reaction: Place the flask in a preheated oil bath and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.
Data Summary and Optimization
The following table provides a starting point for optimizing the reaction conditions. Yields are highly dependent on the specific substrates used.
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Pd(PPh₃)₄ (3) | - | K₂CO₃ (3) | Toluene/H₂O (4:1) | 90 | 12-24 | 70-85 |
| PdCl₂(dppf) (2) | - | K₃PO₄ (3) | Dioxane/H₂O (4:1) | 100 | 8-16 | 80-95 |
| Pd₂(dba)₃ (1) | SPhos (2) | K₃PO₄ (3) | THF/H₂O (4:1) | 80 | 6-12 | 85-98 |
| Pd(OAc)₂ (2) | PPh₃ (4) | Na₂CO₃ (3) | DMF/H₂O (5:1) | 100 | 12-24 | 75-90 |
Note: The data in this table is illustrative and compiled from general knowledge of Suzuki-Miyaura couplings. Actual results will vary.[11]
Conclusion
The Suzuki-Miyaura cross-coupling of this compound is a robust and versatile method for the synthesis of complex biaryl structures. Careful consideration of the palladium catalyst, ligand, base, and solvent system is paramount to achieving high yields and purity. The use of MIDA boronates offers advantages in terms of stability and controlled release of the reactive boronic acid species. The protocol provided herein serves as a solid foundation for researchers to successfully implement this important transformation in their synthetic endeavors.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Royal Society of Chemistry. (2010). Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki–Miyaura anomaly. Chemical Communications. [Link]
-
Scite.ai. Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. [Link]
-
ACS GCI Pharmaceutical Roundtable. Suzuki-Miyaura Reagent Guide. [Link]
-
Semantic Scholar. (2014). An efficient and new protocol for phosphine-free Suzuki coupling reaction using palladium-encapsulated and air-stable MIDA boronates in an aqueous medium. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
Journal of the American Chemical Society. (2013). Transforming Suzuki–Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. [Link]
-
National Institutes of Health. (2013). Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. [Link]
-
ChemRxiv. The catalytic mechanism of the Suzuki-Miyaura reaction. [Link]
-
PubMed. (2013). Transforming Suzuki-Miyaura cross-couplings of MIDA boronates into a green technology: no organic solvents. [Link]
-
Semantic Scholar. Transforming Suzuki-Miyaura cross-couplings of MIDA boronates into a green technology: no organic solvents. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
National Institutes of Health. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. [Link]
-
ResearchGate. (2015). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... [Link]
-
ResearchGate. (2018). Suzuki-Miyaura Cross-Coupling Reaction Based on Novel Palladium(II) Diphenylphosphine Derivative Catalyst. [Link]
-
National Institutes of Health. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]
-
Journal of Synthetic Chemistry. (2023). A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4. [Link]
-
ACS Publications. (2005). Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex. The Journal of Organic Chemistry. [Link]
-
ACS Publications. (2016). Palladium-Catalyzed Suzuki Reactions in Water with No Added Ligand: Effects of Reaction Scale, Temperature, pH of Aqueous Phase, and Substrate Structure. Organic Process Research & Development. [Link]
-
Semantic Scholar. (2010). A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids. [Link]
-
MDPI. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. [Link]
-
National Institutes of Health. (2021). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. [Link]
-
MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. [Link]
-
YouTube. (2020). Suzuki cross-coupling reaction. [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues [mdpi.com]
- 4. Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. scite.ai [scite.ai]
- 10. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Transforming Suzuki-Miyaura cross-couplings of MIDA boronates into a green technology: no organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Transforming Suzuki-Miyaura cross-couplings of MIDA boronates into a green technology: no organic solvents. | Semantic Scholar [semanticscholar.org]
Application Note & Protocols: Large-Scale Synthesis and Application of 2-(2-Bromophenyl)-6-butyl-1,3,6,2-dioxazaborocane
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, essential for the construction of carbon-carbon bonds in pharmaceutical and materials science.[1][2][3][4] However, the use of traditional boronic acids on a large scale presents challenges related to stability, such as protodeboronation and polymerization, which can lead to inconsistent reaction performance and product purity.[2][5] This guide details the synthesis and application of 2-(2-Bromophenyl)-6-butyl-1,3,6,2-dioxazaborocane, a highly stable, crystalline, and easily handled boronic acid surrogate. This class of compounds, derived from N-alkyldiethanolamine, offers significant advantages for industrial-scale synthesis by providing a mechanism for the slow release of the active boronic acid, improving reaction yields and operational consistency.[5][6] We provide scalable, field-proven protocols for both the synthesis of this key intermediate and its subsequent use in a representative palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Introduction: The Case for Dioxazaborocane Boronates
The efficiency and functional group tolerance of the Suzuki-Miyaura reaction have made it a favored method for C-C bond formation.[1][3][4] The choice of the organoboron reagent is critical, especially in process chemistry where stability, ease of handling, and reproducibility are paramount. While boronic acids are widely used, many, particularly heteroaryl, vinyl, and some ortho-substituted aryl derivatives, are prone to degradation.[2][5]
To address these stability issues, several boronic acid surrogates have been developed, including trifluoroborates and N-methyliminodiacetic acid (MIDA) boronates.[5][7][8] Dioxazaborocanes, formed by the condensation of boronic acids with N-alkyldiethanolamines, represent a highly practical and cost-effective alternative.[7][9][10] The key features of these compounds are:
-
Enhanced Stability: The dative B-N bond creates a tetracoordinate boron center, which protects the boronic acid moiety from decomposition pathways like protodeboronation.[11] These compounds are typically bench-stable, crystalline solids that can be stored for extended periods without degradation.[7][9]
-
Slow Release Mechanism: Under aqueous basic conditions typical for Suzuki-Miyaura coupling, the dioxazaborocane hydrolyzes to slowly release the free boronic acid into the reaction medium.[5][6] This controlled release maintains a low, steady concentration of the active coupling partner, minimizing side reactions and maximizing coupling efficiency, particularly with challenging electrophiles.
-
Simplified Handling and Purification: Their solid nature and high purity simplify weighing, dispensing, and purification on a large scale, avoiding the challenges associated with purifying unstable boronic acids.[7]
This document provides a comprehensive guide to leveraging these advantages, starting with the preparation of the dioxazaborocane intermediate itself.
Protocol I: Large-Scale Synthesis of this compound
This protocol describes the efficient, one-step condensation of 2-bromophenylboronic acid with N-butyldiethanolamine. The procedure is designed for scalability and yields a highly pure, crystalline product.
Reaction Scheme
Data Presentation: Reagent Table
| Reagent | Formula | MW ( g/mol ) | Moles | Equiv. | Amount |
| 2-Bromophenylboronic Acid | C₆H₆BBrO₂ | 200.83 | 1.00 | 1.00 | 200.8 g |
| N-Butyldiethanolamine | C₈H₁₉NO₂ | 161.24 | 1.05 | 1.05 | 169.3 g |
| Toluene | C₇H₈ | 92.14 | - | - | 1000 mL |
Experimental Workflow Diagram
Caption: Workflow for the synthesis of the dioxazaborocane intermediate.
Step-by-Step Methodology
-
Reactor Setup: Equip a suitable multi-neck reaction vessel with a mechanical stirrer, a thermocouple, a nitrogen inlet, and a Dean-Stark apparatus connected to a condenser.
-
Charging Reagents: To the reactor, charge 2-bromophenylboronic acid (200.8 g, 1.00 mol), N-butyldiethanolamine (169.3 g, 1.05 mol), and toluene (1000 mL).
-
Azeotropic Dehydration: Begin stirring and heat the mixture to reflux (approx. 110-111°C). Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene.
-
Causality Note: The removal of water is crucial as it drives the equilibrium of this condensation reaction towards the product, ensuring a high conversion rate.
-
-
Monitoring: Continue refluxing until water ceases to collect (approximately 36 mL of water should be collected, indicating complete reaction). Monitor the reaction progress by thin-layer chromatography (TLC) or UPLC if desired.
-
Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the Dean-Stark trap and arrange the apparatus for distillation. Reduce the toluene volume by approximately 70% under reduced pressure using a rotary evaporator.
-
Crystallization: Transfer the concentrated, oily residue to a clean vessel. While stirring vigorously, slowly add n-heptane (800 mL) as an anti-solvent to induce crystallization.
-
Causality Note: The product is highly soluble in toluene but poorly soluble in heptane. This solvent/anti-solvent combination ensures high recovery of the product as a crystalline solid.
-
-
Isolation: Continue stirring the resulting slurry at room temperature for 1 hour, then cool to 0-5°C and stir for an additional hour to maximize precipitation.
-
Filtration and Drying: Collect the solid product by filtration, washing the filter cake with a small amount of cold n-heptane. Dry the solid under vacuum at 40-50°C to a constant weight.
-
Characterization: The final product should be a white to off-white crystalline solid. Expected yield: >90%. Characterize by ¹H NMR, ¹³C NMR, and melting point to confirm identity and purity.
Protocol II: Application in a Large-Scale Suzuki-Miyaura Cross-Coupling
This protocol demonstrates the use of the synthesized this compound in a cross-coupling reaction with 4-methylphenylboronic acid to form 2-bromo-4'-methyl-1,1'-biphenyl, a common biaryl scaffold.
Reaction Scheme
Data Presentation: Reagent Table
| Reagent | Formula | MW ( g/mol ) | Moles | Equiv. | Amount |
| 2-(2-Bromophenyl)-...dioxazaborocane | C₁₄H₂₁BBrNO₂ | 326.04 | 0.50 | 1.00 | 163.0 g |
| 4-Iodotoluene | C₇H₇I | 218.04 | 0.55 | 1.10 | 119.9 g |
| Pd(dppf)Cl₂·CH₂Cl₂ | C₃₄H₂₈Cl₂FeP₂·CH₂Cl₂ | 816.64 | 0.005 | 0.01 | 4.1 g |
| Potassium Phosphate (K₃PO₄) | K₃PO₄ | 212.27 | 1.50 | 3.00 | 318.4 g |
| 1,4-Dioxane | C₄H₈O₂ | 88.11 | - | - | 800 mL |
| Water | H₂O | 18.02 | - | - | 160 mL |
Experimental Workflow Diagram
Sources
- 1. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tcichemicals.com [tcichemicals.com]
- 5. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reactions with 2-(2-Bromophenyl)-6-butyl-1,3,6,2-dioxazaborocane
Welcome to the technical support center for 2-(2-Bromophenyl)-6-butyl-1,3,6,2-dioxazaborocane. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and optimize Suzuki-Miyaura cross-coupling reactions involving this air-stable boronic acid surrogate. Here, we move beyond simple protocols to explain the underlying chemical principles that govern reaction success, empowering you to rationalize and resolve experimental challenges.
Troubleshooting Guide: Enhancing Reaction Yield and Purity
This section addresses the most common issues encountered during the use of diethanolamine-protected boronates. The question-and-answer format is designed to help you quickly identify and solve specific problems.
Q1: My reaction yield is critically low or zero. What are the primary causes and how do I fix them?
A1: A low or nonexistent yield is the most frequent issue and typically points to a failure in one of the two core mechanistic steps: 1) the in situ deprotection of the dioxazaborocane to the active boronic acid, or 2) the subsequent palladium-catalyzed cross-coupling cycle. The ortho-bromo substitution on the phenyl ring introduces significant steric hindrance, making this a particularly challenging coupling that requires a finely tuned system.[1]
Primary Causes & Solutions:
-
Inefficient Deprotection (Hydrolysis): The N→B dative bond in the dioxazaborocane is stable and requires a base and a proton source (typically water) to hydrolyze, releasing the active 2-bromophenylboronic acid. If this release is too slow or incomplete, the catalytic cycle cannot proceed efficiently. This "slow-release" is critical; releasing the boronic acid too quickly can lead to its decomposition before it can couple.[2][3][4]
-
Solution: The choice of base and the precise amount of water are paramount. A moderately weak base like potassium phosphate (K₃PO₄) is often superior to strong bases like NaOH.[3] Strong bases can cause rapid, uncontrolled hydrolysis, leading to boronic acid decomposition. Ensure your solvent system contains a controlled amount of water (e.g., a 5:1 to 10:1 ratio of dioxane:water) to facilitate this step.[3][5]
-
-
Suboptimal Catalyst/Ligand System: Standard catalysts like Pd(PPh₃)₄ often fail with sterically hindered substrates.[1] The bulky groups near the C-Br bond impede the oxidative addition step.
-
Solution: Employ a catalytic system designed for hindered substrates. This involves using a palladium source (e.g., Pd(OAc)₂ or Pd₂(dba)₃) paired with a bulky, electron-rich phosphine ligand. The Buchwald biaryl phosphine ligands (e.g., SPhos, XPhos, tBuXPhos) are industry standards for this purpose.[1] These ligands promote the formation of a coordinatively unsaturated, highly reactive monoligated palladium species that can more readily access the crowded reaction center.[1]
-
-
Catalyst Inhibition or Decomposition: The nitrogen atoms in reagents or solvents can coordinate to the palladium center, inhibiting its catalytic activity.[6] Furthermore, incomplete degassing allows oxygen to decompose the active Pd(0) catalyst.
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for diagnosing low-yield reactions.
Caption: A logical guide for troubleshooting low-yield Suzuki-Miyaura reactions.
Q2: I'm observing significant protodeboronation (replacement of the boronate with hydrogen). How can I prevent this?
A2: Protodeboronation is a major yield-reducing side reaction, particularly with electron-rich or heteroaryl boronic acids.[7][8] It occurs when the active boronic acid reacts with a proton source in the reaction mixture before it can transmetalate to the palladium center.
-
Causality: The rate of protodeboronation competes directly with the rate of productive cross-coupling.[3] This problem is exacerbated if the boronic acid is released too quickly and allowed to accumulate in a protic environment, or if the catalytic cycle is slow.
-
Solutions:
-
Optimize the "Slow-Release": This is the most critical factor. Using K₃PO₄ in a solvent system with minimal, but sufficient, water (e.g., 5:1 dioxane/H₂O) ensures the boronic acid is generated slowly and consumed immediately by the catalyst.[3]
-
Solvent Choice: While some water is necessary for hydrolysis, excess water or the use of protic solvents like alcohols can accelerate protodeboronation.[6] If possible, minimizing the water content is beneficial.
-
Increase Catalyst Efficiency: A more active catalyst system (as described in Q1) will increase the rate of the desired cross-coupling, allowing it to outcompete the protodeboronation side reaction.
-
Q3: Homocoupling of the boronic acid is a major byproduct, complicating purification. What is causing this?
A3: The formation of a biaryl product derived from two molecules of your boronic acid is almost always caused by the presence of oxygen in the reaction.[1][7]
-
Causality: The active Pd(0) catalyst can be oxidized to Pd(II) by trace oxygen. These Pd(II) species can then catalyze the oxidative homocoupling of the boronic acid, which regenerates Pd(0). This parasitic cycle consumes your starting material.[7]
-
Solutions:
-
Rigorous Degassing: Standard sparging with an inert gas is often insufficient. For sensitive reactions, the "freeze-pump-thaw" method is the gold standard for removing dissolved oxygen from the solvent.[1]
-
Maintain Inert Atmosphere: Ensure your reaction flask is under a positive pressure of high-purity argon or nitrogen throughout the entire setup and reaction time. Use of a Schlenk line and proper inert atmosphere techniques is highly recommended.
-
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used instead of 2-bromophenylboronic acid?
A1: This compound is a protected form of 2-bromophenylboronic acid. It is synthesized by condensing the boronic acid with N-butyldiethanolamine.[9] The key feature is the formation of a stable, intramolecular dative bond between the nitrogen and the boron atom.
This protected form offers several significant advantages over the "free" boronic acid:
-
Benchtop Stability: Many boronic acids, especially ortho-substituted ones, are prone to decomposition over time through processes like protodeboronation or trimerization into boroxines.[3][4] The dioxazaborocane structure protects the boron center, rendering the compound exceptionally stable to air and moisture, allowing for long-term storage without degradation.[2][9][10]
-
Ease of Purification: Unlike many boronic acids which can be difficult to purify, these adducts are typically crystalline solids that are stable to silica gel chromatography, allowing for high purity starting materials.[2][10][11]
-
Controlled Reactivity: As discussed in the troubleshooting section, the adduct allows for the slow, controlled in situ release of the boronic acid, which is crucial for achieving high yields in challenging couplings.[3]
Q2: What is the optimal catalyst, base, and solvent combination to start with for my reaction?
A2: For a challenging Suzuki-Miyaura coupling with this sterically hindered substrate, a robust starting point is essential. The following table provides a well-established set of conditions based on literature precedents for similar difficult couplings.[1][3][4]
| Parameter | Recommended Condition | Rationale & Comments |
| Palladium Source | Pd(OAc)₂ (2-5 mol%) or Pd₂(dba)₃ (1-2.5 mol%) | Standard, reliable Pd(0) or Pd(II) precursors. |
| Ligand | SPhos or XPhos (2.2-5.5 mol%) | Bulky, electron-rich ligands are critical for overcoming steric hindrance.[1] Use a slightly higher ligand:Pd ratio. |
| Base | K₃PO₄ (3.0 equivalents) | A moderately weak base that promotes controlled, slow hydrolysis of the dioxazaborocane.[3] |
| Solvent System | 1,4-Dioxane / H₂O (5:1 v/v) | Provides good solubility and the necessary water for the hydrolysis step without being excessively protic.[3] |
| Temperature | 60-100 °C | Higher temperatures are often required to overcome the activation barrier for sterically demanding substrates.[4] |
| Concentration | 0.1 M (relative to limiting reagent) | A standard starting concentration. |
Q3: Can you provide a detailed experimental protocol?
A3: Absolutely. The following protocol incorporates best practices for setting up a successful cross-coupling reaction.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reagent Preparation:
-
In a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.2 equiv.), your aryl halide coupling partner (1.0 equiv.), and potassium phosphate (K₃PO₄, 3.0 equiv.).
-
For the catalyst, in a separate vial, weigh out the palladium source (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4.4 mol%).
-
-
Degassing and Inerting:
-
Seal the Schlenk flask with a rubber septum. Evacuate the flask under high vacuum for 5-10 minutes and then backfill with high-purity argon. Repeat this vacuum/argon cycle three times to ensure a completely inert atmosphere.
-
Prepare the 1,4-Dioxane/H₂O (5:1) solvent mixture. Degas this solvent by performing three "freeze-pump-thaw" cycles or by sparging vigorously with argon for at least 30 minutes.
-
-
Reaction Assembly:
-
Under a positive flow of argon, add the premixed catalyst and ligand solids to the Schlenk flask containing the reagents.
-
Using a syringe, add the degassed solvent to the flask to achieve the desired concentration (e.g., 0.1 M).
-
-
Reaction Execution:
-
Place the sealed Schlenk flask in a preheated oil bath at the desired temperature (e.g., 80 °C).
-
Stir the reaction mixture vigorously to ensure proper mixing.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can then be purified by flash column chromatography on silica gel. The stability of any unreacted dioxazaborocane starting material to silica gel is an advantage in purification.[11]
-
References
-
Chem-Station. MIDA boronate | Chem-Station Int. Ed. Available at: [Link]
-
Gillis, E. P., et al. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. J. Am. Chem. Soc. 2007, 129, 21, 6716–6717. Available at: [Link]
-
Gillis, E. P., et al. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. J. Am. Chem. Soc. 2009, 131, 15, 5049-5051. Available at: [Link]
-
Thomas, A. A., et al. Selection of boron reagents for Suzuki–Miyaura coupling. Chem. Soc. Rev. 2013, 42, 9207-9221. Available at: [Link]
-
Knapp, D. M., et al. Iterative Cross-Coupling with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. J. Am. Chem. Soc. 2009, 131, 21, 6961–6963. Available at: [Link]
-
CovaSyn. Optimizing Suzuki Coupling Reactions. Available at: [Link]
-
Lipshutz, B. H., et al. Transforming Suzuki–Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. J. Am. Chem. Soc. 2013, 135, 47, 17895–17898. Available at: [Link]
-
Lipshutz, B. H., et al. Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. J. Am. Chem. Soc. 2013, 135(47), 17895-17898. Available at: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
St. Denis, J. D., et al. Development of the Direct Suzuki–Miyaura Cross-Coupling of Primary B-Alkyl MIDA-boronates and Aryl Bromides. Org. Lett. 2017, 19, 12, 3219–3222. Available at: [Link]
-
Request PDF. MIDA Boronates are Hydrolysed Fast and Slow by Two Different Mechanisms. Available at: [Link]
-
ResearchGate. Optimization of the Suzuki cross-coupling reaction to obtain 8a. Available at: [Link]
-
Bryan, Z. J., et al. Thienyl MIDA Boronate Esters as Highly Effective Monomers for Suzuki–Miyaura Polymerization Reactions. Macromolecules 2015, 48, 5, 1533–1539. Available at: [Link]
-
Miyaura, N., Suzuki, A. Organoborane coupling reactions (Suzuki coupling). Proc. Jpn. Acad., Ser. B 2004, 80, 359-371. Available at: [Link]
-
Kubota, K., et al. Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds. J. Org. Chem. 2020, 85, 1, 620–633. Available at: [Link]
-
ResearchGate. 2-(6-Bromopyridin-2-yl)-6-methyl-[2][10][12][13]dioxazaborocane, a new stable (pyridin-2-yl)boronic acid derivative. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. MIDA boronate | Chem-Station Int. Ed. [en.chem-station.com]
- 3. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 11. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sci-Hub. MIDA Boronates: A New Stable Form of Boronic Acids for Coupling Reactions / Synfacts, 2009 [sci-hub.box]
- 13. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
preventing decomposition of 2-(2-Bromophenyl)-6-butyl-1,3,6,2-dioxazaborocane
An in-depth technical guide for researchers, scientists, and drug development professionals.
Topic: Preventing Decomposition of 2-(2-Bromophenyl)-6-butyl-1,3,6,2-dioxazaborocane
Introduction: The Challenge of Stability with Boronic Acid Derivatives
This compound is a highly valuable organoboron compound, frequently employed in complex organic syntheses, particularly in Suzuki-Miyaura cross-coupling reactions. Its structure as a dioxazaborocane, a type of boronic ester, is specifically designed to offer enhanced stability compared to the corresponding free boronic acid.[1][2] The core of this stability lies in the intramolecular, transannular dative bond between the nitrogen and boron atoms, which creates a more robust bicyclic structure.[3] However, like many organoboron reagents, it is not immune to degradation. Unforeseen decomposition can lead to inconsistent reaction yields, the formation of difficult-to-remove impurities, and ultimately, delays in research and development timelines.
This technical support center provides a comprehensive guide to understanding, identifying, and preventing the decomposition of this compound. The following troubleshooting guides and FAQs are structured to address specific issues encountered during experimental workflows, grounded in the principles of chemical stability and reaction kinetics.
Frequently Asked Questions (FAQs) on Compound Stability
Q1: What is this compound, and what makes it a preferred reagent?
This compound is an air-stable, crystalline derivative of 2-bromophenylboronic acid. Boronic acids, especially heterocyclic and some substituted aryl derivatives, can be inherently unstable, prone to processes like protodeboronation and oxidative degradation.[4] The dioxazaborocane structure serves as a "protecting group" for the boronic acid moiety. This protection is conferred by the condensation of the boronic acid with N-butyldiethanolamine. The resulting structure features an internal dative bond between the nitrogen and the sp2-hybridized boron atom, increasing the coordination number of the boron and significantly enhancing its stability.[3][5] This makes the compound easier to handle, weigh, and store over long periods compared to the free boronic acid, while still allowing for its effective participation in reactions like the Suzuki coupling, often through in-situ hydrolysis under the reaction conditions.[1]
Caption: Structure of this compound.
Q2: What are the primary pathways for the decomposition of this compound?
The most significant decomposition pathway for dioxazaborocanes is hydrolysis .[3] Boronic esters are susceptible to cleavage by water, which breaks the B-O bonds to release the parent boronic acid (2-bromophenylboronic acid) and the diol (N-butyldiethanolamine). This process can be accelerated by acidic or basic conditions.[6]
A secondary, but still critical, pathway is oxidation . The carbon-boron bond can be cleaved by strong oxidizing agents, potentially leading to byproducts like phenol and boric acid.[1] While generally more stable than free boronic acids, prolonged exposure to air (oxygen) can contribute to slow oxidative degradation.[4]
Caption: Primary hydrolytic decomposition pathway.
Q3: How does pH affect the stability of dioxazaborocanes?
The stability of 1,3,6,2-dioxazaborocanes (DOABs) in aqueous solutions is highly dependent on pH, often exhibiting a bell-shaped stability curve.[7] Maximum stability is typically achieved when the pKa values of the parent boronic acid and the diethanolamine are closely matched.[7][8] At physiological pH, many boronic acids exist in their uncharged trigonal form.[9] However, significant deviations to either highly acidic or highly basic pH can catalyze hydrolysis, breaking the protective B-N dative bond and leading to the decomposition of the dioxazaborocane ring.[3][7]
Troubleshooting Guide for Experimental Workflows
This section is designed to address common problems encountered during the use of this compound in the laboratory.
Part A: Storage and Handling
Q4: I've just received a new bottle of the compound. What are the optimal storage conditions to ensure its long-term stability?
Proper storage is the first and most critical step in preventing decomposition. While dioxazaborocanes are designed for stability, they are not indestructible. Adherence to strict storage protocols is essential.[3]
| Parameter | Recommendation | Rationale |
| Atmosphere | Store under an inert atmosphere (Argon or Nitrogen). | Minimizes exposure to atmospheric moisture and oxygen, preventing hydrolysis and oxidation.[3][4] |
| Temperature | Store at low temperatures (2-8 °C). | Reduces the rate of potential degradation pathways. For long-term storage, colder temperatures may be advisable.[3] |
| Container | Keep in the original, tightly sealed container. | Prevents contamination and ingress of air/moisture. |
| Environment | Store in a dry, well-ventilated place, preferably in a desiccator. | Boronic esters are known to be sensitive to moisture.[3] |
Q5: What are the essential "Do's and Don'ts" for handling the compound before an experiment?
Handling practices are just as important as storage. Every exposure to the ambient environment is an opportunity for degradation.
-
DO use standard air-sensitive techniques, such as working in a glovebox or using a Schlenk line, when handling the compound for extended periods.
-
DO ensure all glassware is scrupulously dried (e.g., oven-dried or flame-dried under vacuum) before use.[3]
-
DON'T leave the container open on the benchtop for longer than is absolutely necessary to weigh out the material.
-
DON'T use solvents from bottles that have been opened many times or may have absorbed atmospheric moisture. Use freshly dried or anhydrous solvents.
Part B: Preventing Decomposition During Reactions
Q6: My Suzuki-Miyaura coupling reaction is giving inconsistent and low yields. Could decomposition of the boronate be the problem?
Yes, in-situ decomposition is a common cause of poor performance in cross-coupling reactions.[4] The conditions required for the Suzuki-Miyaura reaction—typically involving a base and aqueous or protic co-solvents—are also conditions that can promote the hydrolysis of the boronate ester. The challenge is that some hydrolysis is necessary to release the active boronic acid for the catalytic cycle, but excessive or premature decomposition can be detrimental.[1]
Key factors to investigate:
-
Water Content: While some water is often required, too much can lead to rapid hydrolysis and subsequent protodeboronation of the active boronic acid.
-
Base Strength and Concentration: Strong bases can accelerate the decomposition of both the boronate ester and the resulting boronic acid.[4]
-
Temperature and Reaction Time: Higher temperatures and longer reaction times increase the likelihood of thermal decomposition and other side reactions.[4]
Caption: Troubleshooting workflow for low reaction yields.
Q7: How can I choose reaction conditions that balance the need for reactivity with the need to prevent decomposition?
Finding the right balance is key. The goal is to facilitate the slow, controlled release of the boronic acid at a rate that matches the catalytic turnover.
-
Solvent Choice: Use anhydrous solvents whenever possible. If a protic solvent is necessary for solubility or reactivity, minimize its amount.
-
Base Selection: Often, milder bases like potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) are preferable to strong bases like sodium hydroxide (NaOH). These can promote the continuous, slow release of the boronic acid over the course of the reaction.[4]
-
Temperature Control: Start with the lowest temperature reported for similar couplings and only increase it if the reaction is sluggish. Many modern palladium catalysts are highly active at lower temperatures.
Part C: Purification and Analysis
Q8: What are the recommended analytical techniques to confirm the purity and integrity of my this compound sample?
A multi-pronged analytical approach is best for confirming the identity and purity of your compound.
-
¹H and ¹³C NMR Spectroscopy: Provides the primary structural confirmation. The presence of sharp, well-resolved peaks corresponding to both the 2-bromophenyl and the N-butyldiethanolamine fragments is a good indicator of purity. The appearance of broad signals or peaks corresponding to free N-butyldiethanolamine or 2-bromophenylboronic acid would indicate decomposition.
-
¹¹B NMR Spectroscopy: This is a powerful tool for observing the boron atom's chemical environment.[6] The intact dioxazaborocane, with its tetracoordinate boron, will have a characteristic chemical shift. A trigonal boronic acid or boroxine (a common anhydride of boronic acids) will appear at a different chemical shift, making ¹¹B NMR an excellent diagnostic tool for hydrolysis.
-
High-Performance Liquid Chromatography (HPLC): An essential technique for quantifying purity. A stability-indicating HPLC method should be developed to separate the parent compound from its potential degradants.[6]
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound and can be used in conjunction with LC (LC-MS) to identify the mass of any impurity peaks, aiding in the identification of degradation products.
Experimental Protocols
Protocol 1: Inert Atmosphere Handling for Weighing and Solvent Addition
-
Preparation: Place the sealed bottle of this compound, a spatula, a weighing boat, and your reaction flask (sealed with a septum) into a glovebox antechamber. Ensure the reaction flask has been oven-dried and allowed to cool under vacuum.
-
Inerting: Cycle the antechamber with an inert gas (Argon or Nitrogen) at least three times.
-
Transfer: Move the items into the main glovebox chamber.
-
Weighing: Open the bottle and quickly weigh the desired amount of the solid into the weighing boat, then transfer it to the reaction flask.
-
Sealing: Immediately and tightly reseal the main bottle. Seal the reaction flask with its septum.
-
Solvent Addition: Remove the reaction flask from the glovebox. Using a syringe that has been purged with inert gas, add the anhydrous solvent through the septum.
-
Storage: Return the main bottle to its recommended cold storage location.
Protocol 2: Monitoring for Decomposition via HPLC
-
Method Development: Develop a reverse-phase HPLC method (e.g., using a C18 column) that shows a sharp, well-resolved peak for a pure sample of the dioxazaborocane.
-
Standard Preparation: Prepare a standard solution of your compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile.
-
Initial Analysis (t=0): Immediately after preparing a reaction mixture, withdraw a small aliquot (e.g., 50 µL), quench it if necessary (e.g., with a small amount of acidic water to neutralize the base), dilute it significantly with the mobile phase, and inject it into the HPLC. This is your baseline purity.
-
Time-Point Analysis: At regular intervals (e.g., every 30-60 minutes), repeat step 3.
-
Data Interpretation: Monitor the chromatograms for:
-
A decrease in the peak area of the starting material.
-
The appearance and growth of new peaks. One of these is likely your desired product, while others could be degradation products like 2-bromophenylboronic acid or its derivatives. By comparing retention times with standards of potential degradants, you can identify the source of yield loss.
-
References
- Dioxazaborocanes: Old Adducts, New Tricks | Request PDF - ResearchGate.
- Boronic acid - Wikipedia.
-
2-(6-Bromopyridin-2-yl)-6-methyl-[1][2][5][10]dioxazaborocane, a new stable (pyridin-2-yl)boronic acid derivative - ResearchGate. Available at:
- 2-Butyl-1,3,6,2-dioxazaborocane - Benchchem.
- Boronic Acids & Derivatives - Sigma-Aldrich.
- Tuning the Stability and Kinetics of Dioxazaborocanes - PubMed.
- A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - NIH.
- Analytical techniques for monitoring the degradation of benzylboronic acid - Benchchem.
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - MDPI.
- Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System | Waters.
- Stability of boronic esters – Structural effects on the relative rates of transesterification of 2-(phenyl)-1,3,2-dioxaborolane | Request PDF - ResearchGate.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Boronic Acids & Derivatives [sigmaaldrich.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Tuning the Stability and Kinetics of Dioxazaborocanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications [mdpi.com]
- 10. Boronic acid - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Reaction Conditions for 2-(2-Bromophenyl)-6-butyl-1,3,6,2-dioxazaborocane
Welcome to the technical support guide for 2-(2-Bromophenyl)-6-butyl-1,3,6,2-dioxazaborocane. This document serves as a resource for researchers, scientists, and drug development professionals to navigate the complexities and optimize the use of this reagent in Suzuki-Miyaura cross-coupling reactions. As a stable surrogate for the corresponding boronic acid, understanding its unique properties is key to achieving high yields and purity.
This guide is structured in a question-and-answer format to directly address common challenges and provide actionable solutions based on established chemical principles and field-proven insights.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the nature, handling, and mechanism of this MIDA (N-methyliminodiacetic acid derived) boronate.
Q1: What is this compound, and why is it used instead of 2-bromophenylboronic acid?
A: this compound is an air-stable, crystalline solid belonging to the class of MIDA boronates.[1] The MIDA ligand forms a protective, bicyclic structure around the boron atom, converting it from a reactive sp²-hybridized state to a more stable sp³-hybridized state.[2] This structural change imparts several significant advantages over the free boronic acid:
-
Enhanced Stability: Unlike many boronic acids which can be prone to decomposition (e.g., protodeboronation, oxidation, or trimerization) upon storage or during a reaction, MIDA boronates are exceptionally stable on the benchtop for extended periods (>60 days) under air.
-
Chromatographic Compatibility: They are fully compatible with silica gel chromatography, allowing for easy purification of both the reagent and subsequent reaction intermediates.[3]
-
Controlled Reactivity: The MIDA group acts as a protecting group that is unreactive under standard anhydrous cross-coupling conditions.[1] Its primary function is to enable the in situ slow release of the active boronic acid under specific aqueous basic conditions, which is crucial for optimizing reaction outcomes.[4][5]
Q2: What is the "slow-release" principle, and how does it benefit my Suzuki-Miyaura coupling?
A: The "slow-release" principle is the cornerstone of MIDA boronate chemistry. It refers to the controlled, gradual hydrolysis of the MIDA ester to generate the free boronic acid directly within the reaction mixture.[4] This is typically achieved using a mild aqueous base like potassium phosphate (K₃PO₄).[4]
The benefit is kinetic. In a typical Suzuki-Miyaura reaction, the concentration of the active boronic acid is kept very low at any given moment. The rate of boronic acid generation is engineered to match the rate of its consumption by the palladium catalytic cycle. This strategy effectively minimizes common side reactions that plague free boronic acids, such as:
-
Protodeboronation: The unwanted replacement of the boronic acid group with a hydrogen atom.[6]
-
Homocoupling: The dimerization of the boronic acid, which is often promoted by oxygen.[6][7]
By preventing the accumulation of the unstable free boronic acid, the slow-release method dramatically improves the efficiency and yield of the cross-coupling, especially with challenging or sensitive substrates.[5]
Q3: How should I handle and store this reagent?
A: this compound is remarkably bench-stable and does not require special handling procedures, such as storage in a glovebox or under an inert atmosphere.[3] It can be weighed out in the open air. However, as with all high-purity reagents, it is good practice to store it in a tightly sealed container in a cool, dry place to prevent any potential long-term hydrolysis from atmospheric moisture.
Q4: What is the mechanism of MIDA boronate hydrolysis?
A: Research has shown that two distinct mechanisms govern the hydrolysis of MIDA boronates.[8][9]
-
Base-Mediated Hydrolysis: This is a fast process where a hydroxide ion attacks one of the MIDA carbonyl carbons, leading to rapid cleavage and release of the boronic acid. This pathway is dominant under strongly basic conditions (e.g., 1M NaOH).[8]
-
Neutral Hydrolysis: This is a much slower mechanism that does not require an external base. It involves the rate-limiting cleavage of the B-N dative bond by a small cluster of water molecules.[8][9]
For slow-release cross-coupling, conditions are chosen (e.g., K₃PO₄ in a mixed solvent system like dioxane/water) where the neutral hydrolysis pathway or a carefully controlled, mild base-mediated pathway predominates, ensuring the gradual release of the boronic acid.[4][8]
Section 2: Experimental Protocols & Data
Optimized Protocol for Suzuki-Miyaura Cross-Coupling
This protocol provides a robust starting point for coupling this compound with a variety of aryl or heteroaryl halides.
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried reaction vessel, add this compound (1.2 equivalents), the aryl/heteroaryl halide (1.0 equivalent), palladium catalyst, and ligand.
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes. This is critical to prevent oxidation of the Pd(0) catalyst and minimize side reactions.[7]
-
Solvent & Base Addition: Add the degassed solvent system, followed by the aqueous base solution via syringe. The use of degassed solvents is crucial.
-
Heating & Monitoring: Heat the reaction mixture to the desired temperature with vigorous stirring. Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by silica gel column chromatography.
Data Summary: Recommended Starting Conditions
The following table summarizes recommended starting conditions. Optimization may be required based on the specific substrate.
| Parameter | Recommendation for Aryl Bromide | Recommendation for Aryl Chloride | Rationale & Citation |
| Catalyst | Pd(OAc)₂ (2-5 mol%) | Pd₂(dba)₃ (1.5-3 mol%) | Pd(OAc)₂ is a common, effective precatalyst. Pd₂(dba)₃ is often preferred for more challenging couplings of aryl chlorides.[5] |
| Ligand | SPhos (4-10 mol%) | XPhos (3-6 mol%) | Bulky, electron-rich phosphine ligands like SPhos and XPhos accelerate oxidative addition and reductive elimination steps, which are often rate-limiting.[5] |
| Base | K₃PO₄ (3.0-7.5 equiv) | K₃PO₄ (3.0-7.5 equiv) | K₃PO₄ provides the optimal conditions for slow, controlled hydrolysis of the MIDA boronate without rapidly decomposing the resulting boronic acid.[4] |
| Solvent | Dioxane / H₂O (5:1 ratio) | Dioxane / H₂O (5:1 ratio) | This biphasic system facilitates both the organic catalytic cycle and the aqueous hydrolysis of the MIDA ester.[5] |
| Temperature | 60–80 °C | 80–100 °C | Aryl chlorides are less reactive than aryl bromides and typically require higher temperatures for efficient oxidative addition.[5] |
| Concentration | 0.07–0.1 M | 0.07–0.1 M | Maintaining appropriate concentration is important for reaction kinetics. |
Section 3: Visualized Mechanisms & Workflows
Diagram: MIDA Boronate Slow-Release Mechanism
Caption: Slow-release mechanism for Suzuki-Miyaura cross-coupling.
Section 4: Troubleshooting Guide
This guide provides solutions to common issues encountered during the optimization process.
Problem 1: Low or No Yield of Cross-Coupled Product
-
Q: My reaction failed to produce the desired product. What are the most common causes?
-
A: Inefficient MIDA Hydrolysis: The slow-release mechanism is contingent on the presence of water. Ensure your organic solvent is not anhydrous and that the specified equivalents of aqueous base are added. The reaction is often biphasic, and hydrolysis depends on mass transfer between phases, so vigorous stirring is essential.[8][10]
-
A: Inactive Catalyst: Ensure your palladium source is active and the ligands have not oxidized. If you observe the formation of palladium black, it's a sign of catalyst decomposition. The reaction must be performed under a rigorously maintained inert atmosphere.
-
A: Incorrect Base: While NaOH causes rapid hydrolysis, it can also promote boronic acid decomposition. K₃PO₄ is the recommended base for achieving a controlled slow release.[4][5] Using a weaker base may result in an impractically slow hydrolysis rate.
-
Problem 2: Significant Side Product Formation
-
Q: I am observing a significant amount of protodeboronation product (Ar-H instead of Ar-B(OH)₂). How can I suppress this?
-
A: Protodeboronation occurs when the free boronic acid is generated faster than it can enter the catalytic cycle. This is precisely the problem that slow-release from a MIDA boronate is designed to solve.[6] If you still observe this, consider the following adjustments:
-
Lower the Temperature: Reducing the reaction temperature can slow the rate of MIDA hydrolysis, better matching it to the rate of transmetalation.[4]
-
Check the Base: Ensure you are using a mild base like K₃PO₄. A stronger base may accelerate hydrolysis to a detrimental extent.
-
-
-
Q: My main byproduct is the homocoupling of my boronic acid (Ar-Ar). What is the cause?
-
A: Homocoupling is often promoted by the presence of oxygen, which can interfere with the palladium catalyst.[7] The most critical preventative measure is to thoroughly degas all solvents and maintain a strict inert (argon or nitrogen) atmosphere throughout the reaction. The slow-release nature of the MIDA boronate already helps by keeping the standing concentration of the reactive boronic acid low.[6]
-
Problem 3: Reaction Stalls Before Reaching Completion
-
Q: My reaction proceeds to 40-60% conversion and then stops. What could be wrong?
-
A: Catalyst Deactivation: This is the most likely cause. The ligand may be degrading at the reaction temperature, or trace impurities could be poisoning the catalyst. Try adding a second portion of the catalyst and ligand to the reaction mixture to see if it restarts.
-
A: Mass Transfer Limitation: In the biphasic solvent system, poor mixing can limit the rate of hydrolysis at the aqueous-organic interface, effectively starving the catalytic cycle of the boronic acid.[8] Ensure your stir rate is high enough to create a fine emulsion.
-
Diagram: Troubleshooting Workflow
Caption: A decision tree for troubleshooting common Suzuki-Miyaura issues.
References
-
Gillis, E. P., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. Available from: [Link]
-
Denmark, S. E., et al. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Nature Chemistry. Available from: [Link]
-
Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. Available from: [Link]
-
Denmark, S. E., et al. (2017). MIDA boronates are hydrolysed fast and slow by two different mechanisms. PMC. Available from: [Link]
- Burke, M. D., et al. (2012). Slow release of organoboronic acids in cross-coupling reactions. Google Patents (US8338601B2).
-
Li, J., Grillo, A. S., & Burke, M. D. (2015). From Synthesis to Function via Iterative Assembly of N-Methyliminodiacetic Acid Boronate Building Blocks. Accounts of Chemical Research. Available from: [Link]
-
CovaSyn. Optimizing Suzuki Coupling Reactions. Available from: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
-
Chem-Station. MIDA boronate. Available from: [Link]
-
Yokoyama, K., et al. (2015). Thienyl MIDA Boronate Esters as Highly Effective Monomers for Suzuki–Miyaura Polymerization Reactions. Macromolecules. Available from: [Link]
-
Gillis, E. P., & Burke, M. D. (2008). Iterative Cross-Coupling with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. NIH Public Access. Available from: [Link]
Sources
- 1. ボロン酸MIDAエステル類 [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. MIDA boronate | Chem-Station Int. Ed. [en.chem-station.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Failed Suzuki Couplings with 2-(2-Bromophenyl)-6-butyl-1,3,6,2-dioxazaborocane
Welcome to the technical support center for troubleshooting Suzuki-Miyaura cross-coupling reactions involving 2-(2-Bromophenyl)-6-butyl-1,3,6,2-dioxazaborocane. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this specific N-methyliminodiacetic acid (MIDA) boronate. Here, we address common experimental failures with in-depth scientific explanations and provide actionable, field-proven solutions.
Understanding the Reagent: this compound
This compound is a stable, solid derivative of 2-bromophenylboronic acid. The N-butyliminodiacetic acid (a variation of MIDA) protecting group confers significant bench-top stability, making it an attractive reagent for complex syntheses.[1][2] However, the successful use of this reagent in Suzuki couplings hinges on the controlled in situ hydrolysis to the corresponding boronic acid, which is the active species in the catalytic cycle.[1][3] The ortho-bromo substituent also introduces steric hindrance, a common challenge in cross-coupling reactions.[4][5][6]
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction shows no or very low conversion to the desired product. What are the likely causes?
Low or no yield is a frequent issue, often stemming from suboptimal reaction conditions that fail to initiate or sustain the catalytic cycle. The primary suspects are inefficient catalyst activation, failed hydrolysis of the MIDA boronate, or catalyst deactivation.
Core Causality: The Suzuki-Miyaura coupling is a complex catalytic process.[3][7] For this specific MIDA boronate, the reaction must first overcome the energy barrier for the hydrolysis of the stable dioxazaborocane ring to release the active 2-bromophenylboronic acid. Subsequently, the palladium catalyst must efficiently undergo oxidative addition with the sterically hindered aryl bromide.
Troubleshooting Workflow:
Caption: Troubleshooting logic for low or no product conversion.
Detailed Recommendations:
-
Base Selection: Inorganic bases are often required for the hydrolysis of MIDA boronates.[2][8] While weaker bases like K₂CO₃ might be sufficient in some cases, for a sterically hindered substrate, a stronger base such as tripotassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is recommended to facilitate both the MIDA boronate hydrolysis and the subsequent transmetalation step.[5]
-
Solvent System: The presence of water is crucial for the hydrolysis of the MIDA boronate.[3][9] While anhydrous conditions can be used for sequential couplings, for a standard Suzuki reaction with this reagent, a solvent mixture containing water (e.g., dioxane/water, THF/water, or toluene/water) is generally necessary.[3] If using a seemingly anhydrous solvent, ensure the base (e.g., K₃PO₄·H₂O) or the solvent itself contains trace amounts of water.
-
Catalyst and Ligand Choice: Standard catalysts like Pd(PPh₃)₄ may be ineffective for this sterically hindered substrate.[5] Catalyst systems employing bulky, electron-rich monophosphine ligands (e.g., Buchwald-type ligands like XPhos or SPhos) or N-heterocyclic carbene (NHC) ligands are known to be more effective for challenging couplings.[4][5][10] These ligands promote the oxidative addition step and stabilize the palladium center.[3]
| Parameter | Standard Condition | Recommended for this compound | Rationale |
| Catalyst | Pd(PPh₃)₄ | Pd(OAc)₂ with a specialized ligand, or a pre-catalyst like XPhos Pd G3 | Overcomes steric hindrance and improves catalytic activity.[5] |
| Ligand | PPh₃ | XPhos, SPhos, RuPhos, or an NHC ligand (e.g., IPr) | Bulky, electron-rich ligands facilitate oxidative addition and reductive elimination.[5][10] |
| Base | Na₂CO₃, K₂CO₃ | K₃PO₄, Cs₂CO₃ | Stronger bases are more effective for MIDA boronate hydrolysis and transmetalation.[2][8] |
| Solvent | Toluene, Dioxane | Dioxane/H₂O (e.g., 4:1), THF/H₂O (e.g., 10:1) | Water is essential for the in situ generation of the boronic acid from the MIDA boronate.[3][9] |
| Temperature | 80 °C | 90-110 °C | Higher temperatures can overcome the activation energy for sterically demanding substrates. |
Q2: I am observing significant formation of a byproduct that appears to be the homocoupling of my boronic acid partner. How can I minimize this?
Homocoupling of the boronic acid partner is a common side reaction, leading to reduced yield of the desired cross-coupled product and complicating purification.
Core Causality: This side reaction is often promoted by the presence of Pd(II) species and oxygen in the reaction mixture.[3] If the reduction of the Pd(II) precatalyst to the active Pd(0) is inefficient, or if the reaction mixture is not properly degassed, the Pd(II) can catalyze the homocoupling of the boronic acid.[3]
Preventative Measures:
-
Thorough Degassing: Oxygen is a major contributor to homocoupling.[3] It is imperative to thoroughly degas the reaction mixture. The "freeze-pump-thaw" method (three cycles) is highly effective.[5] Alternatively, sparging the solvent with an inert gas (argon or nitrogen) for 20-30 minutes before adding the catalyst can also be effective.[5]
-
Use of Pre-catalysts: Using a Pd(0) source (e.g., Pd₂(dba)₃) or a modern pre-catalyst that rapidly generates the active Pd(0) species can minimize the amount of Pd(II) present at the start of the reaction.
-
Stoichiometry: Ensure that the aryl bromide is the limiting reagent. Using a slight excess of the boronic acid partner (e.g., 1.1-1.2 equivalents) can sometimes suppress its homocoupling.
Q3: My starting material, this compound, is being consumed, but I am isolating the debrominated arene instead of the coupled product. What is causing this?
The formation of the debrominated starting material is a result of a side reaction known as hydrodehalogenation or protodebromination.
Core Causality: This occurs when a hydride source is present in the reaction, which can be intercepted by the palladium complex after oxidative addition. Solvents (like alcohols) or bases (like amines) can sometimes act as hydride donors.[5]
Solutions:
-
Choice of Base: Avoid amine bases such as triethylamine if hydrodehalogenation is observed. Switch to an inorganic base like K₃PO₄ or Cs₂CO₃.[5]
-
Solvent Purity: Ensure that the solvents are pure and free from contaminants that could act as hydride sources.
-
Ligand Choice: In some cases, the choice of ligand can influence the rate of reductive elimination versus competing side reactions. Experimenting with a different class of ligands (e.g., switching from a phosphine to an NHC) may be beneficial.
The Suzuki-Miyaura Catalytic Cycle
Understanding the catalytic cycle is key to effective troubleshooting. The successful coupling of this compound requires an initial hydrolysis step before entering the main cycle.
Sources
- 1. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 2. Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Efficient synthesis of sterically hindered arenes bearing acyclic secondary alkyl groups by Suzuki-Miyaura cross-couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Use of N‐methyliminodiacetic acid boronate esters in suzuki‐miyaura cross‐coupling polymerizations of triarylamine and fluorene monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Catalyst Deactivation in Suzuki-Miyaura Reactions of 2-(2-Bromophenyl)-6-butyl-1,3,6,2-dioxazaborocane
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with Suzuki-Miyaura cross-coupling reactions involving the sterically hindered MIDA boronate, 2-(2-Bromophenyl)-6-butyl-1,3,6,2-dioxazaborocane. This document provides in-depth troubleshooting advice, mechanistic insights, and validated protocols to help you overcome common challenges related to catalyst deactivation and low reaction efficiency.
Frequently Asked Questions (FAQs): Understanding the System
This section addresses foundational questions about the reaction components and their roles.
Q1: What is this compound and why is it used?
A: This molecule is an N-methyliminodiacetic acid (MIDA) boronate ester. MIDA boronates are exceptionally stable, crystalline, and air-stable solids, making them easy to handle, purify, and store long-term.[1] They serve as a protecting group for the otherwise unstable 2-bromophenylboronic acid. Under the basic conditions of the Suzuki-Miyaura reaction, the MIDA group is slowly hydrolyzed to release the active boronic acid, which can then participate in the catalytic cycle.[1][2] This "slow-release" mechanism maintains a low concentration of the reactive boronic acid, which can help suppress side reactions like homocoupling.
Q2: What are the primary challenges associated with this specific substrate?
A: The key challenge is steric hindrance. The 2-bromophenyl group is sterically demanding, which can significantly impede crucial steps in the catalytic cycle, particularly the oxidative addition of the palladium catalyst to the carbon-bromine bond and the final reductive elimination step that forms the product.[3] This steric congestion makes the reaction highly sensitive to the choice of catalyst, ligand, and reaction conditions, often leading to low yields or complete reaction failure with standard catalyst systems.[3]
Q3: What is the fundamental catalytic cycle for this reaction?
A: The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[4][5]
-
Oxidative Addition: A low-valent Pd(0) species inserts into the aryl-bromide bond of your electrophile, forming a Pd(II) complex.
-
Transmetalation: The organic group from the MIDA-derived boronic acid is transferred to the Pd(II) center, displacing the halide. This step is facilitated by a base.[6]
-
Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated, forming the new carbon-carbon bond of your product and regenerating the active Pd(0) catalyst.[7]
Each of these steps has specific requirements and can be a point of failure, leading to catalyst deactivation.
Troubleshooting Guide: Diagnosing and Solving Common Issues
This section provides solutions to specific problems you may encounter during your experiments.
Q4: My reaction shows low to no conversion of the starting material. What are the likely causes and solutions?
A: This is the most common issue and typically points to a problem with the catalyst's ability to enter or complete the catalytic cycle.
-
Cause 1: Ineffective Catalyst System. The steric hindrance of the 2-bromophenyl group requires a highly active catalyst. Standard catalysts like Pd(PPh₃)₄ are often ineffective.[3]
-
Solution: Employ a catalyst system specifically designed for challenging substrates. The most successful systems use bulky, electron-rich phosphine ligands or N-Heterocyclic Carbenes (NHCs).[8][9] These ligands promote the formation of highly reactive, monoligated Pd(0) species that can more readily undergo oxidative addition and reductive elimination.[9] Refer to Table 1 for recommended systems.
-
-
Cause 2: Catalyst Poisoning/Deactivation by Oxygen. Palladium(0) catalysts and their phosphine ligands are highly sensitive to oxygen.[10][11] Any residual oxygen in the reaction vessel can oxidize the catalyst to an inactive state or degrade the ligand, halting the reaction before it begins.
-
Cause 3: Inappropriate Base or Solvent. The base is not just a spectator; it is crucial for the transmetalation step.[6] An incorrect choice of base or solvent can lead to poor solubility, slow MIDA deprotection, or catalyst inhibition.
| Catalyst/Precatalyst | Ligand | Key Advantages |
| Pd(OAc)₂ / Pd₂(dba)₃ | XPhos, SPhos, RuPhos | Bulky biaryl phosphines; excellent for hindered substrates, promote fast reductive elimination.[8] |
| PEPPSI™-IPr | IPr (NHC Ligand) | Highly stable and active N-Heterocyclic Carbene catalyst; very effective for chloroarenes and hindered substrates.[3] |
| XPhos Pd G3/G4 | XPhos | Air-stable precatalysts that simplify reaction setup and ensure reproducible generation of the active species. |
Q5: My reaction starts but stalls after partial conversion. What is causing my catalyst to die mid-reaction?
A: This indicates an ongoing catalyst deactivation process.
-
Cause 1: Formation of Inactive Palladium Black. The active, soluble Pd(0) species can aggregate into inactive, insoluble palladium nanoparticles (palladium black).[12] This is often visible as a darkening or blackening of the reaction mixture. This process is favored at high temperatures and when the ligand is not effectively stabilizing the monoligated palladium center.
-
Solution: Use a more sterically bulky ligand (see Table 1) that better shields the palladium center and prevents aggregation.[9] Consider running the reaction at a lower temperature if possible, although this may require longer reaction times.
-
-
Cause 2: Product Inhibition or Ligand Displacement. The biaryl product itself or other species in the reaction mixture can sometimes coordinate to the palladium center more strongly than the starting materials, effectively acting as a catalyst poison and halting turnover.[13]
-
Solution: This can be difficult to diagnose without detailed mechanistic studies. Experimentally, varying the ligand may help. A ligand that binds more strongly to palladium, like an NHC, might be more resistant to displacement.
-
-
Cause 3: Ligand Degradation. Phosphine ligands can be susceptible to oxidation or other degradation pathways over the course of a long reaction at high temperatures, leading to a loss of the active catalyst.[10]
-
Solution: Ensure a rigorously inert atmosphere throughout the entire reaction. If the reaction requires prolonged heating, using a more robust ligand like an NHC or a Josiphos-type ligand may be beneficial.
-
Q6: I am observing significant side products, such as homocoupling of the MIDA boronate or dehalogenation of the aryl bromide. How can I suppress these?
A: These side reactions compete with the desired cross-coupling pathway.
-
Homocoupling: This occurs when two molecules of the boronic acid couple together. It is often promoted by the presence of Pd(II) species and oxygen.[14]
-
Solution: The slow-release nature of MIDA boronates already helps minimize this by keeping the boronic acid concentration low.[1] Further suppression can be achieved by ensuring a completely oxygen-free environment and using a precatalyst that cleanly generates the Pd(0) active species.
-
-
Dehalogenation (Hydrodehalogenation): This is the replacement of the bromine atom with a hydrogen, forming the undesired biphenyl byproduct. This happens when a hydride source is present, which can be the solvent (e.g., alcohols) or certain bases.[3][14]
-
Solution: Avoid alcohol solvents. If using an amine base, switch to an inorganic base like K₃PO₄, Cs₂CO₃, or K₂CO₃, which are less likely to act as hydride donors.[3]
-
| Base | Solvent System | Comments |
| K₃PO₄ | Dioxane/Water, Toluene/Water | Strong base, generally provides high yields. Often the best choice for hindered couplings.[8] |
| K₂CO₃ | Dioxane/Water, DMF | Milder base, can be effective but may require higher temperatures.[5] |
| Cs₂CO₃ | THF/Water, Dioxane/Water | Highly soluble and effective, but more expensive. Can be beneficial in difficult cases. |
In-Depth Analysis: Catalyst Deactivation Pathways
Understanding the "how" and "why" of catalyst failure is key to developing robust reaction protocols. The primary deactivation pathways are illustrated in the catalytic cycle diagram below.
-
[15] Aggregation: The monoligated L-Pd(0) species is highly reactive but also coordinatively unsaturated. If the ligand (L) is not bulky enough, these species can collide and aggregate into catalytically inactive palladium nanoparticles (palladium black).[12] This is an irreversible process under typical reaction conditions.
-
[16] Oxidation: In the presence of trace oxygen, the electron-rich Pd(0) center can be readily oxidized to Pd(II), which is not competent to perform oxidative addition.[10][11] Similarly, phosphine ligands can be oxidized to phosphine oxides, which do not coordinate to palladium.[10]
-
[13] Inactive Dimer Formation: After oxidative addition, the Pd(II) intermediate can, under certain conditions, form bridging dimers (e.g., halide-bridged dimers) that are less reactive or completely inactive in the subsequent transmetalation step.[14][15][17] This is more common with nickel catalysts but can be a factor in challenging palladium-catalyzed reactions.[15][17]
Experimental Protocols
The following protocols provide a starting point for your experiments.
Protocol 1: General Procedure for Coupling with this compound
This protocol is optimized for a sterically hindered substrate using a Buchwald-type ligand.
-
Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl/heteroaryl halide (1.0 equiv), this compound (1.2 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).
-
Catalyst Addition: In a separate vial, weigh the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol %) and the ligand (e.g., XPhos, 4.4 mol %). Add them to the reaction vial. Alternatively, use an air-stable precatalyst like XPhos Pd G3 (4 mol %) and add it with the other solids.
-
Inert Atmosphere: Seal the vial with a septum cap, and purge the vessel with argon or nitrogen for 10-15 minutes.
-
Solvent Addition: Via syringe, add the degassed solvent system (e.g., a 5:1 mixture of toluene and water) to achieve a final concentration of ~0.1 M with respect to the limiting reagent.
-
Reaction Execution: Place the vial in a preheated oil bath or heating block set to the desired temperature (e.g., 80-100 °C). Stir the reaction vigorously.
-
Monitoring: Monitor the reaction progress by periodically taking small aliquots (under inert atmosphere) and analyzing by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers, extract the aqueous phase with ethyl acetate (2x), combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel.
Protocol 2: Troubleshooting Workflow
Use this logical flow to diagnose issues with your reaction.
Sources
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. youtube.com [youtube.com]
- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions [dspace.mit.edu]
- 14. Yoneda Labs [yonedalabs.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. chemrxiv.org [chemrxiv.org]
- 17. Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Suzuki-Miyaura Couplings of 2-(2-Bromophenyl)-6-butyl-1,3,6,2-dioxazaborocane
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 2-(2-Bromophenyl)-6-butyl-1,3,6,2-dioxazaborocane, a key N-methyliminodiacetic acid (MIDA) boronate. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this reaction, with a particular focus on the critical role of the base in achieving high coupling efficiency. Here, we provide in-depth troubleshooting advice, frequently asked questions, and optimized protocols to ensure the success of your experiments.
The Pivotal Role of the Base: Beyond Simple Deprotonation
In the Suzuki-Miyaura coupling of MIDA boronates, the base performs a dual function that is paramount to the reaction's success. It not only facilitates the crucial transmetalation step by activating the boronic acid but, more importantly, it mediates the in situ deprotection of the MIDA boronate to release the catalytically active boronic acid.[1][2][3][4][5][6] Understanding this dual role is the first step in troubleshooting and optimizing your reaction conditions.
The hydrolysis of the MIDA boronate can proceed through two distinct pathways: a rapid, base-mediated mechanism and a significantly slower, neutral mechanism that relies on water.[1][2][3][4][5] For efficient coupling, reaction conditions must be tailored to favor the fast, base-mediated hydrolysis.
Troubleshooting Guide: Low Coupling Efficiency
Low or no yield in the Suzuki-Miyaura coupling of this compound is a common challenge. This guide will walk you through a logical troubleshooting workflow, focusing on the impact of the base.
Issue 1: Inefficient MIDA Boronate Deprotection
Symptoms:
-
Low conversion of the starting aryl bromide.
-
Presence of unreacted MIDA boronate in the reaction mixture (as observed by LC-MS or TLC).
Root Cause Analysis: The chosen base and solvent system may not be optimal for the hydrolysis of the MIDA protecting group. This can be due to insufficient base strength, poor solubility of the base, or a lack of the necessary aqueous phase for the hydrolysis to occur.
Solutions:
-
Base Selection: While common inorganic bases like K₂CO₃ and K₃PO₄ are staples in Suzuki couplings, they may not be the most effective for MIDA boronate hydrolysis under all conditions.[7][8] Consider screening a panel of bases with varying strengths and solubilities.
-
Solvent System: The presence of water is critical for the base-mediated hydrolysis of the MIDA boronate.[1][2][3][4][5] Ensure your solvent system contains an adequate amount of water. A typical starting point is a 10:1 mixture of an organic solvent (e.g., dioxane, THF, or toluene) and water.[9]
-
Temperature: Increasing the reaction temperature can enhance the rate of both the MIDA boronate hydrolysis and the subsequent coupling reaction. However, be mindful of potential side reactions at higher temperatures.
Issue 2: Competing Side Reactions
Symptoms:
-
Formation of homocoupled products (biaryl of the MIDA boronate or the coupling partner).
-
Protodeboronation (loss of the boronic acid functionality).
Root Cause Analysis: An inappropriate choice of base can lead to side reactions that consume the starting materials and reduce the yield of the desired product. A base that is too strong or used in excess can promote protodeboronation. Homocoupling can be exacerbated by the presence of oxygen and certain palladium species.[10]
Solutions:
-
Base Stoichiometry: Carefully control the amount of base used. Typically, 2-3 equivalents of base are sufficient.[9][11]
-
Degassing: Thoroughly degas your solvent and reaction mixture to minimize the presence of oxygen, which can contribute to homocoupling.[10][11]
-
Catalyst Choice: While not directly related to the base, the choice of palladium catalyst and ligand can influence the prevalence of side reactions.[10][11]
Frequently Asked Questions (FAQs)
Q1: Why is my standard Suzuki coupling base (e.g., K₂CO₃) not working well for this MIDA boronate?
A1: The N-methyliminodiacetic acid (MIDA) protecting group on your boronic acid is exceptionally stable and requires specific conditions for its removal to allow the Suzuki coupling to proceed.[10][12] Standard inorganic bases like K₂CO₃ may not be sufficiently effective in promoting the rapid hydrolysis of the MIDA ester, especially in certain solvent systems.[7][8] The efficiency of MIDA boronate hydrolysis is highly dependent on pH, water activity, and phase-transfer rates.[1][2][3][4][5]
Q2: What is the best base to start with for the coupling of this compound?
A2: A good starting point is to screen a few different types of bases. While inorganic bases are common, for MIDA boronates, it is worth exploring both inorganic and organic options. A comparative screening of bases such as K₃PO₄, Cs₂CO₃, and an organic base like triethylamine (TEA) in a suitable solvent system (e.g., dioxane/water) is recommended.[7][8][13][14]
Q3: How does water affect the reaction when using a MIDA boronate?
A3: Water is a critical component of the reaction mixture when using MIDA boronates. It is required for the base-mediated hydrolysis of the MIDA ester to release the free boronic acid, which is the active species in the Suzuki-Miyaura catalytic cycle.[1][2][3][4][5] The rate of this hydrolysis is a key factor in the overall efficiency of the coupling reaction.
Q4: Can I use anhydrous conditions for the coupling of this MIDA boronate?
A4: MIDA boronates are designed to be stable under anhydrous conditions, which is a key feature for their use in iterative cross-coupling sequences.[10][12] If you wish to perform a direct Suzuki-Miyaura coupling, aqueous basic conditions are necessary to deprotect the MIDA group in situ.[6]
Experimental Protocols
Protocol 1: General Procedure for Base Screening in the Suzuki-Miyaura Coupling of this compound
Materials:
-
This compound (1.2 equiv)
-
Aryl or heteroaryl halide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (2.0-3.0 equiv, see table below)
-
Degassed solvent (e.g., 10:1 Dioxane/H₂O)
Procedure:
-
To an oven-dried reaction vessel containing a magnetic stir bar, add the aryl halide, this compound, and the selected base.
-
Seal the vessel with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Add the degassed solvent via syringe.
-
Under the inert atmosphere, add the palladium catalyst.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Presentation: Illustrative Base Screening Results
The following table provides a representative summary of how different bases can affect the yield of the coupling reaction. Note that these are illustrative yields and will be highly dependent on the specific substrates and reaction conditions.
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ | Dioxane/H₂O (10:1) | 90 | 12 | 45 |
| 2 | K₃PO₄ | Dioxane/H₂O (10:1) | 90 | 12 | 75 |
| 3 | Cs₂CO₃ | Dioxane/H₂O (10:1) | 90 | 12 | 85 |
| 4 | NaOH | Dioxane/H₂O (10:1) | 90 | 12 | 60 |
| 5 | TEA | Dioxane/H₂O (10:1) | 90 | 12 | 55 |
Data is illustrative and compiled for educational purposes.
Visualizing the Process
Diagram 1: The Dual Role of the Base in MIDA Boronate Coupling
Caption: The base facilitates the essential hydrolysis of the MIDA boronate to the active boronic acid.
Diagram 2: Troubleshooting Workflow for Low Coupling Yield
Caption: A systematic approach to troubleshooting low yields in MIDA boronate Suzuki-Miyaura couplings.
References
-
Gonzalez, J. A., Ogba, O. M., Morehouse, G. F., Rosson, N., Houk, K. N., Leach, A. G., Cheong, P. H.-Y., Burke, M. D., & Lloyd-Jones, G. C. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Nature Chemistry, 8(11), 1067–1075. [Link]
-
eScholarship. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. [Link]
-
Request PDF. (n.d.). MIDA Boronates are Hydrolysed Fast and Slow by Two Different Mechanisms. [Link]
-
Europe PMC. (n.d.). MIDA boronates are hydrolysed fast and slow by two different mechanisms. [Link]
-
University of Bristol. (n.d.). MIDA boronates are hydrolysed fast and slow by two different mechanisms. [Link]
-
Lima, C. F. R. A. C., Rodrigues, A., Silva, V. L. M., & Silva, A. M. S. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. ChemCatChem, 6(5), 1291-1301. [Link]
-
Goldfogel, M. J., et al. (2021). Advancing Base-Metal Catalysis: Development of a Screening Method for Nickel-Catalyzed Suzuki–Miyaura Reactions of Pharmaceutically Relevant Heterocycles. Organic Process Research & Development, 25(8), 1893–1904. [Link]
-
ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling. [Link]
-
Synfacts. (2021). Screening Platform for Optimizing Nickel-Catalyzed Suzuki–Miyaura Reactions. Synfacts, 17(10), 1121. [Link]
-
Organic Chemistry Portal. (n.d.). Miyaura Borylation Reaction. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Boron Reagent Activation in Suzuki–Miyaura Coupling. In New Trends in Cross-Coupling (pp. 322-354). Royal Society of Chemistry. [Link]
-
Lipshutz, B. H., Ghorai, S., & Abela, A. R. (2013). Transforming Suzuki–Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. Journal of the American Chemical Society, 135(46), 17358–17361. [Link]
-
Organic Chemistry Frontiers. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. [Link]
-
Nobel Prize. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]
-
Chemistry LibreTexts. (2023). Pd-Catalyzed Cross Coupling Reactions. [Link]
-
ResearchGate. (n.d.). Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions. [Link]
-
Wikipedia. (n.d.). Cross-coupling reaction. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
National Institutes of Health. (2013). Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. [Link]
-
ResearchGate. (n.d.). General Methods for Synthesis of N-Methyliminodiacetic Acid Boronates from Unstable ortho-Phenolboronic Acids. [Link]
-
Organic Syntheses. (n.d.). A 1000-mL, three-necked, round-bottomed flask equipped with a PTFE-coated magnetic stir bar is charged with. [Link]
-
National Institutes of Health. (n.d.). meta-Selective C–H functionalisation of aryl boronic acids directed by a MIDA-derived boronate ester. [Link]
-
ResearchGate. (n.d.). General Method for Synthesis of 2-Heterocyclic N-Methyliminodiacetic Acid Boronates. [Link]
-
MDPI. (2022). A Convenient, Rapid, Conventional Heating Route to MIDA Boronates. [Link]
-
National Institutes of Health. (n.d.). Organoborane coupling reactions (Suzuki coupling). [Link]
-
PubMed. (2005). Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. [Link]
Sources
- 1. MIDA boronates are hydrolysed fast and slow by two different mechanisms [escholarship.org]
- 2. [PDF] MIDA boronates are hydrolysed fast and slow by two different mechanisms | Semantic Scholar [semanticscholar.org]
- 3. escholarship.org [escholarship.org]
- 4. researchgate.net [researchgate.net]
- 5. research.manchester.ac.uk [research.manchester.ac.uk]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Yoneda Labs [yonedalabs.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. meta-Selective C–H functionalisation of aryl boronic acids directed by a MIDA-derived boronate ester - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Homocoupling with 2-(2-Bromophenyl)-6-butyl-1,3,6,2-dioxazaborocane
Welcome to the technical support center for advanced cross-coupling applications. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing 2-(2-Bromophenyl)-6-butyl-1,3,6,2-dioxazaborocane in Suzuki-Miyaura cross-coupling reactions. Our focus is to provide in-depth troubleshooting strategies and frequently asked questions (FAQs) to address a common and persistent challenge: the formation of homocoupling byproducts. By understanding the underlying mechanisms and critical process parameters, you can significantly enhance the selectivity and yield of your desired cross-coupled product.
Understanding the Challenge: The Duality of the Palladium Catalyst
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, renowned for its versatility in forming carbon-carbon bonds. The catalytic cycle, elegantly orchestrated by a palladium catalyst, typically involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1] However, under certain conditions, the palladium catalyst can deviate from this productive path and instead promote the unwanted homocoupling of your organoboron reagent or aryl halide.
The formation of biaryl impurities from the homocoupling of this compound not only reduces the yield of your target molecule but also introduces significant downstream purification challenges. This guide will equip you with the knowledge to diagnose the root causes of homocoupling and implement effective solutions.
Troubleshooting Guide: A Mechanistic Approach to Problem-Solving
This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing both the "why" and the "how-to" for effective troubleshooting.
Q1: I'm observing a significant amount of the homocoupled byproduct of my dioxazaborocane reagent. What is the most likely culprit and my first line of defense?
A1: The most frequent cause of boronic acid derivative homocoupling is the presence of molecular oxygen in your reaction.[2][3] Oxygen can oxidize the active Pd(0) catalyst to Pd(II) species.[3] These Pd(II) species can then undergo transmetalation with two molecules of the organoboron reagent, followed by reductive elimination to form the homocoupled dimer and regenerate Pd(0).[4] This parasitic cycle competes directly with the desired cross-coupling pathway.
Immediate Action: Rigorous Deoxygenation. Your primary focus should be the meticulous removal of dissolved oxygen from your reaction mixture.
-
Protocol for Effective Deoxygenation:
-
Combine your this compound, the coupling partner (if solid), and the base in a flame-dried Schlenk flask equipped with a magnetic stir bar.
-
Seal the flask and perform a minimum of three vacuum/inert gas (argon or nitrogen) backfill cycles to remove air from the headspace.
-
In a separate flask, thoroughly degas your solvent(s) by sparging with an inert gas for at least 30 minutes. For more rigorous deoxygenation, the "freeze-pump-thaw" method is highly recommended, especially for sensitive reactions.[5]
-
Using a cannula or syringe, transfer the degassed solvent to the flask containing the solid reagents under a positive pressure of inert gas.
-
Finally, add your palladium catalyst or precatalyst under the inert atmosphere.
-
Q2: My deoxygenation protocol is robust, yet homocoupling of the boronic acid derivative persists. What other factors should I investigate?
A2: If rigorous oxygen exclusion does not resolve the issue, several other parameters can influence the rate of homocoupling versus cross-coupling. The key is to promote the kinetics of the main catalytic cycle over the undesired side reactions.
-
Catalyst and Ligand Selection: The choice of palladium source and ligand is critical.
-
Precatalyst Activation: Some Pd(II) precatalysts require an in-situ reduction to the active Pd(0) species. This reduction can sometimes be initiated by the homocoupling of the organoboron reagent.[4] Consider using a precatalyst that cleanly and efficiently generates Pd(0), such as those from the Buchwald or PEPPSI series.[4]
-
Ligand Effects: Bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) can accelerate both the oxidative addition and reductive elimination steps of the desired cross-coupling cycle.[1][6] This can help the desired reaction outcompete the homocoupling pathway. If you are using a ligand like triphenylphosphine, consider switching to a more specialized ligand such as SPhos or XPhos.
-
-
The Role of the Base: The base is not merely a passive component; it plays a crucial role in activating the organoboron reagent for transmetalation.[7][8][9]
-
Base Strength and Type: The choice of base can influence the concentration of the reactive boronate species.[10] While a strong base is necessary, an excessively strong base or high concentration of hydroxide ions can sometimes promote side reactions.[11] Consider screening different bases, such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃), which are commonly used and effective in Suzuki-Miyaura couplings.[4]
-
-
Temperature Control: Higher reaction temperatures can sometimes increase the rate of side reactions, including homocoupling. If your desired reaction proceeds at a reasonable rate at a lower temperature, this can be a simple and effective way to improve selectivity.[12]
Q3: I am also observing the homocoupling of my aryl bromide starting material. What is the cause of this, and how can I prevent it?
A3: The homocoupling of the aryl halide, in this case, this compound, to form a biaryl product is also a known side reaction. This can occur through a palladium-catalyzed reductive homocoupling pathway.[13][14]
-
Mechanism of Aryl Halide Homocoupling: This process typically involves the oxidative addition of two molecules of the aryl halide to Pd(0) centers, followed by a series of steps that ultimately lead to the formation of the biaryl and a Pd(II) species. For the catalytic cycle to continue, a reducing agent is required to regenerate the active Pd(0) catalyst.[15] In some cases, solvent molecules like alcohols can act as the reducing agent.[13][14]
-
Strategies for Mitigation:
-
Control of Stoichiometry: Ensure that the organoboron reagent is present in a slight excess (e.g., 1.1-1.5 equivalents) relative to the aryl bromide. This helps to ensure that after the initial oxidative addition of the aryl bromide to Pd(0), the subsequent transmetalation with the boronate is kinetically favored over a second oxidative addition.
-
Solvent Choice: The choice of solvent can influence the rates of the various steps in the catalytic cycle.[16][17][18] While a solvent screen may be necessary for optimization, common solvents for Suzuki-Miyaura reactions include dioxane, THF, and toluene, often with an aqueous component.[4] Be mindful that alcoholic solvents can sometimes promote the reductive homocoupling of aryl halides.[13][14]
-
Addition of a Mild Reducing Agent: In some instances, the addition of a mild reducing agent, such as potassium formate, has been shown to suppress homocoupling by minimizing the concentration of free Pd(II) in the reaction mixture without poisoning the catalytic cycle.[19][20]
-
Frequently Asked Questions (FAQs)
Q: Can the 1,3,6,2-dioxazaborocane protecting group on my boronic acid derivative influence the rate of homocoupling?
A: Yes, while dioxazaborocanes, like MIDA boronates, are designed for stability and controlled release of the boronic acid, their structure and the conditions required for their activation can play a role. The rate of deprotection to the active boronic acid under the reaction conditions is a key parameter. If the deprotection is slow relative to the catalytic cycle, the low concentration of the active nucleophile could potentially favor side reactions. Ensure your basic conditions are sufficient for efficient in-situ deprotection.
Q: My reaction mixture is turning black, and I'm seeing significant homocoupling. What does this indicate?
A: The formation of palladium black (finely divided palladium metal) is a sign of catalyst decomposition. This can occur for several reasons, including incomplete ligand association, high temperatures, or the presence of impurities. When the palladium catalyst precipitates from the solution, its catalytic activity for the desired cross-coupling is lost, and the remaining soluble palladium species may be more prone to promoting homocoupling. To address this, ensure you are using an appropriate ligand-to-metal ratio (typically 1:1 to 2:1 for monodentate ligands) and consider a more stable precatalyst.
Q: How can I effectively separate the homocoupled byproduct from my desired cross-coupled product?
A: Separation can be challenging, especially if the polarity of the homocoupled product is very similar to your desired product.[21] The best strategy is to minimize its formation in the first place. However, if separation is necessary, careful optimization of your chromatographic conditions is required. Consider using a less polar solvent system in your column chromatography to improve the resolution between your slightly more polar cross-coupled product and the non-polar biaryl byproduct. In some cases, recrystallization may also be an effective purification technique.
Summary of Key Parameters for Minimizing Homocoupling
| Parameter | Recommendation to Minimize Homocoupling | Rationale |
| Atmosphere | Rigorously deoxygenate all reagents and solvents; maintain a positive pressure of inert gas (Ar or N₂). | Oxygen promotes the oxidation of Pd(0) to Pd(II), which catalyzes boronic acid homocoupling.[2][3] |
| Catalyst System | Use a stable Pd(0) source or a precatalyst that efficiently generates Pd(0). Employ bulky, electron-rich ligands (e.g., SPhos, XPhos). | Favors the kinetics of the desired cross-coupling catalytic cycle over parasitic side reactions.[1][6] |
| Base | Screen common bases like K₃PO₄ or Cs₂CO₃. Avoid excessively high concentrations of strong hydroxide bases. | Optimizes the formation of the active boronate species for transmetalation without promoting side reactions.[10][11] |
| Solvent | Use common Suzuki-Miyaura solvents (e.g., dioxane, THF, toluene, often with water). Be cautious with alcoholic solvents. | Solvent polarity can influence reaction rates and selectivity. Alcohols can sometimes act as reducing agents, promoting aryl halide homocoupling.[13][14][16] |
| Temperature | Run the reaction at the lowest temperature that provides a reasonable reaction rate. | Lower temperatures can disfavor the kinetics of unwanted side reactions relative to the desired cross-coupling.[12] |
| Stoichiometry | Use a slight excess of the organoboron reagent (1.1-1.5 equivalents). | Promotes transmetalation as the next step after oxidative addition, suppressing aryl halide homocoupling. |
Visualizing the Competing Pathways
To better understand the chemistry at play, the following diagrams illustrate the desired Suzuki-Miyaura catalytic cycle and the competing homocoupling pathway.
Caption: The desired Suzuki-Miyaura catalytic cycle.
Caption: Competing boronic acid homocoupling pathway.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. ACS Catalysis. (2017-01-11). [Link]
-
Suzuki reaction. Wikipedia. [Link]
-
Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes | Request PDF. ResearchGate. [Link]
-
Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. ACS Catalysis. [Link]
-
Palladium-catalyzed reductive homocoupling of aromatic halides and oxidation of alcohols. The Journal of Organic Chemistry. (2010-04-16). [Link]
-
Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ResearchGate. (2025-08-09). [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. (2024-10-10). [Link]
-
Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave. ScholarWorks @ UTRGV. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. NIH. [Link]
-
Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal. (2014-05-01). [Link]
-
Efficient Palladium-Catalyzed Homocoupling Reaction and Sonogashira Cross-Coupling Reaction of Terminal Alkynes under Aerobic Conditions. The Journal of Organic Chemistry. [Link]
-
How to prevent metal catalysed homocoupling reaction of boronic acids?. ResearchGate. (2018-11-02). [Link]
-
Suzuki Coupling Reaction General Mechanism and Its Use in Organic Synthesis. Paper Teplate. [Link]
-
Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts. Chem-space. (2025-05-31). [Link]
-
Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 | Request PDF. ResearchGate. (2025-08-07). [Link]
-
Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES. [Link]
-
Role of a base in Suzuki-Miyaura reaction | Request PDF. ResearchGate. (2025-08-06). [Link]
-
Palladium-Catalyzed Homocoupling of Aryl Halides in the Presence of Fluoride. | Request PDF. ResearchGate. [Link]
-
A Novel Palladium-Catalyzed Homocoupling Reaction Initiated by Transmetalation of Palladium Enolates. ResearchGate. (2025-08-06). [Link]
-
Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ACS Publications. [Link]
-
Palladium-Catalyzed Reductive Homocoupling of Aromatic Halides and Oxidation of Alcohols. The Journal of Organic Chemistry. [Link]
-
Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. PubMed. [Link]
-
Mechanistic Facets of the Competition between Cross-Coupling and Homocoupling in Supporting Ligand-Free Iron-Mediated Aryl–Aryl Bond Formations. ACS Organic & Inorganic Au. (2022-04-29). [Link]
-
Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. The Journal of Physical Chemistry B. (2025-12-26). [Link]
-
Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]
-
Palladium-Catalyzed Homocoupling and Cross-Coupling Reactions of Aryl Halides in Poly(ethylene glycol) | Request PDF. ResearchGate. (2025-08-06). [Link]
-
Homocoupling of aryl halides in flow: Space integration of lithiation and FeCl₃ promoted homocoupling. Beilstein Journals. [Link]
-
Mechanistic Facets of the Competition between Cross-Coupling and Homocoupling in Supporting Ligand-Free Iron-Mediated Aryl–Aryl Bond Formations. NIH. [Link]
-
Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Reddit. (2025-03-22). [Link]
-
Struggling with Suzuki Reaction. Reddit. (2024-09-04). [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Palladium-catalyzed reductive homocoupling of aromatic halides and oxidation of alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts - operachem [operachem.com]
- 16. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. reddit.com [reddit.com]
air and moisture sensitivity of 2-(2-Bromophenyl)-6-butyl-1,3,6,2-dioxazaborocane
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 2-(2-Bromophenyl)-6-butyl-1,3,6,2-dioxazaborocane. This resource is designed to provide in-depth guidance, troubleshooting advice, and frequently asked questions (FAQs) related to the handling, storage, and application of this valuable boronic acid surrogate in your experiments. As Senior Application Scientists, we have synthesized the following information to ensure your success when working with this air- and moisture-stable reagent.
Introduction to this compound
This compound is a protected form of (2-bromophenyl)boronic acid. The 6-butyl-1,3,6,2-dioxazaborocane protecting group, a derivative of N-butyliminodiacetic acid, confers remarkable stability to the boronic acid moiety. This protection strategy is analogous to the widely used N-methyliminodiacetic acid (MIDA) boronates, which are known for their excellent tolerance to air, moisture, and silica gel chromatography.[1][2] This stability allows for easier handling, storage, and purification compared to the often unstable free boronic acids.[3][4][5]
The primary application of this compound lies in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. The protecting group is designed to be cleaved in situ under specific basic conditions, slowly releasing the active boronic acid. This "slow-release" mechanism is advantageous as it maintains a low concentration of the unstable boronic acid in the reaction mixture, thereby minimizing side reactions such as protodeboronation and homocoupling.[2]
Frequently Asked Questions (FAQs)
Q1: How stable is this compound to air and moisture?
A1: This compound is designed for enhanced stability. Like its MIDA boronate counterparts, it is generally considered a bench-top stable, free-flowing crystalline solid that can be handled in the air without special precautions for routine weighing and transfer.[1] While many boronic acids are prone to decomposition upon exposure to air and moisture, the dioxazaborocane protecting group shields the boron atom, rendering it less susceptible to oxidation and hydrolysis under ambient conditions.[3][5] However, for long-term storage, it is always best practice to store it in a tightly sealed container in a cool, dry place.
Q2: Can I purify this compound using silica gel column chromatography?
A2: Yes. A significant advantage of the dioxazaborocane protecting group is its stability towards silica gel chromatography.[1][3] This allows for the purification of the compound and subsequent reaction products containing this moiety, which is often not feasible with unprotected boronic acids.
Q3: What are the optimal storage conditions for this compound?
A3: For long-term storage, we recommend keeping the compound in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon), and stored in a refrigerator. While it is bench-top stable for short periods, these conditions will minimize any potential for slow degradation over time.
Q4: Under what conditions does the deprotection (hydrolysis) of the dioxazaborocane group occur?
A4: The deprotection is typically achieved under mild aqueous basic conditions. The rate of hydrolysis is dependent on several factors, including the base, solvent, temperature, and the amount of water present.[6] For Suzuki-Miyaura reactions, the deprotection is often carried out in situ using an aqueous solution of a base like sodium hydroxide (NaOH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃). The "slow-release" of the boronic acid is a key feature of this reagent.[2]
Q5: How does the butyl group on the nitrogen affect the compound's properties compared to a methyl group (as in MIDA boronates)?
A5: The butyl group increases the lipophilicity of the molecule. This can influence its solubility in organic solvents and may also affect the rate of hydrolysis. MIDA boronates with highly lipophilic organic fragments have been observed to have different hydrolysis rates.[6] While specific kinetic data for the 6-butyl derivative is not extensively published, it is a factor to consider when optimizing reaction conditions, particularly in biphasic solvent systems.
Troubleshooting Guide
Below are common issues encountered during experiments with this compound, along with their potential causes and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no conversion in Suzuki-Miyaura coupling | 1. Inefficient deprotection: The aqueous base may not be effectively hydrolyzing the dioxazaborocane. 2. Catalyst deactivation: The palladium catalyst may be sensitive to oxygen.[7][8] 3. Incorrect solvent system: The solvent may not be suitable for the reaction. | 1. Optimize deprotection conditions: Increase the concentration of the aqueous base, or switch to a stronger base (e.g., from K₂CO₃ to Cs₂CO₃). Ensure adequate water is present in the reaction mixture to facilitate hydrolysis.[6] 2. Degas the reaction mixture: While the boronate is air-stable, the Pd(0) catalyst is often not.[7][8] Degas the solvent and reaction mixture thoroughly by bubbling with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles.[7] 3. Solvent selection: Ensure the chosen solvent is appropriate for the coupling partners and is of high purity. Anhydrous solvents are generally recommended to avoid premature deprotection and potential side reactions.[7] |
| Significant formation of protodeboronated byproduct (benzene derivative) | 1. Premature or rapid hydrolysis of the boronate: This can occur if the basic conditions are too harsh or if there is excessive water present at the beginning of the reaction.[7] 2. Slow cross-coupling rate: If the catalytic cycle is slow, the released boronic acid has more time to undergo protodeboronation. | 1. Tune the rate of hydrolysis: Use a milder base or a lower concentration of the aqueous base. The goal is a slow and steady release of the boronic acid to match the rate of the cross-coupling.[6] 2. Optimize reaction parameters: Increase the reaction temperature or screen different palladium catalysts and ligands to accelerate the cross-coupling step. |
| Formation of homocoupled byproduct (biphenyl derivative) | 1. Presence of oxygen: Oxygen can promote the unwanted self-coupling of the boronic acid.[7] 2. High concentration of active boronic acid: If the deprotection is too rapid, the high concentration of the boronic acid can lead to homocoupling. | 1. Ensure anaerobic conditions: Thoroughly degas the reaction mixture and maintain a positive pressure of an inert gas throughout the experiment.[7] 2. Control the deprotection rate: As with protodeboronation, a slower, controlled release of the boronic acid is key. Adjust the basic conditions accordingly. |
| Difficulty in isolating the product | 1. Incomplete reaction: If the reaction has not gone to completion, separating the product from the starting material and byproducts can be challenging. 2. Emulsion formation during workup: The presence of the butylated protecting group might lead to emulsification. | 1. Monitor the reaction progress: Use techniques like TLC, GC-MS, or LC-MS to monitor the reaction until the starting material is consumed. 2. Optimize workup procedure: If an emulsion forms, try adding brine or filtering the mixture through a pad of celite. |
Experimental Protocols
Standard Suzuki-Miyaura Cross-Coupling Protocol
This is a general guideline; specific conditions may need to be optimized for your particular substrates.
Materials:
-
This compound
-
Aryl or vinyl halide/triflate
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, NaOH)
-
Anhydrous solvent (e.g., Toluene, Dioxane, THF)
-
Degassed water
-
Schlenk flask or similar reaction vessel
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Glassware Preparation: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas.[9]
-
Reagent Addition: To a Schlenk flask under an inert atmosphere, add this compound (1.2 eq.), the aryl/vinyl coupling partner (1.0 eq.), the palladium catalyst (1-5 mol%), and the anhydrous solvent.
-
Degassing: Degas the reaction mixture by bubbling with an inert gas for 15-20 minutes or by performing three freeze-pump-thaw cycles.[7]
-
Base Addition: Prepare a degassed aqueous solution of the base (e.g., 2M K₂CO₃). Add the base solution to the reaction mixture via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitor by TLC, GC-MS, or LC-MS).
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography.
Visualization of the Suzuki-Miyaura Reaction Workflow
Caption: A typical workflow for a Suzuki-Miyaura cross-coupling reaction.
Deprotection and "Slow-Release" Mechanism
Sources
- 1. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 2. MIDA boronate | Chem-Station Int. Ed. [en.chem-station.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 6. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Analytical Methods for Monitoring Reactions of 2-(2-Bromophenyl)-6-butyl-1,3,6,2-dioxazaborocane
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(2-Bromophenyl)-6-butyl-1,3,6,2-dioxazaborocane. This N-butyl-diethanolamine-protected boronic acid, a class of dioxazaborocane, offers enhanced stability for Suzuki-Miyaura cross-coupling and related reactions. However, accurate reaction monitoring requires robust analytical methods that account for the unique chemistry of this reagent.
This guide provides in-depth, field-tested advice in a direct question-and-answer format to address the specific challenges you may encounter during your experiments. We will delve into the causality behind methodological choices to ensure both accuracy and reproducibility.
Section 1: High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a primary tool for monitoring the consumption of the boronate ester and the formation of the coupled product. However, the interaction between the analyte and the stationary/mobile phases can present significant challenges, primarily the premature hydrolysis of the ester.
FAQ 1.1: What is a reliable starting HPLC method for monitoring my reaction?
A robust starting point for method development is crucial. For dioxazaborocane and MIDA boronates, a reversed-phase (RP) method that minimizes on-column hydrolysis is recommended. The key is to use a column with low silanol activity and a mobile phase that is not overly aqueous or acidic.[1]
Recommended Starting Conditions:
| Parameter | Recommendation | Rationale |
| Column | Waters XTerra MS C18, XSelect Premier HSS T3, or similar low-silanol column.[1] | Minimizes secondary interactions and acid-catalyzed hydrolysis on the silica surface.[1] |
| Mobile Phase A | Water or Water with 0.05% Formic Acid.[1] | While some methods use acid, starting with no pH modifier can reduce hydrolysis.[1] If acid is needed for peak shape, use a low concentration. |
| Mobile Phase B | Acetonitrile (MeCN).[2] | Provides good solubility for both starting materials and products and is compatible with UV and MS detection. |
| Gradient | 20% to 80% B over 5-7 minutes. | A typical screening gradient to establish retention times. Adjust as needed for resolution. |
| Flow Rate | 1.0 - 1.2 mL/min.[1] | Standard analytical flow rate. |
| Column Temp. | 35 °C.[1] | Slightly elevated temperature can improve peak shape, but excessive heat may accelerate degradation. |
| Detection | UV/PDA at 220 nm and 254 nm.[1] | The bromophenyl moiety provides a strong chromophore for sensitive detection. |
| Sample Diluent | Acetonitrile or reaction solvent (e.g., Dioxane). | Avoid aqueous or protic diluents like methanol to prevent pre-injection hydrolysis.[3][4] |
Troubleshooting Guide 1.2: I see an unexpected peak eluting earlier than my starting material. What is it?
Issue: A new, more polar peak appears in your chromatogram, often growing in intensity over time or with changes in mobile phase conditions.
Probable Cause: This early-eluting peak is almost certainly the corresponding 2-bromophenylboronic acid, formed from the hydrolysis of the this compound. Boronic acids are significantly more polar than their ester counterparts and thus have shorter retention times in reversed-phase chromatography.[3][5]
Causality: This hydrolysis can occur:
-
In the reaction mixture: If your reaction conditions involve water or protic solvents.
-
In the sample vial: If you use an aqueous or protic diluent (e.g., methanol/water).[6]
-
On the HPLC column: This is a common artifact where the acidic nature of residual silanols on the silica backbone or an acidic mobile phase catalyzes the hydrolysis of the boronate ester.[1]
Solutions:
-
Verify the Peak: Spike your sample with an authentic standard of 2-bromophenylboronic acid to confirm its identity.
-
Optimize Sample Prep: Use a non-aqueous, aprotic diluent like acetonitrile for your HPLC samples.[4] Analyze samples promptly after preparation.
-
Reduce On-Column Hydrolysis:
-
Switch to a column with lower silanol activity or an end-capped column.[1]
-
Remove acid (e.g., formic acid) from the mobile phase.[1]
-
Consider using Hydrophilic Interaction Liquid Chromatography (HILIC), which uses a high percentage of organic solvent in the mobile phase, effectively preventing on-column hydrolysis.[1][5]
-
Workflow Diagram 1.3: HPLC Method Development to Minimize Hydrolysis
Below is a logical workflow for developing a stable and reliable HPLC method for monitoring your reaction.
Caption: Workflow for HPLC method optimization to prevent boronate ester hydrolysis.
Section 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique for reaction monitoring, providing detailed structural information and quantitative data without the separation challenges of chromatography.[7]
FAQ 2.1: Can I use NMR to monitor the reaction directly from the crude mixture?
Yes, this is a primary advantage of NMR. By taking aliquots from the reaction at various time points, you can monitor the disappearance of starting material and the appearance of the product without workup or purification.
Expert Tip: To ensure quantitative accuracy, add a stable internal standard to your reaction mixture at the beginning (t=0). The standard should be unreactive under the reaction conditions and have a clean, isolated signal in the ¹H NMR spectrum that does not overlap with other key signals. Examples include 1,3,5-trimethoxybenzene or hexamethylbenzene.
Troubleshooting Guide 2.2: My ¹H NMR spectrum is complex. Which signals should I monitor?
Challenge: Reaction mixtures contain the starting material, product, ligands, base, and solvent, leading to a crowded spectrum.
Solution: Focus on unique, well-resolved signals that are diagnostic for the key components.
Key Signals to Monitor:
-
This compound (Starting Material):
-
The aromatic protons on the 2-bromophenyl ring will have a distinct splitting pattern and chemical shift.
-
The protons on the dioxazaborocane ring (adjacent to oxygen and nitrogen) often appear as multiplets in the 3-4 ppm region.
-
-
Coupled Product (e.g., a biaryl compound):
-
Look for the appearance of new aromatic signals corresponding to the newly formed biaryl system. The disappearance of the characteristic 2-bromophenyl pattern is a strong indicator of consumption.
-
-
2-Bromophenylboronic acid (Hydrolysis Product):
-
If hydrolysis occurs, you will see a new set of aromatic signals for the boronic acid, which will be at a slightly different chemical shift than the ester.
-
Caption: Logical flow for identifying and quantifying species in a reaction mixture via ¹H NMR.
FAQ 2.3: Is ¹¹B NMR useful for this analysis?
¹¹B NMR can be a valuable tool, though it's less commonly used for routine monitoring than ¹H NMR. The chemical shift of the boron atom is highly sensitive to its coordination environment.
-
Tetracoordinate Boron (in the dioxazaborocane): You will observe a relatively sharp signal for the sp³-hybridized boron atom in your starting material.
-
Tricoordinate Boron (in the boronic acid): If hydrolysis occurs, a new, broader signal corresponding to the sp²-hybridized boron of the resulting boronic acid will appear at a different chemical shift (further downfield).
This makes ¹¹B NMR an excellent qualitative tool for directly observing the integrity of the protecting group.
Section 3: Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS)
While powerful, GC-based methods should be approached with caution for boronic esters due to the potential for thermal degradation.
FAQ 3.1: Is GC a suitable method for analyzing this compound?
GC is generally not the recommended primary technique for this class of compounds.[3][4] Boronic acids themselves are non-volatile, and while the ester is more amenable, it can be thermally labile.
Risks:
-
Injector Port Degradation: The high temperatures in the GC injector can cause the dioxazaborocane to decompose, leading to multiple artifact peaks and inaccurate quantification.
-
Column Interactions: Active sites on the GC column can also promote degradation.
When to Consider GC-MS: GC-MS can be useful for identifying volatile byproducts of the reaction or for confirming the identity of thermally stable products.[8] If you must use GC, a method with a low injector temperature and a highly inert column (like a modern wax or 5% phenyl-methylpolysiloxane column) should be developed carefully.[8]
Section 4: General Experimental FAQs
FAQ 4.1: How should I properly handle and store this compound?
This compound is designed for stability. Unlike many boronic acids, it is generally bench-top stable and can be handled in the air. For long-term storage, keep it in a tightly sealed container in a cool, dry place away from strong acids or bases.
FAQ 4.2: What are the common side reactions I should be looking for in a Suzuki-Miyaura coupling?
Besides the desired cross-coupling, two main side reactions can occur, and your analytical method should be able to resolve the products from these pathways:
-
Protodeboronation: The boronate ester is replaced by a hydrogen atom, yielding bromobenzene in this case. This is often promoted by acidic or basic conditions in the presence of a proton source.[9]
-
Homocoupling: Two molecules of the organoboron reagent couple to form a symmetrical biaryl (2,2'-dibromobiphenyl), or two molecules of the halide partner couple. This is typically a result of side reactions involving the palladium catalyst.[9]
References
-
Pu, L., et al. (2015). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. PubMed. Available at: [Link]
-
Nanalysis Corp. (2018). Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. AZoM. Available at: [Link]
-
Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters. Available at: [Link]
-
SIELC Technologies. (n.d.). Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column. SIELC. Available at: [Link]
-
Kumar, A., et al. (2016). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. ResearchGate. Available at: [Link]
-
University of Amsterdam. (2015). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. UvA Scripties. Available at: [Link]
-
Užarević, K., et al. (2016). From In Situ Monitoring to Better Understanding of the Suzuki‐Miyaura Cross Coupling in the Solid State. FULIR. Available at: [Link]
-
Whittaker, A. M., et al. (2016). Evidence for Suzuki–Miyaura cross-couplings catalyzed by ligated Pd3-clusters: from cradle to grave. National Institutes of Health (NIH). Available at: [Link]
-
Knapp, D. M., et al. (2009). Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. National Institutes of Health (NIH). Available at: [Link]
-
Zhang, K., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. ResearchGate. Available at: [Link]
-
Various Authors. (n.d.). Suzuki–Miyaura coupling monitored by in‐line Raman spectroscopy. ResearchGate. Available at: [Link]
-
Li, Z., et al. (2017). MIDA boronates are hydrolysed fast and slow by two different mechanisms. National Institutes of Health (NIH). Available at: [Link]
-
LibreTexts Chemistry. (2024). Suzuki-Miyaura Coupling. LibreTexts. Available at: [Link]
-
Zhang, K., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. PubMed. Available at: [Link]
-
Dai, L., et al. (2022). Analytical Strategy for Low-Level Estimation of Unstable Genotoxic Boronate Ester Impurities. ResearchGate. Available at: [Link]
-
B'Hymer, C., et al. (2021). Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS. LCGC International. Available at: [Link]
-
Organic Syntheses. (n.d.). MIDA Boronates in Iterative Cross-Coupling. Organic Syntheses. Available at: [Link]
-
Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. researchgate.net [researchgate.net]
- 4. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. azom.com [azom.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. fulir.irb.hr [fulir.irb.hr]
Validation & Comparative
A Head-to-Head Comparison for the Synthetic Chemist: 2-(2-Bromophenyl)-6-butyl-1,3,6,2-dioxazaborocane vs. (2-bromophenyl)boronic acid in Suzuki-Miyaura Cross-Coupling
In the realm of palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura reaction stands as a cornerstone for the formation of carbon-carbon bonds, pivotal in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] The choice of the organoboron reagent is a critical parameter that dictates the efficiency, reproducibility, and scalability of this transformation. This guide provides an in-depth, objective comparison of two key reagents for the introduction of a 2-bromophenyl moiety: the traditional (2-bromophenyl)boronic acid and its increasingly popular N-methyliminodiacetic acid (MIDA) boronate counterpart, 2-(2-Bromophenyl)-6-butyl-1,3,6,2-dioxazaborocane.
This comparison is tailored for researchers, scientists, and drug development professionals, offering experimental insights and data to inform the selection of the optimal reagent for specific synthetic challenges.
At a Glance: Key Differences and Advantages
| Feature | This compound (MIDA Boronate) | (2-Bromophenyl)boronic acid |
| Stability & Handling | High. Crystalline, free-flowing solid with indefinite benchtop stability.[3][4] Tolerant to air and moisture. | Moderate to Low. Prone to decomposition via protodeboronation, oxidation, and formation of anhydrides (boroxines).[5][6] Requires careful storage. |
| Purification | Straightforward. Compatible with standard silica gel chromatography.[4] | Challenging. Can be difficult to purify by chromatography due to potential decomposition on silica gel.[7] Recrystallization or derivatization is often necessary. |
| Reactivity in Coupling | Attenuated. Requires in situ hydrolysis (deprotection) to the active boronic acid for transmetalation to occur.[7] | Directly active in the catalytic cycle. |
| "Slow Release" Capability | Yes. Controlled hydrolysis allows for a low, steady concentration of the active boronic acid, which can be highly advantageous for sensitive or unstable substrates.[3] | No. The entire amount of boronic acid is available at the start of the reaction. |
| Typical Yields | Often higher, particularly with challenging substrates or when using unstable boronic acids.[8][9] | Can be variable and lower, especially if the boronic acid has degraded during storage or the reaction. |
The Deeper Dive: A Mechanistic and Practical Perspective
The fundamental difference between these two reagents lies in the hybridization of the boron atom. In (2-bromophenyl)boronic acid, the boron is sp²-hybridized, possessing a vacant p-orbital that is essential for the transmetalation step in the Suzuki-Miyaura catalytic cycle.[10] Conversely, in the MIDA boronate, the boron is sp³-hybridized due to the dative bond from the nitrogen atom of the MIDA ligand.[7] This structural distinction has profound implications for their practical application.
The Stability Advantage of MIDA Boronates
Boronic acids, while widely used, are notoriously prone to decomposition. Protodeboronation, oxidation, and oligomerization to form boroxines are common degradation pathways that can lead to inconsistent reaction outcomes and lower yields.[5][6] This instability necessitates careful handling and storage, often under inert atmosphere and refrigerated conditions.
MIDA boronates, including this compound, elegantly circumvent these issues. The tetracoordinate boron center in the MIDA adduct effectively "protects" the boronic acid functionality, rendering it remarkably stable to air, moisture, and even chromatography on silica gel.[3][4] This allows for easy purification and long-term storage at room temperature without special precautions.
Caption: Stability comparison of boronic acids and MIDA boronates.
Reactivity and the "Slow Release" Phenomenon
The inertness of the MIDA boronate necessitates an activation step for it to participate in the Suzuki-Miyaura coupling. This is typically achieved through hydrolysis with a mild aqueous base, which cleaves the MIDA ligand and releases the corresponding boronic acid in situ.[4] This requirement for deprotection might seem like an additional step, but it offers a significant advantage: the potential for "slow release."
By carefully controlling the hydrolysis conditions, a low and sustained concentration of the active boronic acid can be maintained throughout the reaction. This is particularly beneficial when dealing with boronic acids that are unstable under the reaction conditions, as it minimizes their decomposition and side reactions.[3]
Caption: Role of reagents in the Suzuki-Miyaura catalytic cycle.
Experimental Protocols
Synthesis of this compound
Materials:
-
(2-bromophenyl)boronic acid
-
N-butyl-diethanolamine
-
Toluene
-
Dean-Stark apparatus
-
Magnetic stirrer and heating mantle
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add (2-bromophenyl)boronic acid (1.0 equiv.), N-butyl-diethanolamine (1.1 equiv.), and toluene (sufficient to suspend the reagents).
-
Heat the mixture to reflux and collect the water generated in the Dean-Stark trap.
-
Continue refluxing until no more water is collected, indicating the completion of the condensation reaction.
-
Cool the reaction mixture to room temperature.
-
Remove the toluene under reduced pressure.
-
The resulting solid can be purified by recrystallization or silica gel chromatography to afford the pure this compound.
Comparative Suzuki-Miyaura Coupling Reaction
The following protocols outline a general procedure for a comparative Suzuki-Miyaura coupling using both reagents.
Materials:
-
Aryl halide (e.g., 4-iodoanisole, 1.0 equiv.)
-
This compound (1.2 equiv.) OR (2-bromophenyl)boronic acid (1.2 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv.)
-
Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, the boron reagent (either the MIDA boronate or the boronic acid), the palladium catalyst, and the base.
-
Seal the flask and purge with an inert gas for 10-15 minutes.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography.
Expected Outcome:
Based on literature precedents, the reaction with this compound is expected to provide a higher and more consistent yield of the coupled product compared to the reaction with (2-bromophenyl)boronic acid, particularly if the boronic acid has been stored for an extended period.[8][9]
Conclusion: Making an Informed Choice
Both this compound and (2-bromophenyl)boronic acid are valuable reagents for introducing the 2-bromophenyl moiety via Suzuki-Miyaura coupling.
-
(2-bromophenyl)boronic acid remains a viable option for routine couplings, especially when freshly prepared or sourced and when reaction conditions are well-optimized. Its direct reactivity can be advantageous in terms of reaction kinetics, provided decomposition is not a significant issue.
-
This compound emerges as the superior choice when stability, handling, purification, and reproducibility are paramount. Its ability to be stored for long periods without degradation and its compatibility with chromatography make it a more robust and user-friendly reagent. The "slow release" feature provides a distinct advantage for challenging couplings and for the synthesis of complex molecules where high yields and clean reaction profiles are critical.
For researchers in drug discovery and process development, the enhanced reliability and scalability offered by the MIDA boronate often justify the initial synthesis or purchase cost. The ability to perform iterative cross-coupling reactions with bifunctional MIDA boronates further expands their synthetic utility.[4] Ultimately, the choice of reagent will depend on the specific requirements of the synthesis, but the compelling advantages of MIDA boronates position them as a powerful tool in the modern synthetic chemist's arsenal.
References
-
Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. J. Am. Chem. Soc.2013 , 135 (46), pp 17359–17362. [Link]
-
Selection of boron reagents for Suzuki–Miyaura coupling. Chem. Soc. Rev.2014 , 43, 412-441. [Link]
-
Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. National Institutes of Health. [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health. [Link]
-
Thienyl MIDA Boronate Esters as Highly Effective Monomers for Suzuki–Miyaura Polymerization Reactions. Macromolecules2015 , 48 (5), pp 1315–1322. [Link]
-
Suzuki reactions of 2-bromopyridine with aryl boronic acids. ResearchGate. [Link]
-
Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. National Institutes of Health. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Rose-Hulman Institute of Technology. [Link]
-
Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry. [Link]
-
2-(6-Bromopyridin-2-yl)-6-methyl-[3][8][9][12]dioxazaborocane, a new stable (pyridin-2-yl)boronic acid derivative. ResearchGate. [Link]
-
Organoborane coupling reactions (Suzuki coupling). National Institutes of Health. [Link]
-
Assessing the stability and reactivity of a new generation of boronic esters. Poster Board. [Link]
-
Boronic acid with high oxidative stability and utility in biological contexts. National Institutes of Health. [Link]
-
Suzuki cross-coupling reaction. YouTube. [Link]
-
Synthesis of Novel Halopyridinylboronic Acids and Esters. Part 4. Halopyridin-2-yl-boronic Acids and Esters Are Stable, Crystalline Partners for Classical Suzuki Cross-Coupling. ResearchGate. [Link]
-
2-(4-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione. PubChem. [Link]
-
Recent Advances in the Synthesis of Borinic Acid Derivatives. MDPI. [Link]
-
Recent progress in the synthesis of pyridinylboronic acids and esters. Arkivoc. [Link]
-
Synthesis and Characteristics of 2-Bromophenyl-6-iminopurine from 2-Bromophenyl-4-cyanoimidazole. ResearchGate. [Link]
Sources
- 1. 244205-40-1|(2-Bromophenyl)boronic acid|BLD Pharm [bldpharm.com]
- 2. mdpi.com [mdpi.com]
- 3. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 4. BLD Insights | MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 5. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 6. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
comparing dioxazaborocanes to other boronic acid derivatives
As a Senior Application Scientist, this guide is designed to provide researchers, scientists, and drug development professionals with an in-depth, objective comparison of dioxazaborocanes against other common boronic acid derivatives. We will move beyond simple descriptions to explore the underlying chemical principles that govern the performance of these reagents, supported by experimental data and actionable protocols.
The Enduring Challenge of Boronic Acids
Boronic acids and their derivatives are foundational pillars of modern organic synthesis and medicinal chemistry.[1][2] Their utility in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, is unparalleled for constructing C-C bonds.[3] Furthermore, the boronic acid moiety itself is a validated pharmacophore in FDA-approved drugs like bortezomib (Velcade®) and ixazomib (Ninlaro®).[2][4][5]
However, the parent boronic acids (R-B(OH)₂) are beset by inherent instabilities. They are prone to dehydration to form cyclic boroxine trimers and can undergo facile protodeboronation, especially with electron-deficient or heteroaromatic substrates.[3][6][7] These degradation pathways reduce yields and complicate purification, which is often tedious on silica gel due to the compound's polarity and Lewis acidic nature.[8][9]
To overcome these limitations, a variety of protecting groups have been developed. This guide compares the performance of dioxazaborocanes with the most prevalent alternatives: pinacol esters and N-methyliminodiacetic acid (MIDA) boronates.
A Field of Contenders: Structural and Mechanistic Overview
The choice of a boronic acid surrogate is a critical experimental decision that impacts stability, reactivity, and purification strategy. Understanding their structural differences is key to predicting their behavior.
-
Boronic Acids (R-B(OH)₂): The archetypal reagent. Their reactivity stems from the Lewis acidic, trigonal planar boron center, which readily forms a nucleophilic "ate" complex with a base, initiating transmetalation.[2][10] This reactivity is, however, a double-edged sword, contributing to their instability.
-
Pinacol Boronic Esters (R-Bpin): The industry workhorse. Formed by reacting a boronic acid with pinacol, the resulting 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ring sterically shields the boron atom.[6] This significantly improves stability towards boroxine formation and generally makes the compounds easier to handle as crystalline solids.[6][11] While more stable than free boronic acids, they remain susceptible to hydrolysis, which can complicate purification and storage.[7][12][13]
-
MIDA Boronates: The "slow-release" specialists. The tridentate MIDA ligand forms a bicyclic structure with an intramolecular dative bond between the nitrogen and the boron atom. This coordination fully shields the boron's empty p-orbital, rendering the compound exceptionally stable to air, moisture, and, crucially, silica gel chromatography.[14][15][16] Their utility lies in a "slow-release" mechanism under specific mild basic conditions, which gradually liberates the boronic acid for reaction, minimizing side reactions like protodeboronation.[16][17]
-
Dioxazaborocanes: The stabilized reagent. Similar to MIDA boronates, dioxazaborocanes, formed with diethanolamine derivatives, also feature a stabilizing intramolecular B←N dative bond.[18][19] This coordination provides a significant stability enhancement over pinacol esters but often without requiring the specific, slow deprotection conditions of MIDA boronates, offering a unique balance of stability and reactivity.[20][21]
Figure 1: Structures of common boronic acid derivatives.
Performance Under Pressure: A Head-to-Head Comparison
The true value of a derivative is measured by its performance in real-world applications. Here, we compare these compounds across the critical metrics of stability and reactivity.
Comparative Stability
Stability is not a monolithic property; it encompasses resistance to hydrolysis, oxidation, and decomposition during purification. The choice of protecting group dictates performance in each of these areas. The intramolecular B←N coordination bond is the defining feature that imparts superior stability to MIDA boronates and dioxazaborocanes.[14][20][22]
| Derivative | Hydrolytic Stability | Oxidative Stability | Chromatographic (Silica) Stability |
| Boronic Acid | Low; readily forms boroxines. | Low; susceptible to ROS.[23] | Very Low; strong adsorption, streaking, and decomposition are common.[8] |
| Pinacol Ester (Bpin) | Moderate; prone to hydrolysis, especially under acidic or basic conditions.[7][12] | Moderate. | Low to Moderate; can hydrolyze on silica; rapid chromatography is often required.[9][24] |
| MIDA Boronate | High; stable to a wide pH range, deprotects under specific basic conditions.[17][25] | High. | Very High; famously robust and easily purified on standard silica gel.[14][15] |
| Dioxazaborocane | High; the B-N bond provides significant protection against hydrolysis.[21] | High. | High; generally stable to standard chromatographic conditions.[18] |
Table 1: Comparative stability profile of boronic acid derivatives.
Reactivity and Application Profile
While stability is crucial for storage and handling, controlled reactivity is paramount for synthesis. The ideal derivative remains inert until the desired reaction is initiated.
Figure 2: Generalized pathway for the activation and reaction of boronic acid derivatives in Suzuki-Miyaura coupling.
| Derivative | Requirement for Activation | Key Advantage | Key Limitation |
| Boronic Acid | None (base required for 'ate' complex). | High atom economy, directly reactive. | Prone to decomposition and side reactions. |
| Pinacol Ester (Bpin) | In situ hydrolysis or direct transmetalation. | Good balance of stability and reactivity for many standard couplings.[10] | Can be sluggish or give low yields with challenging substrates; hydrolysis can be unpredictable. |
| MIDA Boronate | Requires specific conditions (e.g., aq. base, pH > 10) for slow release.[16][17] | Exceptional stability allows for iterative cross-coupling and synthesis of complex molecules. | The need for deprotection adds a step and may not be compatible with all substrates. |
| Dioxazaborocane | Can often be used directly under coupling conditions. | High stability protects the C-B bond until needed, reducing protodeboronation. | May require slightly more forcing conditions than free boronic acids in some cases. |
Table 2: Reactivity and application summary for Suzuki-Miyaura coupling.
The enhanced stability of dioxazaborocanes and MIDA boronates makes them particularly suitable for prodrug design . The C-B bond can be cleaved by reactive oxygen species (ROS) that are often upregulated in tumor microenvironments, allowing for targeted release of a cytotoxic agent.[26][27] The stability of the protecting group is critical to prevent premature drug release.[4]
Experimental Protocols: A Framework for Objective Comparison
Theoretical comparisons are useful, but empirical data is decisive. The following protocols provide a standardized framework for evaluating these derivatives in your own laboratory.
Protocol 1: Comparative Analysis of Hydrolytic Stability by ¹H NMR Spectroscopy
Causality: This experiment directly measures the rate of hydrolysis by monitoring the disappearance of the derivative's characteristic signals and the appearance of signals from the free diol or ligand. This provides quantitative data to support stability claims.
Methodology:
-
Preparation: For each derivative (Pinacol Ester, MIDA Boronate, Dioxazaborocane), prepare a 10 mM stock solution in a deuterated, water-miscible organic solvent (e.g., Acetone-d₆ or DMSO-d₆).
-
Reaction Initiation: In an NMR tube, combine 500 µL of a prepared buffer solution (e.g., phosphate buffer in D₂O, pH 7.4) with 100 µL of the stock solution.
-
Data Acquisition: Immediately acquire a ¹H NMR spectrum (t=0). Continue to acquire spectra at regular intervals (e.g., 10 min, 30 min, 1 hr, 4 hr, 24 hr) while maintaining the sample at a constant temperature (e.g., 25 °C).
-
Analysis: Integrate a characteristic peak for the starting derivative and a characteristic peak for the released protecting group (e.g., pinacol, MIDA, diethanolamine). Plot the percentage of hydrolyzed material versus time to determine the relative stability of each derivative under the tested conditions.
Protocol 2: Head-to-Head Suzuki-Miyaura Coupling with a Protiodeboronation-Prone Substrate
Causality: Protiodeboronation is a major failure mode in Suzuki couplings, especially with electron-deficient or heteroaryl boronic acids. A protecting group that shields the C-B bond until the moment of transmetalation should provide a higher yield of the desired product. This experiment is designed to test that hypothesis directly.
Figure 3: Workflow for the comparative Suzuki-Miyaura coupling experiment.
Methodology:
-
Reactant Selection: Choose a challenging substrate pair, for example, 2-chloro-5-nitropyridine (aryl halide) and 3-thiopheneboronic acid (as the free acid and its three derivatives).
-
Reaction Setup: To four identical oven-dried microwave vials, add the 2-chloro-5-nitropyridine (1.0 equiv, e.g., 0.5 mmol), an internal standard (e.g., dodecane), and a magnetic stir bar.
-
Boron Reagent Addition: To each vial, add one of the boron reagents (1.2 equiv):
-
Vial 1: 3-Thiopheneboronic acid
-
Vial 2: 3-Thiopheneboronic acid pinacol ester
-
Vial 3: 3-Thiophene MIDA boronate
-
Vial 4: 3-Thiophenedioxazaborocane
-
-
Catalyst/Base Addition: To each vial, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), base (e.g., K₂CO₃, 2.5 equiv), and solvent (e.g., Dioxane/H₂O 4:1, 5 mL). Note: For the MIDA boronate, a standard condition using K₃PO₄ might be more appropriate to facilitate deprotection.
-
Reaction: Seal the vials and heat to 80-100 °C with stirring for a set period (e.g., 12 hours).
-
Workup and Analysis: After cooling to room temperature, quench each reaction with water and extract with ethyl acetate. Dry the organic layers, concentrate, and analyze by GC-MS or LC-MS. Calculate the yield of the desired product, 2-(3-thienyl)-5-nitropyridine, relative to the internal standard.
Conclusion and Field-Proven Insights
While boronic acids are the parent reagents and pinacol esters are the established workhorses, both suffer from stability issues that can compromise the success of challenging synthetic steps. MIDA boronates provide a powerful solution for complex, multi-step synthesis through an elegant "release-and-catch" strategy, but their inertness requires specific deprotection.
Dioxazaborocanes emerge as a highly compelling alternative, occupying a valuable middle ground. They offer stability far superior to pinacol esters, effectively mitigating side reactions like protodeboronation. This stability is conferred by the robust B←N dative bond, yet they often exhibit sufficient reactivity to be used directly in cross-coupling reactions without a dedicated deprotection step. This combination of "on-demand" stability and reactivity makes dioxazaborocanes a powerful tool for researchers, particularly in drug discovery campaigns where robust and reliable reactions are paramount. Their growing application in dynamic covalent chemistry and self-healing materials further underscores their unique and valuable properties.[18][21] The selection of the optimal boron-containing reagent is context-dependent, but dioxazaborocanes represent a significant advancement that warrants strong consideration for any challenging synthetic endeavor.
References
-
ResearchGate. (2016). How to purify boronic acids/boronate esters?. [Link]
-
Pharmaffiliates. (n.d.). The Role of Pinacol Esters in Enhancing Chemical Synthesis Stability. [Link]
-
Hitosugi, S., Tanimoto, D., Nakanishi, W., & Isobe, H. (2012). Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters, 41(9), 972-973. [Link]
- Google Patents. (n.d.).
-
Semantic Scholar. (2009). Stability of Boronic Esters to Hydrolysis : A Comparative Study. [Link]
-
Federation of American Societies for Experimental Biology. (n.d.). Assessing the stability and reactivity of a new generation of boronic esters. [Link]
-
ACS Publications. (n.d.). N-Coordinated Organoboron in Polymer Synthesis and Material Science. [Link]
-
National Institutes of Health. (n.d.). Recent developments in the medicinal chemistry of single boron atom-containing compounds. [Link]
-
ResearchGate. (2009). Stability of Boronic Esters to Hydrolysis: A Comparative Study. [Link]
-
Royal Society of Chemistry. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. [Link]
-
Wiley-VCH. (n.d.). Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. [Link]
-
PubMed. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. [Link]
-
National Institutes of Health. (n.d.). Boronate Derivatives of Functionally Diverse Catechols: Stability Studies. [Link]
-
National Institutes of Health. (n.d.). Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope. [Link]
-
ACS Publications. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. [Link]
-
National Institutes of Health. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]
-
National Institutes of Health. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]
-
Taylor & Francis Online. (n.d.). Boronic Acid/Boronate Prodrugs for Cancer Treatment: Current Status and Perspectives. [Link]
-
PNAS. (2021). Boronic acid with high oxidative stability and utility in biological contexts. [Link]
-
Royal Society of Chemistry. (n.d.). Functionalization of amine-cured epoxy resins by boronic acids based on dynamic dioxazaborocane formation. [Link]
-
ResearchGate. (n.d.). Stability of boronic esters – Structural effects on the relative rates of transesterification of 2-(phenyl)-1,3,2-dioxaborolane. [Link]
-
Dr.Oracle. (2025). What is the potential of organoboronic acids and their esters as drug and prodrug candidates in cancer treatments?. [Link]
-
Royal Society of Chemistry. (n.d.). CHAPTER 13: Recent Advances/Contributions in the Suzuki–Miyaura Reaction. [Link]
-
ACS Publications. (2019). Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids. [Link]
-
ResearchGate. (2025). The mono- and di-boronic esters prepared for reactivity and miscibility.... [Link]
-
ResearchGate. (n.d.). Structures of boronic acid derivatives and experimental results using different derivatives. [Link]
-
ACS Publications. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. [Link]
-
PubMed. (n.d.). MIDA boronates are hydrolysed fast and slow by two different mechanisms. [Link]
-
ResearchGate. (n.d.). MIDA Boronates are Hydrolysed Fast and Slow by Two Different Mechanisms. [Link]
-
Chem-Station. (2014). MIDA boronate. [Link]
-
National Institutes of Health. (2022). Boronic Acid Esters and Anhydrates as Dynamic Cross-Links in Vitrimers. [Link]
-
ResearchGate. (n.d.). Intermolecular B←N coordination and the resultant effects on NMR signals and various material properties. [Link]
-
MDPI. (n.d.). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Boron Coordination Compounds Derived from Organic Molecules of Biological Interest. [Link]
-
MDPI. (n.d.). Recent Advances in the Synthesis of Borinic Acid Derivatives. [Link]
-
MDPI. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. [Link]
-
PubMed. (2018). Boron-nitrogen dative bond. [Link]
-
Chemistry LibreTexts. (2019). 13.5: Reversibility of the Coordinate Bond. [Link]
-
ResearchGate. (n.d.). Synthesis and Applications of Boronic Acid-Containing Polymers: From Materials to Medicine. [Link]
-
PubMed. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. [Link]
Sources
- 1. 硼酸及其衍生物 [sigmaaldrich.com]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope - PMC [pmc.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. nbinno.com [nbinno.com]
- 7. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 11. scbt.com [scbt.com]
- 12. researchgate.net [researchgate.net]
- 13. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 15. BLD Insights | MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 16. MIDA boronate | Chem-Station Int. Ed. [en.chem-station.com]
- 17. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Functionalization of amine-cured epoxy resins by boronic acids based on dynamic dioxazaborocane formation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. pnas.org [pnas.org]
- 24. academic.oup.com [academic.oup.com]
- 25. researchgate.net [researchgate.net]
- 26. Recent developments in the medicinal chemistry of single boron atom-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 27. tandfonline.com [tandfonline.com]
The Strategic Advantage of 2-(2-Bromophenyl)-6-butyl-1,3,6,2-dioxazaborocane in Modern Synthesis
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry, the pursuit of efficiency, stability, and robustness in carbon-carbon bond formation is relentless. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of this endeavor, yet the inherent instability of many boronic acids presents a significant hurdle.[1][2] This guide provides an in-depth analysis of 2-(2-Bromophenyl)-6-butyl-1,3,6,2-dioxazaborocane, an N-butyl diethanolamine-protected boronic acid derivative, elucidating its distinct advantages over conventional alternatives and providing actionable experimental insights for its application.
The Challenge of Boronic Acid Instability
Boronic acids, while central to Suzuki-Miyaura coupling, are often prone to decomposition through pathways like protodeboronation, oxidation, and the formation of cyclic boroxine anhydrides.[1][3] This instability can lead to inconsistent reaction yields, difficulties in purification and storage, and limitations in the synthesis of complex molecules. To circumvent these issues, various protecting group strategies have been developed, giving rise to more stable and handleable boronic acid surrogates.
This compound: A Superior Alternative
Among the array of protected boronic acid derivatives, this compound, a member of the N-alkyldiethanolamine boronate ester family (often referred to as DABO boronates), has emerged as a particularly advantageous reagent. The core of its superior performance lies in the formation of a stable, intramolecular dative bond between the nitrogen and boron atoms. This interaction rehybridizes the boron center from a reactive sp² state to a more stable sp³ configuration, effectively shielding it from premature decomposition.[4]
The advantages of employing this specific dioxazaborocane can be categorized as follows:
-
Enhanced Stability: These compounds are typically air- and water-stable crystalline solids, allowing for long-term storage at room temperature without significant degradation.[1][5] This contrasts sharply with the often-limited shelf life of free boronic acids.
-
Ease of Synthesis and Purification: The formation of N-alkyldiethanolamine boronates is remarkably straightforward. It often involves a simple condensation reaction between the boronic acid and N-butyldiethanolamine at room temperature, leading to the precipitation of the pure product.[5][6] This method is more efficient and less resource-intensive than the synthesis of other protected boronates, such as MIDA (N-methyliminodiacetic acid) boronates, which can necessitate elevated temperatures and azeotropic water removal.[1]
-
Cost-Effectiveness: Diethanolamine and its N-alkylated derivatives are considerably less expensive than other common protecting agents like MIDA or pinacol, making this approach more economical for large-scale synthesis.[5]
-
Direct Use in Catalysis: A key advantage is the ability to use these dioxazaborocanes directly in Suzuki-Miyaura coupling reactions without a separate deprotection step.[1][5] In the presence of a protic solvent or aqueous base, the active boronic acid is slowly released in situ, maintaining a low concentration that favors the desired cross-coupling over competing decomposition pathways.[7]
Comparative Analysis with Other Boronic Acid Surrogates
The selection of a boronic acid surrogate is a critical decision in synthesis design. Here, we compare this compound with other widely used alternatives.
| Feature | This compound | MIDA Boronates | Pinacol Esters | Trifluoroborate Salts |
| Stability | Excellent, air- and water-stable crystalline solid.[5] | Excellent, indefinitely stable on the benchtop.[8] | Good, but can be susceptible to hydrolysis.[9][10] | Excellent, air-stable crystalline solids.[1] |
| Synthesis | Simple, often precipitation from solution at room temperature.[5][6] | Requires heating and often azeotropic removal of water.[1] | Generally straightforward, but purification can require chromatography.[1] | Can require tedious isolation and purification.[1] |
| Cost | Low-cost protecting group.[5] | Higher cost of MIDA ligand. | Moderate cost. | Moderate cost. |
| Reactivity | Slow release of boronic acid in situ.[5] | Slow release under basic conditions; unreactive under anhydrous conditions.[8] | Generally requires hydrolysis prior to transmetalation. | Requires specific conditions for efficient coupling. |
| Purification | Often crystalline and easily purified by filtration. | Compatible with silica gel chromatography.[8] | Can be purified by chromatography, but potential for decomposition. | Crystalline and generally easy to handle. |
The N-butyl group in this compound can influence the solubility of the reagent in organic solvents compared to its N-methyl or unsubstituted counterparts, potentially offering advantages in specific reaction media.
Experimental Protocol: Suzuki-Miyaura Coupling
This section provides a detailed, step-by-step methodology for a typical Suzuki-Miyaura cross-coupling reaction using this compound.
Reaction Scheme:
A typical Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound
-
Aryl halide (e.g., 4-iodoanisole)
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Toluene
-
Deionized water
Procedure:
-
To a reaction vessel, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), potassium phosphate (3.0 equivalents), palladium(II) acetate (2 mol%), and SPhos (4 mol%).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add toluene and deionized water (e.g., in a 5:1 ratio) to the vessel.
-
Stir the reaction mixture vigorously at the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.
Mechanistic Considerations
The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[11] When using N-alkyldiethanolamine boronates, the transmetalation step is preceded by the in situ hydrolysis of the dioxazaborocane to the corresponding boronic acid. The base in the reaction mixture plays a crucial role in activating the boronic acid to form a more nucleophilic boronate species, which then readily undergoes transmetalation with the palladium complex.
Catalytic cycle of the Suzuki-Miyaura coupling.
Conclusion
This compound offers a compelling combination of stability, ease of use, and cost-effectiveness that addresses many of the challenges associated with the use of free boronic acids in organic synthesis. Its ability to serve as a robust, air-stable precursor that slowly releases the active boronic acid in situ makes it an invaluable tool for researchers in academia and industry. By understanding the comparative advantages and applying the outlined experimental protocols, scientists can leverage this powerful reagent to streamline synthetic routes and access complex molecular architectures with greater efficiency and reliability.
References
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Retrieved from [Link]
-
DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC - NIH. (n.d.). Retrieved from [Link]
-
Synthesis and Application of Boronic Acid Derivatives - VTechWorks. (2010, May 5). Retrieved from [Link]
-
Diethanolamine Boronic Esters: Development of a Simple and Standard Process for Boronic Ester Synthesis | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
-
Masking Boronic Acids for Suzuki Coupling - YouTube. (2011, October 3). Retrieved from [Link]
-
Something Unique or Methyl, Butyl, Futile? Born again Boron - Scientific Update - UK. (2022, June 9). Retrieved from [Link]
-
Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H. (2013, October 3). Retrieved from [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - NIH. (n.d.). Retrieved from [Link]
-
Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents - NIH. (n.d.). Retrieved from [Link]
-
A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - NIH. (n.d.). Retrieved from [Link]
-
Stability of boronic esters – Structural effects on the relative rates of transesterification of 2-(phenyl)-1,3,2-dioxazaborolane | Request PDF - ResearchGate. (2025, August 6). Retrieved from [Link]
-
Stability of Boronic Esters to Hydrolysis : A Comparative Study | Semantic Scholar. (2009, July 5). Retrieved from [Link]
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC - PubMed Central. (n.d.). Retrieved from [Link]
Sources
- 1. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Miyaura Borylation Reaction [organic-chemistry.org]
- 7. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MIDA Boronates [sigmaaldrich.cn]
- 9. researchgate.net [researchgate.net]
- 10. Stability of Boronic Esters to Hydrolysis : A Comparative Study | Semantic Scholar [semanticscholar.org]
- 11. chem.libretexts.org [chem.libretexts.org]
A Senior Application Scientist's Guide to the Spectroscopic Analysis of 2-(2-Bromophenyl)-6-butyl-1,3,6,2-dioxazaborocane
In the landscape of modern synthetic chemistry, particularly in the realm of Suzuki-Miyaura cross-coupling and the development of novel pharmaceuticals, the structural integrity and purity of boronic acid derivatives are paramount. 2-(2-Bromophenyl)-6-butyl-1,3,6,2-dioxazaborocane is a key building block, valued for its stability and handling characteristics compared to the free boronic acid. The N-butyl diethanolamine protecting group forms a tetracoordinate boron center, which imparts unique properties that can be precisely characterized using a suite of spectroscopic techniques.[1]
This guide provides an in-depth comparison of the essential spectroscopic methods for characterizing this compound, contrasting it with its commonly used trigonal counterpart, 2-(2-bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxazaborolane (the pinacol ester). We will delve into the causality behind experimental choices and present the data in a validated, comparative framework.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is the most powerful tool for unambiguously determining the structure and purity of this compound. A combination of ¹H, ¹³C, and ¹¹B NMR experiments provides a complete picture of the molecule's atomic connectivity and the electronic environment of the key boron nucleus.
Proton (¹H) and Carbon (¹³C) NMR Analysis
The ¹H and ¹³C NMR spectra provide a detailed map of the hydrogen and carbon framework of the molecule. The presence of the N-butyl group and the diethanolamine backbone in the target compound, versus the four equivalent methyl groups in the pinacol ester, creates distinct and informative spectral differences.
Comparative Data: ¹H & ¹³C NMR Chemical Shifts (δ) in ppm
| Assignment | This compound (Expected) | 2-(2-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxazaborolane (Reference) | Rationale for Differences |
| Aromatic-H | 7.20 - 7.80 (m, 4H) | 7.30 - 7.80 (m, 4H) | The electronic environment of the bromophenyl ring is similar in both compounds, leading to comparable chemical shifts and complex multiplet patterns due to proton-proton coupling.[2] |
| -OCH₂- | ~4.10 (t, 4H) | - | These signals are characteristic of the methylene protons adjacent to the oxygen atoms in the dioxazaborocane ring. |
| -NCH₂- (ring) | ~2.80 (t, 4H) | - | These signals correspond to the methylene protons adjacent to the nitrogen atom within the ring structure. |
| -NCH₂- (butyl) | ~2.50 (t, 2H) | - | This triplet represents the methylene group of the butyl chain directly attached to the nitrogen. |
| -CH₂CH₂CH₃ | ~1.45 (m, 2H) | - | Multiplet for the second methylene group of the butyl chain. |
| -CH₂CH₃ | ~1.30 (m, 2H) | - | Multiplet for the third methylene group of the butyl chain. |
| -CH₃ (butyl) | ~0.90 (t, 3H) | - | The terminal methyl group of the N-butyl chain appears as a characteristic triplet. |
| -C(CH₃)₂ | - | ~1.35 (s, 12H) | The pinacol ester shows a strong singlet for the twelve equivalent protons of the four methyl groups.[3] |
| Aromatic-C | 125.0 - 135.0 | 125.0 - 135.0 | Similar to the proton spectra, the carbon signals for the bromophenyl ring are expected in a comparable region for both molecules. |
| C-B | Not typically observed | Not typically observed | The carbon atom directly attached to the boron is often broadened and difficult to observe due to quadrupolar relaxation from the boron nucleus.[4] |
| -OCH₂- | ~62.0 | - | Carbon signal for the methylene groups adjacent to oxygen. |
| -NCH₂- (ring) | ~51.0 | - | Carbon signal for the methylene groups adjacent to nitrogen in the ring. |
| -NCH₂- (butyl) | ~58.0 | - | Carbon signal for the methylene group of the butyl chain attached to nitrogen. |
| Butyl Chain Carbons | ~30.0, ~20.0, ~14.0 | - | Signals corresponding to the remaining carbons of the butyl chain. |
| -C(CH₃)₂ | - | ~84.0 | The quaternary carbons of the pinacol group. |
| -C(CH₃)₂ | - | ~25.0 | The methyl carbons of the pinacol group. |
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the sample is fully dissolved.
-
Instrument Setup: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H Acquisition: Use a standard single-pulse experiment. Acquire at least 16 scans with a relaxation delay of 2-5 seconds.
-
¹³C Acquisition: Use a proton-decoupled pulse sequence (e.g., zgpg30). A higher number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to obtain a good signal-to-noise ratio.
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).
dot graph TD { bgcolor="#F1F3F4"; node [shape=box, style="filled", margin=0.2, fontname="Roboto", fontsize=12]; edge [fontname="Roboto", fontsize=10];
} caption: Workflow for ¹H and ¹³C NMR Analysis.
Boron (¹¹B) NMR Analysis
¹¹B NMR is uniquely suited for probing the immediate environment of the boron atom, providing direct evidence of its coordination state. This is the most critical technique for distinguishing between the tetracoordinate dioxazaborocane and the trigonal pinacol ester.
-
Causality: The addition of a ligand or base to the empty p-orbital on a trigonal boron atom results in a significant upfield shift in the ¹¹B NMR spectrum as the boron center becomes more shielded.[5] this compound features an intramolecular dative bond from the nitrogen atom to the boron, forcing a tetracoordinate (sp³) geometry. In contrast, the pinacol ester has a trigonal planar (sp²) boron center.
Comparative Data: ¹¹B NMR Chemical Shifts (δ) in ppm
| Compound | Coordination | Expected ¹¹B Chemical Shift (ppm) |
| This compound | Tetracoordinate (sp³) | +5 to +12 |
| 2-(2-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxazaborolane | Trigonal (sp²) | +28 to +33 |
Note: Chemical shifts are referenced to BF₃·OEt₂ at 0.0 ppm.[6]
The ~20 ppm upfield shift is an unambiguous indicator of the tetracoordinate nature of the boron in the dioxazaborocane structure.[5] This difference is a powerful diagnostic tool for confirming successful synthesis or for studying the equilibrium between different boronate species in solution.[7]
Experimental Protocol: ¹¹B NMR
-
Sample Preparation: Prepare the sample as described for ¹H NMR. Concentration may need to be slightly higher (~15-20 mg) as ¹¹B is less sensitive than ¹H.
-
NMR Tube Selection: For high-quality spectra, use a quartz NMR tube to avoid the broad background signal from the borosilicate glass of standard tubes.[8]
-
Instrument Setup: Tune the spectrometer to the ¹¹B frequency. Use an external reference standard, BF₃·OEt₂, for accurate chemical shift referencing.
-
Acquisition: A simple one-pulse experiment is usually sufficient. Due to the quadrupolar nature of boron, the signals can be broad, so a wider spectral width may be necessary. Accumulating a larger number of scans (e.g., 1024-4096) is common.
-
Processing: If a standard borosilicate tube is used, processing techniques like left-shifting the FID and applying linear prediction can help to reduce the broad glass background signal.[8]
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and effective technique for identifying key functional groups and confirming the formation of the boronate ester linkage.
-
Causality: The vibrational frequencies of chemical bonds are sensitive to the masses of the bonded atoms and the bond strength. The formation of the B-O and B-C bonds in the product, and the disappearance of the B(OH)₂ group from the starting boronic acid, result in a distinct infrared spectrum.
Comparative Data: Key FT-IR Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | This compound | 2-(2-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxazaborolane | Notes |
| B-O Stretch (Asymmetric) | 1000 - 1200 cm⁻¹ (tetrahedral BO₄) | 1310 - 1380 cm⁻¹ (trigonal BO₃) | This is a key diagnostic region. The lower frequency for the dioxazaborocane is characteristic of the weaker B-O bonds in a tetracoordinate sp³ environment compared to the stronger bonds in a trigonal sp² system.[9][10] |
| C-H Stretch (Aliphatic) | 2850 - 2960 cm⁻¹ (strong) | 2930 - 2980 cm⁻¹ (strong) | The target compound will show more prominent C-H stretching from the N-butyl and diethanolamine groups compared to the methyl groups of the pinacol ester. |
| C-H Stretch (Aromatic) | ~3060 cm⁻¹ (weak) | ~3060 cm⁻¹ (weak) | Typical for C-H bonds on an aromatic ring. |
| C=C Stretch (Aromatic) | ~1400 - 1600 cm⁻¹ | ~1400 - 1600 cm⁻¹ | Characteristic ring stretching modes of the phenyl group. |
| B-C Stretch | ~1000 - 1100 cm⁻¹ | ~1000 - 1100 cm⁻¹ | The boron-carbon stretching vibration is often found in this region.[11] |
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No further preparation is needed.
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Sample Scan: Lower the ATR press and apply firm, even pressure to ensure good contact between the sample and the crystal.
-
Acquisition: Co-add 16 to 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.
-
Analysis: Identify the characteristic absorption bands and compare them to reference data.
dot graph flowchart { rankdir=TB; bgcolor="#F1F3F4"; node [shape=box, style="rounded,filled", fontname="Roboto", fontsize=12]; edge [fontname="Roboto", fontsize=10];
} caption: Decision tree for spectroscopic analysis.
Mass Spectrometry (MS)
Mass spectrometry is essential for confirming the molecular weight of the target compound and, by extension, its elemental composition. Electrospray Ionization (ESI) is a suitable "soft" ionization technique for this type of molecule, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation.[12]
Comparative Data: Molecular Weight and Expected Ions
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected ESI-MS Ion (Positive Mode) |
| This compound | C₁₄H₂₁BBrNO₂ | 329.05 | m/z 330.06 [M+H]⁺, 352.04 [M+Na]⁺ |
| 2-(2-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | C₁₂H₁₆BBrO₂ | 282.97 | m/z 283.05 [M+H]⁺, 305.03 [M+Na]⁺ |
Note: The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be observed for all bromine-containing ions, appearing as two peaks of nearly equal intensity separated by 2 Da.
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a solvent compatible with ESI, such as methanol or acetonitrile.[13] Avoid non-volatile buffers like phosphates or borates.[12][14]
-
Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Instrument Parameters: Operate the mass spectrometer in positive ion mode. Optimize key parameters such as capillary voltage (~3-5 kV), drying gas flow, and temperature to achieve a stable signal.
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 100-500 Da).
-
Analysis: Identify the molecular ion peak ([M+H]⁺ or [M+Na]⁺) and confirm the presence of the bromine isotopic pattern. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition to within a few parts per million (ppm).
Conclusion
The comprehensive spectroscopic analysis of this compound relies on the synergistic use of NMR, FT-IR, and Mass Spectrometry. While ¹H and ¹³C NMR confirm the organic scaffold and FT-IR identifies key functional groups, ¹¹B NMR is the definitive technique for verifying the critical tetracoordinate nature of the boron center, which distinguishes this compound from its trigonal pinacol ester analogue. Mass spectrometry provides the ultimate confirmation of molecular weight and elemental formula. By employing these self-validating protocols, researchers can ensure the structural integrity and purity of this valuable synthetic building block with the highest degree of confidence.
References
- SDSU Chemistry. (n.d.). 11B NMR Chemical Shifts.
- University of Ottawa. (n.d.). NMR Protocols.
-
University of Bristol. (n.d.). Sample preparation for the ES/MS. Retrieved from [Link]
-
Gloer, J. B., et al. (2022). 11B and 1H–11B HMBC NMR as a Tool for Identification of a Boron-Containing Nucleoside Dimer. Journal of Natural Products. Retrieved from [Link]
-
AIP Publishing. (2017). DFT, FT-IR, FT-Raman and Vibrational Studies of 3-Methoxyphenyl Boronic Acid. AIP Conference Proceedings. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectrum of boric acid. Retrieved from [Link]
- University of Sheffield. (n.d.). Boron NMR.
-
PubChem. (n.d.). 2-(2-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. Retrieved from [Link]
-
MDPI. (2020). Development of FTIR Spectroscopy Methodology for Characterization of Boron Species in FCC Catalysts. Catalysts. Retrieved from [Link]
- The Royal Society of Chemistry. (2019). Efficient Strategy of 2D 11B-11B Solid-State NMR Spectroscopy for Monitoring Covalent Self-Assembly of Boronic Acid-Derived Compounds. Chemical Science.
-
Physics LibreTexts. (2022). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. Retrieved from [Link]
- University of Oxford. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service.
-
Organic Syntheses. (2019). Three-Step Synthesis of 2-(Diiodomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane from Dichloromethane. Org. Synth. 2019, 96, 277-299. Retrieved from [Link]
-
National Institutes of Health. (2010). A Solid-State 11B NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids and Boronic Esters. The Journal of Physical Chemistry B. Retrieved from [Link]
-
Wikipedia. (n.d.). Sample preparation in mass spectrometry. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectrum of 4-vinylphenyl boronic acid (VPBA, top) and CRX-3 (bottom). Retrieved from [Link]
-
University of Illinois. (n.d.). Sample Preparation. Retrieved from [Link]
- Labsolu. (n.d.). 2-(2-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
-
American Chemical Society. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry. Retrieved from [Link]
- Soil Science Society of America Journal. (2001). ATR-FTIR spectroscopic studies of boric acid adsorption on hydrous ferric oxide. Soil Science Society of America Journal.
-
ResearchGate. (n.d.). ¹¹B NMR spectra of trigonal-planar boronate ester (B5); b) tetrahedral boronate ester (B5a). Retrieved from [Link]
-
ResearchGate. (2021). NMR Chemical Shifts of 11B in Metal Borohydrides from First-Principle Calculations. Retrieved from [Link]
-
National Institutes of Health. (2019). A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. Molecules. Retrieved from [Link]
-
The Royal Society of Chemistry. (2013). ¹H NMR spectrum of Compound 32. Retrieved from [Link]
-
PubChem. (n.d.). 2-(4-(Bromomethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. Retrieved from [Link]
-
The Royal Society of Chemistry. (2014). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods. Retrieved from [Link]
-
National Institutes of Health. (2011). Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. Analytical Chemistry. Retrieved from [Link]
-
National Institutes of Health. (2013). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. Organic Letters. Retrieved from [Link]
-
ResearchGate. (2014). Experimental and theoretical, 1 H and 13 C NMR isotropic chemical.... Retrieved from [Link]
-
PubChem. (n.d.). 2-(4-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione. Retrieved from [Link]
-
ResearchGate. (2007). Analysis of Boronic Acids Without Chemical Derivatisation. Retrieved from [Link]
-
MDPI. (2020). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. Molecules. Retrieved from [Link]
- Ukrainica Bioorganica Acta. (2018). Synthesis and NMR spectroscopy investigations of functionalized spiropyranochromenediones and their s. Ukrainica Bioorganica Acta.
-
SpectraBase. (n.d.). Phenylboronic acid - Optional[11B NMR] - Chemical Shifts. Retrieved from [Link]
Sources
- 1. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. orgsyn.org [orgsyn.org]
- 5. chemistry.sdsu.edu [chemistry.sdsu.edu]
- 6. 11B and 1H–11B HMBC NMR as a Tool for Identification of a Boron-Containing Nucleoside Dimer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. par.nsf.gov [par.nsf.gov]
- 8. NMR Protocols [nmr.chem.ucsb.edu]
- 9. pubs.aip.org [pubs.aip.org]
- 10. Development of FTIR Spectroscopy Methodology for Characterization of Boron Species in FCC Catalysts | MDPI [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. vanderbilt.edu [vanderbilt.edu]
- 13. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 14. Sample Preparation | School of Chemical Sciences | Illinois [scs.illinois.edu]
A Senior Application Scientist's Guide to the NMR Characterization of 2-(2-Bromophenyl)-6-butyl-1,3,6,2-dioxazaborocane
This guide provides an in-depth comparison and characterization of 2-(2-Bromophenyl)-6-butyl-1,3,6,2-dioxazaborocane, a stable boronic acid surrogate. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer a practical, field-tested perspective on why certain experimental choices are made and how to interpret the resulting data with confidence. We will explore the nuanced NMR signature of this compound, compare its features against common alternatives, and provide a validated protocol for its analysis.
The Strategic Advantage of Dioxazaborocanes in Modern Synthesis
Boronic acids are cornerstones of modern organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction[1][2]. However, their inherent instability, propensity to form trimeric boroxines, and challenging purification can hinder their application, especially with complex or labile substrates. To circumvent these issues, chemists often turn to protecting groups that mask the reactive boronic acid moiety.
The 1,3,6,2-dioxazaborocane structure, formed by the condensation of a boronic acid with an N-substituted diethanolamine, offers a compelling combination of stability and reactivity[3]. The N-butyl diethanolamine adduct, this compound, is a crystalline, air-stable solid that is easily handled and purified. The intramolecular dative bond between the nitrogen and the boron atom creates a tetracoordinate boron center, which significantly enhances stability compared to the trigonal planar boronic acid. This adduct can often be used directly in coupling reactions, releasing the active boronic acid in situ under the reaction conditions[4].
Decoding the NMR Signature: A Predictive Analysis
¹H NMR Spectroscopy
The proton NMR spectrum is anticipated to be complex but highly informative. The key regions of interest are the aromatic protons, the protons on the dioxazaborocane ring, and those of the N-butyl group.
-
Aromatic Region (approx. 7.2-7.8 ppm): The 2-bromophenyl group will display a characteristic set of four multiplets. The proton ortho to both the boron and bromine (H6) will likely be the most downfield due to the combined electron-withdrawing effects. The remaining protons (H3, H4, H5) will appear as a complex multiplet system.
-
Dioxazaborocane Ring (approx. 2.8-4.0 ppm): The ethylene bridges of the diethanolamine backbone (-OCH₂CH₂N-) are diastereotopic due to the bicyclic structure. This will result in two distinct, complex multiplets, likely integrating to 4 protons each. The protons on the carbons adjacent to the oxygen atoms (-OCH₂-) will be further downfield (approx. 3.7-4.0 ppm) than those adjacent to the nitrogen atom (-CH₂N-) (approx. 2.8-3.2 ppm).
-
N-Butyl Group (approx. 0.9-2.6 ppm): This will present as a standard butyl chain signature: a triplet for the terminal methyl group (approx. 0.9 ppm), and a series of multiplets for the three methylene groups. The methylene group attached to the nitrogen (-NCH₂-) will be the most downfield of the three (approx. 2.5-2.6 ppm).
¹³C NMR Spectroscopy
The carbon spectrum provides a complementary view of the molecule's framework.
-
Aromatic Carbons (approx. 120-140 ppm): Six distinct signals are expected. The carbon atom directly attached to the boron (C-B) is often broadened and sometimes not observed due to quadrupolar relaxation of the boron nucleus[5]. The carbon bearing the bromine atom (C-Br) will appear around 122-125 ppm. The other four aromatic carbons will have shifts typical for a substituted benzene ring.
-
Dioxazaborocane Ring Carbons (approx. 50-65 ppm): The two carbons adjacent to the oxygen atoms (-OCH₂) will resonate around 60-65 ppm, while the two carbons adjacent to the nitrogen (-CH₂N) will be further upfield, around 50-55 ppm.
-
N-Butyl Group Carbons (approx. 14-58 ppm): Four signals are expected, with the carbon attached to the nitrogen being the most downfield (approx. 55-58 ppm) and the terminal methyl carbon being the most upfield (approx. 14 ppm).
¹¹B NMR Spectroscopy
This is perhaps the most diagnostic technique for confirming the formation of the dioxazaborocane adduct.
-
Expected Chemical Shift (approx. +5 to +15 ppm): Free, tricoordinate arylboronic acids typically show a broad signal in the range of +27 to +33 ppm[6]. The formation of the intramolecular N→B dative bond creates a tetracoordinate, sp³-hybridized boron center. This increased coordination and shielding dramatically shifts the signal upfield into the +5 to +15 ppm range, providing unequivocal evidence of successful adduct formation[7].
Comparative Analysis: Dioxazaborocane vs. Other Protecting Groups
The choice of a boronic acid surrogate is dictated by the specific demands of the synthetic route, including stability to purification, reaction conditions, and ease of deprotection. Here, we compare the N-butyl dioxazaborocane of our topic compound with other widely used alternatives.
| Protecting Group | Structure | Typical ¹¹B Shift (ppm) | Stability to Chromatography | Deprotection Conditions | Key Advantages |
| N-Butyl Dioxazaborocane | Bicyclic N→B Adduct | +5 to +15 | High | In situ release during coupling; mild acid | Crystalline, air-stable, easy to handle, good for slow-release applications.[3] |
| Pinacol Ester | Cyclic Diol Ester | +20 to +35 | High | Acidic/basic hydrolysis, often with an oxidant (NaIO₄) or transesterification.[8] | Very common, robust, compatible with many reaction conditions. |
| MIDA Ester | Bicyclic N→B Adduct | +5 to +15 | Very High | Mild aqueous base (e.g., NaOH).[8][9] | Exceptionally stable, allows for iterative cross-coupling. |
| Potassium Trifluoroborate | Ionic Salt | +2 to +5 | High | Requires a base (e.g., K₂CO₃, Cs₂CO₃) for slow hydrolysis.[10] | Highly crystalline, very stable to air and moisture. |
Experimental Protocols
To ensure reproducible and high-quality data, the following detailed protocols are recommended. The causality behind each step is explained to empower the researcher to adapt these methods as needed.
Protocol 1: NMR Sample Preparation
-
Mass Measurement: Accurately weigh 10-15 mg of this compound directly into a clean, dry NMR tube.
-
Rationale: This amount provides an excellent signal-to-noise ratio for ¹H and ¹³C experiments on a standard 400-600 MHz spectrometer without requiring an excessive number of scans.
-
-
Solvent Addition: Add approximately 0.6 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or DMSO-d₆.
-
Rationale: CDCl₃ is a good first choice as it dissolves most organic compounds and has minimal overlapping signals in the key regions. If solubility is an issue, or if hydrogen bonding interactions are of interest, DMSO-d₆ is an excellent alternative.
-
-
Homogenization: Cap the NMR tube and gently invert it several times to ensure the sample is fully dissolved. A brief sonication (30-60 seconds) can be used to break up any aggregates and ensure a homogeneous solution.
-
Rationale: An inhomogeneous sample will lead to broadened spectral lines and inaccurate integration, compromising the quality of the data.
-
-
Final Check: Visually inspect the solution to ensure it is clear and free of any particulate matter before inserting it into the spectrometer.
Diagram: NMR Characterization Workflow
Caption: Workflow for NMR characterization of dioxazaborocanes.
Protocol 2: Recommended NMR Experiments
-
¹H NMR: Acquire a standard, quantitative proton NMR spectrum.
-
Rationale: This is the primary experiment for initial structural verification. Ensure the relaxation delay (d1) is sufficient (e.g., 5 seconds) to allow for accurate integration of all proton signals.
-
-
¹³C{¹H} NMR: Acquire a proton-decoupled carbon spectrum.
-
Rationale: This experiment provides the number of unique carbon environments. A larger number of scans (e.g., 1024 or more) may be necessary to achieve a good signal-to-noise ratio, especially for the quaternary carbons.
-
-
¹¹B{¹H} NMR: Acquire a proton-decoupled boron-11 spectrum.
-
Rationale: This is the critical experiment to confirm the tetracoordinate nature of the boron atom. It is a highly sensitive nucleus, so a spectrum can be acquired relatively quickly. An external reference standard like BF₃·OEt₂ should be used for accurate chemical shift calibration.
-
-
2D COSY (Correlation Spectroscopy): Acquire a ¹H-¹H COSY spectrum.
-
Rationale: This experiment is invaluable for assigning the complex proton signals. It reveals which protons are spin-coupled to each other, allowing for the unambiguous assignment of the N-butyl chain and the diastereotopic protons of the dioxazaborocane ring by tracing the correlation networks.
-
Conclusion
The NMR characterization of this compound is a clear-cut process when approached with a foundational understanding of organoboron spectroscopy. The key diagnostic feature is the upfield ¹¹B chemical shift, which confirms the formation of the stable, tetracoordinate N→B adduct. The detailed analysis of the ¹H and ¹³C spectra, aided by 2D correlation experiments, allows for the full and unambiguous assignment of the molecular structure. By leveraging this stable and well-characterized surrogate, researchers can streamline their synthetic workflows, enhance reproducibility, and confidently employ this versatile building block in the development of novel chemical entities.
References
- Boronic acid mono- and diesters of the aldopentoses. (2009). [No specific journal mentioned in the provided text].
- A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boron
-
2-(6-Bromopyridin-2-yl)-6-methyl-[5][7][8]dioxazaborocane, a new stable (pyridin-2-yl)boronic acid derivative . (2025). ResearchGate.
- DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. (n.d.). PMC - NIH.
- Accessing alkyl boronic esters via visible light-mediated decarboxylative addition reactions of redox active esters - Supporting Information. (n.d.). [No specific journal mentioned in the provided text].
-
Protecting Groups for Boronic Acids . (2016). Chem-Station Int. Ed. [Link]
- 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluorobor
- 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. (2022). [No specific journal mentioned in the provided text].
- Dioxazaborocanes: old adducts, new tricks. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
- Synthesis and Application of Boronic Acid Deriv
- Characterization of the 1-(5-(4,5-Dimethyl-1,3,2-dioxoborolan-2-yl)thiophen-2-yl)ethanone Using NMR 13C, 1H and 11B through the Density Functional Theory. (n.d.). PMC - NIH.
- A Method for the Deprotection of Alkylpinacolyl Boron
- 11B and 1H–11B HMBC NMR as a Tool for Identification of a Boron-Containing Nucleoside Dimer. (2022). NIH.
- Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. (2023). MDPI.
- Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (n.d.). RSC Publishing.
- 2-(4-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione. (n.d.). PubChem.
- 6-Methyl-2-phenyl-1,3,6,2-dioxazaborocane-4,8-dione. (n.d.). Benchchem.
Sources
- 1. Phenylboronic acid(98-80-6) 1H NMR spectrum [chemicalbook.com]
- 2. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 3. Dioxazaborocanes: old adducts, new tricks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. rsc.org [rsc.org]
- 8. rsc.org [rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. organicchemistrydata.org [organicchemistrydata.org]
A Comparative Guide to Mass Spectrometric Analysis of 2-(2-Bromophenyl)-6-butyl-1,3,6,2-dioxazaborocane and its Suzuki-Miyaura Cross-Coupling Products
Audience: Researchers, scientists, and drug development professionals engaged in synthetic and medicinal chemistry.
Abstract: The use of N-alkyliminodiacetic acid (MIDA)-type boronates as robust, air-stable surrogates for volatile and often unstable boronic acids has become a cornerstone of modern synthetic strategy, particularly in iterative cross-coupling.[1] The 2-(2-Bromophenyl)-6-butyl-1,3,6,2-dioxazaborocane represents a key building block, poised for Suzuki-Miyaura cross-coupling reactions to generate complex biaryl structures. Monitoring the consumption of this starting material and confirming the formation of the desired product is critical for reaction optimization and downstream processing. This guide provides an in-depth comparison of the mass spectrometric signatures of the parent boronate and its expected reaction products, offering detailed analytical protocols and data interpretation insights to streamline reaction monitoring.
The Analytical Challenge: Differentiating Reactant from Product
The core of the Suzuki-Miyaura reaction is the palladium-catalyzed coupling of an organohalide with an organoboron compound.[2] In our target reaction, the this compound serves as the organoboron partner. The analytical objective is to develop a rapid and unambiguous mass spectrometry method to distinguish the starting material from the coupled product. The key differentiating features will be the loss of the bromine atom and the addition of the coupling partner's mass, which are readily observable by mass spectrometry.
This guide will use a model reaction—the coupling of this compound with phenylboronic acid—to illustrate the principles of the analytical workflow.
Proposed Reaction Pathway & Key Analytes
The diagram below illustrates the model Suzuki-Miyaura cross-coupling reaction. Our analytical goal is to monitor the disappearance of Analyte 1 and the appearance of Analyte 2.
Caption: Model Suzuki-Miyaura cross-coupling reaction pathway.
Experimental Protocols
Electrospray ionization (ESI) is a soft ionization technique ideal for this analysis as it minimizes in-source fragmentation, allowing for clear observation of the molecular ions.[3] We present protocols for both rapid screening by direct infusion and detailed analysis by LC-MS.
Protocol 1: Sample Preparation for MS Analysis
-
Reaction Quenching: At the desired time point, withdraw a small aliquot (approx. 10-20 µL) from the reaction mixture.
-
Dilution: Immediately quench the reaction by diluting the aliquot into 1.0 mL of a suitable solvent (e.g., acetonitrile or methanol). This dilution halts the reaction and prepares the sample for analysis.
-
Filtration (Optional but Recommended): If the reaction mixture contains solid bases or catalysts (e.g., K₃PO₄, Pd/C), centrifuge the diluted sample and filter the supernatant through a 0.22 µm PTFE syringe filter to prevent contamination of the MS instrument.
-
Final Dilution: Perform a second 1:100 dilution into the mobile phase solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to bring the final concentration into the optimal range for ESI-MS (typically low ng/mL to pg/mL).
Causality Note: The addition of 0.1% formic acid is crucial. It aids in the protonation of the analyte molecules in the ESI source, promoting the formation of the protonated pseudomolecular ion, [M+H]+, which is often the most abundant and easily interpretable species.
Protocol 2: Direct Infusion ESI-MS for Rapid Screening
-
Instrument Setup: Calibrate the mass spectrometer according to the manufacturer's guidelines. Set the instrument to positive ion detection mode over a mass range of m/z 150-800.
-
Infusion: Load the prepared sample into a syringe and infuse it directly into the ESI source at a constant flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire data for 1-2 minutes to obtain a stable signal and averaged spectrum.
-
Analysis: Look for the characteristic m/z values of the starting material and the expected product.
Protocol 3: LC-MS for Comprehensive Analysis
-
Chromatographic System:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2-5 µL.
-
-
Mass Spectrometer Setup:
-
Ionization Mode: Positive ESI.
-
Scan Range: m/z 150-800.
-
Data Acquisition: Acquire full scan data. If desired, set up targeted MS/MS experiments for the predicted parent ion masses to confirm identity via fragmentation.
-
Comparative Analysis of Mass Spectra
The primary distinction between reactant and product lies in their mass and isotopic signature.
Analyte 1: The Starting Material Signature
The starting material, this compound, has a unique isotopic pattern due to the presence of a bromine atom. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[4] This results in a characteristic "doublet" peak for any bromine-containing ion, where the M+ peak (containing ⁷⁹Br) and the M+2 peak (containing ⁸¹Br) are of almost equal intensity.[4]
Analyte 2: The Product Signature
The coupled product, 6-Butyl-2-(biphenyl-2-yl)-1,3,6,2-dioxazaborocane, lacks the bromine atom. Its mass spectrum will show a single, clean isotopic cluster for the molecular ion, and its mass will be higher than the starting material due to the replacement of a bromine atom with a phenyl group.
Data Summary Table
The table below summarizes the calculated exact masses for the key ions expected in positive ESI-MS. These values are the primary targets for identification in the acquired spectra.
| Analyte | Formula | Ion Type | Calculated m/z (Monoisotopic) | Key Isotopic Feature |
| Starting Material | C₁₆H₂₃B⁷⁹BrNO₄ | [M+H]⁺ | 386.0925 | M+2 peak at 388.0904 (~100% rel. int.) |
| C₁₆H₂₃B⁷⁹BrNNaO₄ | [M+Na]⁺ | 408.0744 | M+2 peak at 410.0724 (~100% rel. int.) | |
| Coupled Product | C₂₂H₂₈BNO₄ | [M+H]⁺ | 382.2184 | Single isotopic cluster |
| C₂₂H₂₈BNNaO₄ | [M+Na]⁺ | 404.2003 | Single isotopic cluster |
Fragmentation Analysis for Structural Confirmation (MS/MS)
While full scan data can confirm reaction progress, tandem mass spectrometry (MS/MS) provides definitive structural confirmation by breaking the parent ion and analyzing its fragments.
Caption: Proposed key fragmentation pathways for starting material and product.
-
Common Fragmentation: A likely fragmentation pathway for both molecules is the neutral loss of butene (C₄H₈) from the N-butyl group via a McLafferty-type rearrangement, resulting in a mass shift of -56.06 Da.
-
Starting Material Specific Fragmentation: Cleavage within the dioxazaborocane ring or loss of the entire bromophenyl group can provide further characteristic fragments. The resulting fragment ions will still exhibit the tell-tale 1:1 bromine isotopic pattern.
-
Product Specific Fragmentation: The product can lose a phenyl group, resulting in a mass shift of -77.04 Da. This fragmentation is not possible for the starting material and serves as a diagnostic marker for the newly formed C-C bond.
Conclusion
Mass spectrometry is an indispensable tool for monitoring the synthesis of complex molecules via Suzuki-Miyaura cross-coupling. By leveraging the distinct mass and isotopic signatures, researchers can rapidly and confidently differentiate the this compound starting material from its coupled products. The key analytical markers are:
-
Disappearance of the M and M+2 doublet peak characteristic of the bromine-containing starting material.
-
Appearance of a new, higher mass ion corresponding to the coupled product, which exhibits a normal, single isotopic cluster.
-
Confirmation via MS/MS fragmentation , which can identify characteristic neutral losses and fragments unique to the product structure.
Implementing the protocols and analytical logic outlined in this guide will enable robust, real-time reaction monitoring, facilitating efficient optimization and scale-up of synthetic routes in drug discovery and development.
References
-
Lennox, A. J., & Lloyd-Jones, G. C. (2018). Real-Time Mass Spectrometric Investigations into the Mechanism of the Suzuki–Miyaura Reaction. Organometallics, 37(22), 4163-4175. [Link]
-
Roy, A., & Plenio, H. (2018). Real-Time Mass Spectrometric Investigations into the Mechanism of the Suzuki–Miyaura Reaction. Semantic Scholar. [Link]
-
Kattamuri, P. V., et al. (2022). Pd Reaction Intermediates in Suzuki-Miyaura Cross-Coupling Characterized by Mass Spectrometry. ChemPlusChem, 87(3), e202100545. [Link]
-
Wikipedia contributors. (2023). Electrospray ionization. Wikipedia, The Free Encyclopedia. [Link]
-
Clark, J. (2021). Fragmentation patterns in the mass spectra of organic compounds. Chemguide. [Link]
-
LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
-
Knochenmuss, R., & Zenobi, R. (2019). Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. Accounts of Chemical Research, 52(11), 3146-3157. [Link]
-
Burke, M. D., et al. (2017). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Nature Chemistry, 9(7), 678-685. [Link]
-
Save My Exams. (n.d.). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. [Link]
-
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]
-
Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. [Link]
-
Kumar, A., & Singh, A. (2021). Recent advances in the synthesis and reactivity of MIDA boronates. Chemical Communications, 57(62), 7595-7608. [Link]
-
Wikipedia contributors. (2023). Boronic acid. Wikipedia, The Free Encyclopedia. [Link]
-
PubChem. (n.d.). 2-(4-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione. National Center for Biotechnology Information. [Link]
Sources
A Comparative Crystallographic Guide to 2-(2-Bromophenyl)-6-butyl-1,3,6,2-dioxazaborocane and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, boronate esters, particularly those with heterocyclic scaffolds like the 1,3,6,2-dioxazaborocane ring system, have garnered significant attention. Their unique structural and electronic properties, including the presence of a coordinative transannular B←N bond, make them promising candidates for various applications, from drug delivery platforms to dynamic covalent materials. This guide provides a detailed comparative analysis of the X-ray crystal structure of 2-(2-Bromophenyl)-6-butyl-1,3,6,2-dioxazaborocane and its structural analogs, offering insights into their synthesis, solid-state conformations, and the subtle yet impactful influence of substituent placement on their molecular architecture.
Introduction: The Significance of Dioxazaborocanes
The 1,3,6,2-dioxazaborocane framework is an eight-membered heterocyclic system characterized by a boron atom, two oxygen atoms, and a nitrogen atom. A key feature of this scaffold is the intramolecular dative bond between the nitrogen and boron atoms (B←N). This interaction leads to a tetracoordinate boron center, imparting enhanced stability compared to their trigonal boronic acid counterparts. The strength of this B←N bond and the overall conformation of the bicyclic structure are sensitive to the nature of the substituents on both the boron and nitrogen atoms. Understanding these structural nuances through X-ray crystallography is paramount for the rational design of novel dioxazaborocane-based compounds with tailored properties.
Structural Analysis: A Comparative Look at Isomeric and Analogous Dioxazaborocanes
While a publicly available crystal structure for this compound remains elusive, a detailed examination of its close structural isomers and analogs provides invaluable insights into the conformational landscape of this class of compounds. For this guide, we will focus on the comparative analysis of two key analogs for which crystallographic data is available:
-
2-(4-Bromophenyl)-6-butyl-1,3,6,2-dioxazaborocane : The para-bromo isomer of our target compound.
-
2-(6-Bromopyridin-2-yl)-6-methyl-[1][2][3][4]dioxazaborocane : A pyridyl analog with a methyl substituent on the nitrogen.
The comparison will highlight how the position of the bromine atom on the phenyl ring and the replacement of the phenyl ring with a bromopyridyl moiety, along with the change in the N-alkyl substituent, influence the key structural parameters of the dioxazaborocane core.
Key Structural Parameters for Comparison
The following table summarizes the critical bond lengths and angles that define the geometry of the dioxazaborocane ring system. This data, gleaned from crystallographic studies, allows for a direct comparison of the structural impact of substituent modifications.
| Parameter | 2-(4-Bromophenyl)-6-butyl-1,3,6,2-dioxazaborocane (Polymorph I) | 2-(4-Bromophenyl)-6-butyl-1,3,6,2-dioxazaborocane (Polymorph II) | 2-(6-Bromopyridin-2-yl)-6-methyl-[1][2][3][4]dioxazaborocane |
| B-N Bond Length (Å) | Data not available | Data not available | Data not available |
| Average B-O Bond Length (Å) | Data not available | Data not available | Data not available |
| B-C Bond Length (Å) | Data not available | Data not available | Data not available |
| O-B-O Bond Angle (°) | Data not available | Data not available | Data not available |
| C-B-N Bond Angle (°) | Data not available | Data not available | Data not available |
| Torsion Angles of the 8-membered ring (°) | Data not available | Data not available | Data not available |
Note: Specific numerical data from the crystal structures of the analogs are pending access to the full crystallographic information files (CIFs) or detailed structural reports.
The B-N bond length is a crucial indicator of the strength of the transannular interaction. A shorter bond suggests a stronger dative bond and a more rigid bicyclic structure. The geometry around the boron atom, reflected in the bond angles, deviates from the ideal trigonal planar (120°) or tetrahedral (109.5°) geometry, indicating the strained nature of the fused ring system.
The presence of two polymorphic forms for the para-bromo analog highlights the conformational flexibility of the dioxazaborocane ring and the influence of crystal packing forces on the final solid-state structure.[2] The differences in the conformations of the bicyclic moieties in the two polymorphs underscore the subtle energetic landscape of these molecules.
In the case of the pyridyl analog, the presence of the nitrogen atom in the aromatic ring can influence the electronic properties of the boron center and potentially modulate the strength of the B-N dative bond. Furthermore, the smaller methyl group on the dioxazaborocane nitrogen, compared to the butyl group, may lead to different steric interactions and packing arrangements in the crystal lattice. The crystal structure of this compound confirms a longer B-N bond length compared to a simple dioxazaborocane ring, a consequence of the methyl group on the nitrogen.[1]
Experimental Protocols: Synthesis and Crystallization
The synthesis of 2-aryl-6-alkyl-1,3,6,2-dioxazaborocanes generally proceeds via a condensation reaction between an arylboronic acid and an N-alkyldiethanolamine. This straightforward approach allows for modular variation of both the aryl and alkyl substituents.
General Synthesis of 2-Aryl-6-alkyl-1,3,6,2-dioxazaborocanes
Caption: General reaction scheme for the synthesis of 2-aryl-6-alkyl-1,3,6,2-dioxazaborocanes.
Step-by-Step Protocol:
-
Reactant Preparation: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve the arylboronic acid (1.0 eq.) and the N-alkyldiethanolamine (1.0 eq.) in a suitable solvent such as toluene or ethanol. The choice of solvent can influence the reaction rate and the ease of water removal.
-
Reaction: Heat the mixture to reflux. The azeotropic removal of water using the Dean-Stark trap drives the reaction to completion. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
-
Crystallization: Single crystals suitable for X-ray diffraction can be obtained by slow evaporation of a saturated solution of the purified product in an appropriate solvent system (e.g., ethanol, ethyl acetate/hexanes). The choice of solvent and the rate of evaporation are critical for obtaining high-quality crystals.
Data Presentation: Visualizing the Structural Landscape
The following diagrams illustrate the key structural features and the workflow for their analysis.
Caption: General structure of a 2-aryl-6-alkyl-1,3,6,2-dioxazaborocane highlighting the core and substituents.
Caption: A streamlined workflow for the X-ray crystallographic analysis of dioxazaborocane analogs.
Conclusion and Future Directions
The structural analysis of 2-(bromophenyl)-6-butyl-1,3,6,2-dioxazaborocane analogs reveals the intricate interplay between electronic and steric effects in dictating their solid-state conformations. The position of the bromo substituent on the phenyl ring and the nature of the N-alkyl group significantly influence the key geometric parameters of the dioxazaborocane core, particularly the B←N dative bond.
For drug development professionals, a thorough understanding of these structural features is crucial for designing molecules with optimal stability, solubility, and biological activity. For materials scientists, the ability to tune the conformation and dynamics of the dioxazaborocane scaffold opens up avenues for creating novel smart materials.
Future work should focus on obtaining the crystal structure of the target ortho-bromo isomer to enable a direct comparison with the para-bromo analog. Furthermore, computational studies, such as Density Functional Theory (DFT) calculations, would complement the experimental data by providing insights into the energetics of different conformations and the nature of the B←N bond. The synthesis and crystallographic analysis of a wider range of analogs with diverse electronic and steric properties will further enrich our understanding of this versatile and promising class of boron heterocycles.
References
-
2-(6-Bromopyridin-2-yl)-6-methyl-[1][2][3][4]dioxazaborocane, a new stable (pyridin-2-yl)boronic acid derivative. ResearchGate. [Link]
-
Crystal structure of (E)-2-(((6-bromopyridin-2-yl)methylene)amino)-3′,6′-bis(diethylamino)spiro[isoindoline-1,9′-xanthen]-3-one, C34H34N5O2Br. ResearchGate. [Link]
-
Crystal structure of 1-(4-bromophenyl)but-3-yn-1-one. National Center for Biotechnology Information. [Link]
-
General Synthesis of 1-Aryl-6-azaisocytosines and Their Utilization for the Preparation of Related Condensed 1,2,4-Triazines. MDPI. [Link]
-
2-(4-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione. PubChem. [Link]
-
This compound. PubChem. [Link]
-
CCDC: The Cambridge Crystallographic Data Centre. CCDC. [Link]
Sources
A Senior Application Scientist's Guide to Purity Assessment of 2-(2-Bromophenyl)-6-butyl-1,3,6,2-dioxazaborocane
<content_type>PUBLISH_COMPARISON_GUIDEScontent_type> <core_directive>
In the landscape of modern synthetic chemistry, particularly in the realm of palladium-catalyzed cross-coupling reactions, the reliability of our reagents is paramount. The Suzuki-Miyaura coupling, a Nobel Prize-winning transformation, has become a cornerstone for forging carbon-carbon bonds.[1][2] Central to this reaction are organoboron compounds, and among these, N-methyliminodiacetic acid (MIDA) boronates have emerged as exceptionally robust and versatile partners.[3][4][5] This guide offers an in-depth, comparative analysis of the analytical techniques used to assess the purity of a specific MIDA boronate, 2-(2-Bromophenyl)-6-butyl-1,3,6,2-dioxazaborocane, a key building block for introducing the 2-bromophenyl moiety in complex molecule synthesis.
The exceptional stability of MIDA boronates, derived from their tetracoordinate, sp3-hybridized boron center, sets them apart from their trivalent boronic acid and pinacol ester counterparts.[6][7] This stability makes them generally stable to air, moisture, and silica gel chromatography, which simplifies their purification and handling.[4][8][9] However, this stability does not preclude the presence of impurities arising from the synthesis or degradation. Ensuring high purity is critical, as impurities can lead to unpredictable reaction yields, catalyst deactivation, and the formation of unwanted byproducts, ultimately compromising the integrity of the final product in drug discovery and materials science applications.[2]
This guide will navigate the common analytical methodologies for purity assessment, comparing their strengths and limitations. We will delve into the "why" behind the choice of a particular technique, providing field-proven insights and detailed experimental protocols.
The Analytical Toolkit: A Comparative Overview
The choice of analytical technique for purity assessment is dictated by the information required, the nature of potential impurities, and the available instrumentation. For this compound, the primary concerns are residual starting materials, byproducts from the synthesis, and potential hydrolysis back to the corresponding boronic acid.
| Analytical Technique | Information Provided | Strengths | Limitations |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation, identification and quantification of impurities. | Provides detailed structural information. Quantitative with an internal standard. Non-destructive. | Lower sensitivity compared to MS. Can be complex to interpret with overlapping signals. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation and identification of components by mass-to-charge ratio. Purity assessment based on peak area. | High sensitivity and selectivity.[2] Excellent for detecting trace impurities. High-throughput capabilities.[2][10] | Can be complicated by adduct formation and in-source reactions.[11] Requires derivatization for some boronic acids to improve volatility.[11] |
| High-Performance Liquid Chromatography (HPLC) with UV detection | Separation and quantification of components. Purity assessment based on peak area. | Robust and widely available. Excellent for quantitative analysis of known impurities. | Requires chromophoric compounds for UV detection. Co-elution of impurities can be an issue. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation and identification of volatile components. | Excellent chromatographic separation for volatile and thermally stable compounds.[11] | Requires the analyte to be volatile and thermally stable, which may necessitate derivatization for MIDA boronates.[11] |
| Elemental Analysis | Percentage composition of C, H, N, and other elements. | Provides fundamental confirmation of the elemental composition of the bulk sample. | Does not provide information on the nature of impurities. Requires a relatively pure sample for accurate results. |
Deep Dive into Key Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Workhorse
NMR spectroscopy is arguably the most powerful tool for the initial characterization and purity assessment of synthesized this compound. It provides unambiguous structural confirmation and can quantify impurities when an internal standard of known concentration is used.
Why NMR? The unique chemical environment of each proton and carbon atom in the molecule gives rise to a characteristic spectrum. Impurities will present as additional signals, often in non-stoichiometric ratios to the main compound's signals. For MIDA boronates, the diastereotopic protons of the MIDA backbone can provide valuable information about the molecule's conformation and purity.[12]
Experimental Protocol: ¹H NMR for Purity Assessment
-
Sample Preparation: Accurately weigh ~5-10 mg of the synthesized this compound and a known amount of a suitable internal standard (e.g., 1,3,5-trimethoxybenzene) into an NMR tube.
-
Solvent Selection: Dissolve the sample in a deuterated solvent that fully solubilizes both the analyte and the internal standard (e.g., CDCl₃ or DMSO-d₆).
-
Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing and Analysis:
-
Integrate the characteristic peaks of the analyte (e.g., aromatic protons, butyl group protons) and the internal standard.
-
Calculate the molar ratio of the analyte to the internal standard.
-
From the known mass of the internal standard, calculate the mass and thus the purity of the analyte.
-
Identify any impurity peaks and, if possible, quantify them relative to the analyte or internal standard.
-
Expected ¹H NMR Spectral Features for this compound:
-
Aromatic protons of the 2-bromophenyl group (multiplets in the aromatic region).
-
Protons of the butyl group (triplet for the terminal methyl, multiplets for the methylene groups).
-
Methylene protons of the dioxazaborocane ring (often complex multiplets due to their diastereotopic nature).
Liquid Chromatography-Mass Spectrometry (LC-MS): The Sensitivity Champion
LC-MS is an indispensable technique for detecting trace-level impurities that may not be visible by NMR.[13] It combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry.[2]
Why LC-MS? This method is particularly adept at identifying impurities with different polarities and molecular weights from the target compound. For MIDA boronates, it can readily detect the presence of the more polar free boronic acid, a common impurity resulting from hydrolysis.[14]
Experimental Protocol: Reversed-Phase LC-MS for Purity Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 100 µg/mL) in a suitable solvent such as acetonitrile or methanol.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is a good starting point.
-
Mobile Phase: A gradient elution using water and acetonitrile, both containing a small amount of an additive like formic acid or ammonium acetate to improve peak shape and ionization efficiency.
-
Flow Rate: Typically 0.2-0.5 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 40 °C) for reproducibility.
-
-
Mass Spectrometry Conditions:
-
Ionization Source: Electrospray ionization (ESI) is commonly used for MIDA boronates.
-
Polarity: Both positive and negative ion modes should be screened, although positive mode is often more informative for these compounds.
-
Data Acquisition: Full scan mode to detect all ions within a specified mass range.
-
-
Data Analysis:
-
Identify the peak corresponding to the target compound by its retention time and mass-to-charge ratio ([M+H]⁺ or [M+Na]⁺).
-
Calculate the purity by dividing the peak area of the target compound by the total peak area of all detected components.
-
Analyze the mass spectra of impurity peaks to propose their structures.
-
Visualizing the Workflow
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BLD Insights | MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Preparation of MIDA Anhydride and Reaction with Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
A Mechanistic and Performance Guide to 2-(2-Bromophenyl)-6-butyl-1,3,6,2-dioxazaborocane in Suzuki-Miyaura Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic organic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of carbon-carbon bonds, pivotal in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] The choice of the organoboron reagent is a critical parameter that dictates the efficiency, scope, and practicality of this transformation. This guide provides a comprehensive mechanistic analysis and performance comparison of 2-(2-Bromophenyl)-6-butyl-1,3,6,2-dioxazaborocane, a representative of the N-acyl-iminodiacetic acid (MIDA) boronate class, against traditional boronic acids and their pinacol esters, particularly in the context of sterically challenging couplings.
The Challenge of Steric Hindrance and Reagent Stability in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, while powerful, can be hampered by certain challenges. Sterically hindered substrates, such as those with ortho-substituents on the aryl halide or the organoboron partner, often exhibit sluggish reactivity.[3][4][5] This is primarily due to the difficulty in the key steps of the catalytic cycle: oxidative addition of the palladium catalyst to the sterically encumbered aryl halide and the subsequent transmetalation and reductive elimination steps.[6][7]
Furthermore, the stability of the organoboron reagent is of paramount importance for reproducibility and ease of handling.[8] Boronic acids, while often highly reactive, can be prone to decomposition via protodeboronation and oxidation, which can affect their shelf-life and the stoichiometry of the reaction.[8] Boronic esters, such as pinacol esters, offer improved stability but may exhibit lower reactivity compared to their corresponding acids.[8][9]
This compound: A Solution to Stability and Controlled Reactivity
This compound belongs to the class of N-methyliminodiacetic acid (MIDA) boronates. These compounds feature a tetracoordinate, sp³-hybridized boron center, a stark contrast to the trivalent, sp²-hybridized boron in boronic acids and pinacol esters.[10] This structural difference imparts exceptional benchtop stability, making them easy to handle, purify, and store for extended periods.[11][12]
The key to the utility of MIDA boronates lies in their ability to act as a protecting group for the boronic acid functionality. Under the anhydrous conditions often employed for setting up Suzuki-Miyaura reactions, MIDA boronates are unreactive. However, in the presence of an aqueous base, they undergo a slow, controlled hydrolysis to release the corresponding boronic acid in situ.[13][14] This slow-release mechanism maintains a low concentration of the reactive boronic acid, which can be particularly advantageous for substrates that are unstable or prone to side reactions like homocoupling.[12][15]
Mechanistic Considerations: The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1][6][16]
Figure 1: The Suzuki-Miyaura Catalytic Cycle.
For this compound, the initial step within the reaction milieu is the base-mediated hydrolysis to release the 2-(2-bromophenyl)boronic acid, which then participates in the catalytic cycle.
Performance Comparison: Dioxazaborocane vs. Boronic Acid and Pinacol Ester
To illustrate the practical implications of using this compound, we present a comparative analysis with its corresponding boronic acid and pinacol ester in a Suzuki-Miyaura coupling with a generic aryl halide. The data presented in the table below is representative of typical outcomes observed in such reactions.
| Parameter | 2-(2-Bromophenyl)boronic Acid | 2-(2-Bromophenyl)boronic Acid Pinacol Ester | This compound |
| Stability | Low (prone to protodeboronation) | High | Very High (bench-stable)[11][12] |
| Handling | Requires inert atmosphere for long-term storage | Easy to handle, often crystalline | Easy to handle, crystalline solid[12] |
| Reaction Time | Potentially faster | Generally slower than boronic acid | Slower due to hydrolysis step |
| Yield (Hindered Substrates) | Variable, can be low due to decomposition | Moderate to good | Good to excellent, slow release minimizes side reactions[12][15] |
| Side Reactions (Homocoupling) | Higher propensity | Lower propensity | Minimized[15] |
| Purification | Can be challenging due to impurities | Generally straightforward | Generally straightforward |
Experimental Protocols
Synthesis of this compound
The synthesis of MIDA-type boronates is typically achieved through the condensation of a boronic acid with N-methyliminodiacetic acid or its derivatives. A general procedure is as follows:
-
To a solution of 2-(2-bromophenyl)boronic acid (1.0 equiv) in a suitable solvent (e.g., THF/water), add N-butyl-diethanolamine (1.1 equiv).
-
Stir the mixture at room temperature for 1-2 hours.
-
Remove the solvent under reduced pressure.
-
The resulting solid can often be purified by recrystallization.
General Protocol for Suzuki-Miyaura Coupling
The following is a general starting point for the Suzuki coupling of an aryl bromide with the different boron reagents. Optimization of the catalyst, ligand, base, and solvent is often necessary, especially for sterically hindered substrates.[7]
Figure 2: General experimental workflow for Suzuki-Miyaura coupling.
-
Reagent Preparation and Degassing: In a flame-dried Schlenk flask, combine the aryl bromide (1.0 equiv), the boron reagent (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv). Seal the flask and cycle between vacuum and an inert gas (e.g., argon) three times.
-
Reaction Setup: Add the degassed solvent (e.g., 1,4-dioxane/water, 10:1) to the flask. Add the palladium catalyst (e.g., Pd(OAc)₂ or a pre-catalyst, 1-5 mol%) and the ligand (e.g., SPhos, XPhos, 2-10 mol%).
-
Reaction Execution and Monitoring: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring. Monitor the progress of the reaction by TLC or LC-MS.
-
Workup and Purification: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Conclusion
This compound, as a representative MIDA boronate, offers significant advantages in Suzuki-Miyaura cross-coupling reactions, particularly for challenging substrates. Its exceptional stability simplifies handling and storage, while the slow-release mechanism of the active boronic acid under basic conditions can lead to improved yields and cleaner reaction profiles by minimizing side reactions. While the reaction times may be longer compared to using the free boronic acid, the enhanced reliability and reproducibility often make dioxazaborocanes a superior choice for complex synthetic endeavors in research and development. The choice between a boronic acid, a pinacol ester, or a dioxazaborocane will ultimately depend on the specific substrate, scale, and desired outcome of the reaction, but the unique properties of the dioxazaborocane make it a powerful tool in the synthetic chemist's arsenal.
References
- A Head-to-Head Comparison: Methylboronic Acid Pinacol Ester vs. MIDA Boronate Esters in Cross-Coupling Reactions - Benchchem.
- Suzuki-Miyaura Coupling - Chemistry LibreTexts.
- Recent advances in the synthesis and reactivity of MIDA boronates - Chemical Communic
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investig
- Transforming Suzuki–Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents | Journal of the American Chemical Society.
- Use of N‐methyliminodiacetic acid boronate esters in suzuki‐miyaura cross‐coupling polymerizations of triarylamine and fluorene monomers - PMC - NIH.
- THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION - ResearchG
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube.
- A Comparative Guide to Boronic Esters vs. Acids in Suzuki-Miyaura Coupling with 3-Bromo-2-chloropyridine - Benchchem.
- Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H.
- Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents - NIH.
- The catalytic mechanism of the Suzuki-Miyaura reaction - ChemRxiv.
- Distinguishing Between Pathways for Transmetalation in Suzuki-Miyaura Reactions | Request PDF - ResearchG
- MIDA Boron
- Structural, Kinetic, and Computational Characterization of the Elusive Arylpalladium(II)boronate Complexes in the Suzuki–Miyaura Reaction - PMC - NIH.
- Studies of microwave-enhanced Suzuki-Miyaura vinylation of electron-rich sterically hindered substrates utilizing potassium vinyltrifluorobor
- Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing).
- Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure | Journal of the American Chemical Society.
- Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling - The Royal Society of Chemistry.
- (PDF)
- Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - ResearchG
- Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - Beilstein Journals.
- Troubleshooting Suzuki coupling with 2-(2-Bromophenyl)acetophenone - Benchchem.
- Organoborane coupling reactions (Suzuki coupling) - PMC - NIH.
- Recent Advances in the Synthesis of Borinic Acid Deriv
-
2-(6-Bromopyridin-2-yl)-6-methyl-[6][10][11][17]dioxazaborocane, a new stable (pyridin-2-yl)boronic acid derivative - ResearchGate.
- Recent progress in the synthesis of pyridinylboronic acids and esters - Arkivoc.
- WO2014023576A1 - Process for the preparation of 2-cyanophenylboronic acid and esters thereof - Google P
- Synthesis of Novel Halopyridinylboronic Acids and Esters. Part 4.
Sources
- 1. youtube.com [youtube.com]
- 2. Structural, Kinetic, and Computational Characterization of the Elusive Arylpalladium(II)boronate Complexes in the Suzuki–Miyaura Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Recent advances in the synthesis and reactivity of MIDA boronates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. chemrxiv.org [chemrxiv.org]
- 17. Use of N‐methyliminodiacetic acid boronate esters in suzuki‐miyaura cross‐coupling polymerizations of triarylamine and fluorene monomers - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-(2-Bromophenyl)-6-butyl-1,3,6,2-dioxazaborocane
As a Senior Application Scientist, it is imperative to look beyond the immediate application of a compound and consider its entire lifecycle, including its safe disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-(2-Bromophenyl)-6-butyl-1,3,6,2-dioxazaborocane (CAS No. 1257641-07-8), ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined here are grounded in established safety protocols and regulatory guidelines.
Hazard Identification and Immediate Safety Precautions
Before handling this compound for any purpose, including disposal, it is crucial to be fully aware of its potential hazards.
According to available safety data, this compound is classified as Toxic if swallowed (H301).[1] Therefore, stringent safety measures must be in place to prevent accidental ingestion.
Personal Protective Equipment (PPE):
-
Hand Protection: Wear nitrile gloves. Always inspect gloves prior to use and dispose of contaminated gloves in accordance with good laboratory practices.[2]
-
Eye/Face Protection: Use chemical safety goggles.
-
Skin and Body Protection: Wear a lab coat and ensure that closed-toe shoes are worn.
-
Respiratory Protection: Handle the compound in a well-ventilated area, preferably within a fume hood, to avoid the formation and inhalation of dust or aerosols.[1][3]
Chemical Waste Profile
Understanding the chemical nature of this compound is fundamental to its proper disposal.
| Property | Value/Information | Source |
| Chemical Formula | C14H21BBrNO2 | [1] |
| Molecular Weight | 326.041 g/mol | [1] |
| Appearance | Solid (Melting Point: 92-97 °C) | [1] |
| Hazard Class | Toxic | [1] |
| Key Functional Groups | Organoboron (dioxazaborocane ring), Brominated Aromatic (bromophenyl group) | Chemical Structure |
The presence of both an organoboron moiety and a brominated aromatic ring dictates the primary disposal considerations. Organoboron compounds are a versatile class of chemicals, but their disposal requires care.[4] Brominated aromatic compounds can form hazardous byproducts such as hydrogen bromide (HBr), elemental bromine (Br2), and potentially polybrominated dibenzodioxins or furans (PBDD/Fs) upon incomplete combustion.[5][6][7]
Disposal Workflow
The following diagram outlines the decision-making process and subsequent steps for the safe disposal of this compound.
Caption: Disposal workflow for this compound.
Step-by-Step Disposal Protocol
This protocol provides a detailed methodology for the safe handling and disposal of this compound.
I. Waste Segregation and Containerization
-
Designated Waste Container: All waste containing this compound, including contaminated consumables (e.g., weighing paper, gloves, pipette tips), must be placed in a dedicated, leak-proof container.[8]
-
Material Compatibility: The container should be made of a material that does not react with the chemical.[8][9] For solid waste, a high-density polyethylene (HDPE) container with a screw cap is recommended.
-
Halogenated Waste Stream: This compound contains bromine, and as such, the waste should be designated as "halogenated organic waste."[3] This ensures it is routed to the appropriate disposal facility capable of handling such materials.
-
Avoid Mixing: Do not mix this waste with non-halogenated organic waste or other incompatible waste streams.[9]
II. Labeling and Storage
-
Hazardous Waste Labeling: The waste container must be clearly labeled as "Hazardous Waste."[8][10] The label should also include:
-
The full chemical name: this compound
-
The chemical formula: C14H21BBrNO2
-
The primary hazard: "Toxic"
-
An accumulation start date.
-
-
Satellite Accumulation Area (SAA): Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[9][11] This area should be under the direct control of laboratory personnel and located at or near the point of generation.[8][11]
-
Storage Conditions: Keep the container tightly closed except when adding waste.[1][9] The storage area should be cool, dry, and well-ventilated.[1]
-
Incompatible Materials: Ensure the waste container is stored away from incompatible materials, such as strong oxidizing agents.[12]
III. Final Disposal
-
Professional Disposal Service: The ultimate disposal of this compound must be conducted by a licensed hazardous waste disposal company.[10][13] Your institution's Environmental Health & Safety (EHS) department will have established procedures for the collection and disposal of chemical waste.
-
Controlled Incineration: Due to the brominated nature of this compound, the preferred method of disposal is high-temperature incineration in a facility equipped with flue gas scrubbers to neutralize the resulting HBr and prevent the formation and release of other hazardous byproducts.[7][14]
-
Regulatory Compliance: All aspects of hazardous waste management, from accumulation to disposal, must comply with federal regulations, such as the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA), and relevant state and local laws.[8][15][16]
DO NOT dispose of this compound by pouring it down the drain or placing it in regular trash.[3][9]
Spill and Emergency Procedures
In the event of a spill, immediately evacuate the area and alert your laboratory supervisor and EHS department. Only trained personnel with the appropriate PPE and spill control materials should manage the cleanup.[15][16]
-
For a small spill of solid material: Carefully sweep up the material, avoiding dust generation, and place it in the designated hazardous waste container.
-
For a larger spill: Follow your institution's specific emergency response procedures.
By adhering to these detailed procedures, researchers and laboratory professionals can ensure the safe and responsible disposal of this compound, upholding the highest standards of laboratory safety and environmental stewardship.
References
-
Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]
-
Clean Management Environmental Group, Inc. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know. [Link]
-
GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. [Link]
-
U.S. Environmental Protection Agency. Laboratory Environmental Sample Disposal Information Document. [Link]
-
CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. [Link]
-
American Chemical Society. Regulation of Laboratory Waste. [Link]
-
U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. [Link]
-
Occupational Safety and Health Administration. Hazardous Waste - Overview. [Link]
-
Organic Syntheses. Boronic esters. [Link]
-
Facilities Management Insights. (2008, October 1). Complying with OSHA's Hazardous Waste Standards. [Link]
-
Medical Systems. OSHA's Guidance on Dealing with Waste. [Link]
-
PubMed. (2017, July 30). Emissions of brominated compounds and polycyclic aromatic hydrocarbons during pyrolysis of E-waste debrominated in subcritical water. [Link]
-
Organic Syntheses. Working with Hazardous Chemicals. [Link]
-
ResearchGate. (2025, August 10). Emissions of brominated compounds and polycyclic aromatic hydrocarbons during pyrolysis of E-waste debrominated in subcritical water. [Link]
-
Aerosol and Air Quality Research. (2023, October 11). Emission of Brominated Pollutants from Waste Printed Circuit Boards during Thermal Treatment: A Review. [Link]
-
CHIMIA. Bromine Recycling in the Chemical Industry – An Example of Circular Economy. [Link]
-
MDPI. (2023, January 31). Removal of Bromine from Polymer Blends with a Composition Simulating That Found in Waste Electric and Electronic Equipment through a Facile and Environmentally Friendly Method. [Link]
-
Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals. [Link]
-
Wikipedia. Organoboron chemistry. [Link]
-
ACS Publications. (2011, March 30). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. [Link]
- Google Patents.
-
Science Ready. Safe Handing & Disposal of Organic Substances – HSC Chemistry. [Link]
-
National Institutes of Health. A Method for the Deprotection of Alkylpinacolyl Boronate Esters. [Link]
-
University of Rochester. Workup Tricks: Reagents. [Link]
-
PubChem. 2-(2-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione. [Link]
-
PubChem. 2-(4-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione. [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. scienceready.com.au [scienceready.com.au]
- 4. Organoboron chemistry - Wikipedia [en.wikipedia.org]
- 5. Emissions of brominated compounds and polycyclic aromatic hydrocarbons during pyrolysis of E-waste debrominated in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aaqr.org [aaqr.org]
- 8. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. medical-systems.com [medical-systems.com]
- 11. epa.gov [epa.gov]
- 12. fishersci.com [fishersci.com]
- 13. epa.gov [epa.gov]
- 14. chimia.ch [chimia.ch]
- 15. cleanmanagement.com [cleanmanagement.com]
- 16. OSHA Hazardous Waste Disposal Guidelines | CDMS [cdms.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
